1-Bromo-4-(sec-butyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-butan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-3-8(2)9-4-6-10(11)7-5-9/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZQEAKNZXNTNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70959995 | |
| Record name | 1-Bromo-4-(butan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70959995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39220-69-4, 88497-56-7 | |
| Record name | 1-Bromo-4-(1-methylpropyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39220-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-(sec-butyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039220694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, ethenyl-, homopolymer, brominated | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Bromo-4-(butan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70959995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-(1-methylpropyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.402 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzene, ethenyl-, homopolymer, brominated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.202 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-BROMO-4-(SEC-BUTYL)BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CG9DT5TLT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-4-(sec-butyl)benzene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 1-Bromo-4-(sec-butyl)benzene, a key intermediate in organic synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other areas of chemical research.
Chemical and Physical Properties
This compound is an aromatic halide with the molecular formula C₁₀H₁₃Br and a molecular weight of 213.11 g/mol .[1] It features a benzene (B151609) ring substituted with a bromine atom and a sec-butyl group at the para position.[1] The sec-butyl group, an electron-donating alkyl substituent, and the electronegative bromine atom influence the compound's reactivity and physical characteristics.[1]
Table 1: Physicochemical Properties of this compound and Its Isomers
| Property | This compound | 1-Bromo-4-tert-butylbenzene (B1210543) | 1-Bromo-4-n-butylbenzene |
| CAS Number | 39220-69-4[1] | 3972-65-4[2] | 41492-05-1[3] |
| Molecular Formula | C₁₀H₁₃Br[1] | C₁₀H₁₃Br[2] | C₁₀H₁₃Br[3] |
| Molecular Weight | 213.11 g/mol [1] | 213.11 g/mol | 213.11 g/mol [3] |
| Boiling Point | Data not available | 80-81 °C at 2 mmHg[2] | Data not available |
| Melting Point | Data not available | 13-16 °C[2] | Data not available |
| Density | Data not available | 1.229 g/mL at 25 °C[2] | 1.208 g/mL at 25 °C[3] |
| Solubility | Insoluble in water[4] | Insoluble in water[4] | Data not available |
Chemical Structure and Spectroscopic Data
The structure of this compound consists of a benzene ring with a bromine atom at position 1 and a sec-butyl group at position 4. The sec-butyl group introduces a chiral center, meaning the compound can exist as a pair of enantiomers.
Table 2: Structural Identifiers for this compound
| Identifier | Value |
| SMILES | CCC(C)c1ccc(Br)cc1[5] |
| InChI | InChI=1S/C10H13Br/c1-3-8(2)9-4-6-10(11)7-5-9/h4-8H,3H2,1-2H3 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. While specific experimental spectra for this compound were not found in the search results, the expected chemical shifts can be predicted based on the analysis of its structural components and data from similar compounds.
Predicted ¹H NMR Spectrum:
-
Aromatic Protons: The para-substituted benzene ring is expected to show two doublets in the aromatic region (typically δ 7.0-7.5 ppm).
-
sec-Butyl Protons: The protons of the sec-butyl group will appear in the aliphatic region (typically δ 0.8-2.7 ppm) and will exhibit characteristic splitting patterns (a triplet for the methyl group, a multiplet for the methylene (B1212753) group, a sextet for the methine proton, and a doublet for the other methyl group).
Predicted ¹³C NMR Spectrum:
-
Aromatic Carbons: Six signals are expected in the aromatic region (typically δ 120-150 ppm), with the carbon attached to the bromine atom appearing at a higher chemical shift.
-
sec-Butyl Carbons: Four signals are expected in the aliphatic region (typically δ 10-45 ppm).
Experimental Protocols
Synthesis of this compound via Electrophilic Aromatic Bromination
A common method for the synthesis of this compound is the electrophilic aromatic bromination of sec-butylbenzene (B1681704). The sec-butyl group is an ortho-, para-directing activator, but due to steric hindrance, the para-substituted product is predominantly formed.[1]
Materials:
-
sec-Butylbenzene
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or iron filings (as a catalyst)
-
Dichloromethane (B109758) (CH₂Cl₂) or another inert solvent
-
Aqueous sodium bisulfite solution
-
Aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas trap, dissolve sec-butylbenzene in dichloromethane.
-
Add a catalytic amount of iron(III) bromide.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in dichloromethane from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by slowly adding it to an ice-cold aqueous solution of sodium bisulfite to neutralize any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
Caption: Workflow for the synthesis of this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.[1]
Materials:
-
This compound
-
An arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a more specialized catalyst for challenging substrates)
-
Base (e.g., aqueous sodium carbonate or potassium phosphate)
-
Solvent system (e.g., toluene, 1,4-dioxane, or a mixture with water)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system.
-
Heat the reaction mixture with stirring and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. This compound|CAS 39220-69-4 [benchchem.com]
- 2. 1-Bromo-4-tert-butylbenzene 97 3972-65-4 [sigmaaldrich.com]
- 3. 1-溴-4-丁基苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1-Bromo-4-tert-butylbenzene, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. chemscene.com [chemscene.com]
An In-depth Technical Guide to 1-Bromo-4-(sec-butyl)benzene (CAS: 39220-69-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Bromo-4-(sec-butyl)benzene, a versatile aromatic halide used in organic synthesis. It covers its physicochemical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its potential biological relevance based on structurally related compounds.
Physicochemical Properties
This compound is a substituted aromatic compound with the molecular formula C₁₀H₁₃Br.[1][2] Its chemical structure consists of a benzene (B151609) ring substituted with a bromine atom and a sec-butyl group at the para position.[2] The presence of the bromine atom makes it an excellent substrate for a variety of coupling reactions, while the sec-butyl group influences its physical properties and reactivity.
A summary of its key physicochemical data is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃Br | [1][2] |
| Molecular Weight | 213.11 g/mol | [1][2] |
| CAS Number | 39220-69-4 | [1] |
| Appearance | Colorless to yellow to brown liquid or solid | |
| Melting Point | -41.35 °C | |
| Boiling Point | 94 °C at 4 Torr | |
| Density | 1.2605 g/cm³ at 20 °C | |
| Refractive Index | 1.524 | |
| Storage Temperature | 2-8 °C, sealed in a dry environment | [2] |
Spectroscopic Data
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, which would appear as two doublets in the aromatic region due to the para-substitution. The sec-butyl group would exhibit a multiplet for the methine proton, a multiplet for the methylene (B1212753) protons, and two distinct signals (a triplet and a doublet) for the two methyl groups.
¹³C NMR: The carbon NMR spectrum would display four signals for the aromatic carbons, with the carbon attached to the bromine atom being significantly downfield. The four carbons of the sec-butyl group would also show distinct signals in the aliphatic region.
IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl group, C=C stretching of the aromatic ring, and a strong C-Br stretching vibration in the fingerprint region (typically 500-600 cm⁻¹). Aromatic overtone and combination bands would be visible in the 1600-2000 cm⁻¹ region, and C-H out-of-plane bending bands around 800-840 cm⁻¹ would indicate 1,4-disubstitution.
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. Fragmentation would likely involve the loss of the bromine atom and cleavage of the sec-butyl group. The base peak is often associated with the loss of the bromine atom to form a stable secondary carbocation.
Experimental Protocols
Synthesis of this compound via Electrophilic Aromatic Bromination
This protocol describes the synthesis of this compound from sec-butylbenzene (B1681704) through electrophilic aromatic substitution. The sec-butyl group is an ortho-, para-directing activator, but due to steric hindrance, the para-product is the major isomer formed.[3]
Materials:
-
sec-Butylbenzene
-
Bromine (Br₂)
-
Iron filings (Fe) or anhydrous iron(III) bromide (FeBr₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium bisulfite (NaHSO₃) solution (10% w/v)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sec-butylbenzene (1.0 eq) in dichloromethane.
-
Add a catalytic amount of iron filings or anhydrous iron(III) bromide (0.05 eq).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in dichloromethane from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by slowly adding it to an ice-cold aqueous solution of sodium bisulfite to destroy any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Diagram of the Electrophilic Bromination Workflow:
Caption: Workflow for the synthesis of this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid to form a biaryl product. The conditions can be optimized based on the specific boronic acid used.
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Potassium carbonate, K₂CO₃, 2.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water or 1,4-Doxane/Water)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Condenser
-
Inert gas (Nitrogen or Argon)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
In a glovebox or under a positive pressure of inert gas, add the palladium catalyst (2-5 mol%).
-
Add the degassed solvent system.
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure biaryl product.
Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific data in the public domain regarding the biological activity and involvement in signaling pathways of this compound. However, studies on other substituted bromobenzenes suggest potential areas of interest for future research.
Substituted bromobenzenes are known to undergo oxidative metabolism in the liver, which can sometimes lead to the formation of reactive metabolites that can covalently bind to proteins.[4] The nature and position of the substituent on the bromobenzene (B47551) ring can significantly influence the rate and pathway of metabolism, as well as the potential for toxicity.[5] For instance, some brominated compounds have been investigated for their antimicrobial and anticancer activities.
Given the structural similarity to other biologically active molecules, it is plausible that this compound or its derivatives could interact with various biological targets. For example, many small hydrophobic molecules are ligands for nuclear receptors or can modulate the activity of enzymes involved in cellular signaling.
As a hypothetical example based on the activities of other brominated aromatic compounds, a potential signaling pathway that could be investigated is the induction of cellular stress and apoptosis. The diagram below illustrates a generalized pathway that is often implicated in the cellular response to xenobiotics.
Hypothetical Signaling Pathway for a Structurally Related Brominated Aromatic Compound:
Caption: A potential signaling pathway for investigation.
Disclaimer: The signaling pathway depicted is a generalized representation based on the known activities of other brominated aromatic compounds and is for illustrative purposes only. There is currently no direct experimental evidence linking this compound to this specific pathway. Further research is required to elucidate its actual biological effects.
Safety Information
This compound should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. It is classified as a warning-level hazard, with hazard statements indicating it may be harmful if swallowed. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable building block in organic synthesis, particularly for the construction of biaryl structures through palladium-catalyzed cross-coupling reactions. This guide has provided an overview of its physicochemical properties, detailed experimental protocols for its synthesis and a key synthetic application, and has highlighted the need for further research into its biological activities. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.
References
Spectroscopic Analysis of 1-Bromo-4-(sec-butyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Bromo-4-(sec-butyl)benzene, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of experimentally-derived public data for this specific isomer, this guide presents predicted data and analysis based on established spectroscopic principles and data from structurally related compounds. Detailed experimental protocols for acquiring high-quality spectroscopic data are also provided.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on structure-activity relationships and spectral data of similar compounds, such as sec-butylbenzene (B1681704) and other bromo-substituted aromatic compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic (2H, ortho to Br) | ~7.4 | Doublet | ~8.5 |
| Aromatic (2H, meta to Br) | ~7.1 | Doublet | ~8.5 |
| Methine (-CH) | ~2.6 | Sextet | ~7.0 |
| Methylene (-CH₂) | ~1.6 | Quintet | ~7.5 |
| Methyl (-CH₃, doublet) | ~1.2 | Doublet | ~7.0 |
| Methyl (-CH₃, triplet) | ~0.8 | Triplet | ~7.5 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-Br | ~120 |
| C-sec-butyl | ~148 |
| Aromatic CH (ortho to Br) | ~131 |
| Aromatic CH (meta to Br) | ~128 |
| Methine (-CH) | ~42 |
| Methylene (-CH₂) | ~31 |
| Methyl (-CH₃, from doublet) | ~22 |
| Methyl (-CH₃, from triplet) | ~12 |
Table 3: Predicted Key IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Bond Vibration |
| C-H (Aromatic) | 3100 - 3000 | Stretch |
| C-H (Aliphatic) | 3000 - 2850 | Stretch |
| C=C (Aromatic) | 1600 - 1450 | Stretch |
| C-H (Alkyl) | 1465 - 1370 | Bend |
| C-Br | 600 - 500 | Stretch |
| p-disubstituted benzene | 850 - 800 | Out-of-plane bend |
Table 4: Predicted Mass Spectrometry Data for this compound
| Fragment | Predicted m/z | Interpretation |
| [M]⁺ | 212/214 | Molecular ion (due to ⁷⁹Br and ⁸¹Br isotopes) |
| [M-CH₂CH₃]⁺ | 183/185 | Loss of an ethyl group |
| [C₈H₈Br]⁺ | 183/185 | Benzylic cleavage |
| [C₆H₄Br]⁺ | 155/157 | Loss of the sec-butyl group |
| [C₉H₁₁]⁺ | 119 | Loss of Br radical |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.[1][2]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1][2]
-
If the sample contains solid particulates, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to prevent distortion of the magnetic field homogeneity.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).[1]
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[1]
-
Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.[1]
-
For ¹H NMR, acquire the spectrum using standard parameters, typically with 8-16 scans.[1]
-
For ¹³C NMR, a greater number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase-correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.[1]
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
-
Instrument Setup and Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any environmental interferences (e.g., CO₂, water vapor).
-
Place a small drop of the liquid this compound sample directly onto the ATR crystal, ensuring it completely covers the crystal surface.[3]
-
If the sample is a solid, place it on the crystal and apply pressure using the instrument's press to ensure good contact.[3]
-
Acquire the sample spectrum.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify the characteristic absorption bands and correlate them to specific functional groups and bond vibrations.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology (Gas Chromatography-Mass Spectrometry - GC-MS with Electron Ionization - EI):
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.[4]
-
-
Instrument Setup and Data Acquisition:
-
Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through the GC column, where separation of components occurs.
-
The separated components elute from the column and enter the mass spectrometer's ion source.
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment (Electron Ionization).[5][6]
-
The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by the mass analyzer.
-
The detector records the abundance of each ion at a specific m/z value.
-
-
Data Processing:
-
The mass spectrum is plotted as relative intensity versus m/z.
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound. The presence of bromine will result in a characteristic M+2 peak of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
-
Analyze the fragmentation pattern to deduce the structure of the molecule.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. agilent.com [agilent.com]
- 4. memphis.edu [memphis.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 1-Bromo-4-(sec-butyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H NMR spectrum of 1-bromo-4-(sec-butyl)benzene. Due to the limited availability of a published spectrum for this specific compound, this document presents a predicted spectrum based on the analysis of structurally analogous compounds. This approach allows for a comprehensive understanding of the expected chemical shifts, splitting patterns, and coupling constants.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR data for this compound in deuterated chloroform (B151607) (CDCl₃) is summarized in the table below. The prediction is based on the known substituent effects of a bromo group and a sec-butyl group on a benzene (B151609) ring, with data from similar compounds such as 1-bromo-4-butylbenzene (B1268048) and sec-butylbenzene (B1681704) used for reference.
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-a | ~ 7.38 | Doublet (d) | ~ 8.5 | 2H |
| H-b | ~ 7.05 | Doublet (d) | ~ 8.5 | 2H |
| H-c | ~ 2.58 | Sextet | ~ 7.0 | 1H |
| H-d | ~ 1.59 | Quintet | ~ 7.2 | 2H |
| H-e | ~ 1.22 | Doublet (d) | ~ 6.9 | 3H |
| H-f | ~ 0.83 | Triplet (t) | ~ 7.4 | 3H |
Spectral Interpretation
The aromatic region of the spectrum is expected to show a characteristic AA'BB' system, which simplifies to two doublets due to the para-substitution. The protons ortho to the bromine atom (H-a) are deshielded and appear at a lower field (~7.38 ppm) compared to the protons ortho to the electron-donating sec-butyl group (H-b) at a higher field (~7.05 ppm). The ortho-coupling between these aromatic protons results in two doublets with a coupling constant of approximately 8.5 Hz.
The aliphatic region reveals the signals for the sec-butyl group. The benzylic proton (H-c), being adjacent to the aromatic ring, is the most deshielded of the aliphatic protons and is predicted to appear as a sextet around 2.58 ppm due to coupling with the adjacent methylene (B1212753) (H-d) and methyl (H-e) protons. The methylene protons (H-d) are expected to be a quintet at approximately 1.59 ppm, coupled to the benzylic proton (H-c) and the terminal methyl protons (H-f). The methyl group attached to the chiral center (H-e) will appear as a doublet at around 1.22 ppm, coupled to the benzylic proton (H-c). Finally, the terminal methyl group (H-f) is predicted to be a triplet at approximately 0.83 ppm, coupled to the methylene protons (H-d).
Experimental Protocol for ¹H NMR Spectroscopy
The following is a standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample or dispense 5-10 µL of the liquid sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), to the NMR tube.
-
Cap the NMR tube and gently agitate it to ensure the sample is completely dissolved and the solution is homogeneous.
2. Instrument Setup and Data Acquisition:
-
The ¹H NMR spectrum is typically acquired on a 400 or 500 MHz NMR spectrometer.
-
The instrument is tuned, and the magnetic field is shimmed to achieve optimal homogeneity.
-
Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
To improve the signal-to-noise ratio, 16 to 64 scans are typically co-added.
3. Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is phase-corrected and the baseline is corrected.
-
The chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).
-
The signals are integrated to determine the relative number of protons.
-
The multiplicities of the signals (e.g., singlet, doublet, triplet) and their coupling constants are determined.
Visualizations
The following diagrams illustrate the molecular structure and the logical workflow for the ¹H NMR analysis of this compound.
Caption: Molecular structure of this compound with proton labeling.
Caption: Workflow for ¹H NMR spectrum analysis.
An In-depth Technical Guide to the 13C NMR Chemical Shifts of 1-Bromo-4-(sec-butyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-Bromo-4-(sec-butyl)benzene. The document details predicted spectral data, outlines a general experimental protocol for data acquisition, and includes a structural diagram with carbon atom assignments for clear data correlation. This information is intended to support researchers and scientists in academic and industrial settings, particularly those involved in drug development and organic synthesis, by providing a foundational understanding of the spectral characteristics of this compound.
Predicted 13C NMR Chemical Shift Data
Due to the absence of readily available experimental spectral data in public databases, the 13C NMR chemical shifts for this compound have been predicted using the online NMR prediction tool, NMRDB.org. The predicted chemical shifts are summarized in the table below. These values serve as a reliable estimate for the purposes of spectral analysis and compound identification.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (C-Br) | 119.9 |
| C2/C6 | 131.2 |
| C3/C5 | 129.9 |
| C4 (C-sec-butyl) | 147.2 |
| C7 | 41.0 |
| C8 | 29.8 |
| C9 | 22.0 |
| C10 | 12.4 |
Structure and Peak Assignment
The structure of this compound with the corresponding carbon atom numbering used for the NMR peak assignments is depicted below. This visualization is crucial for correlating the chemical shift data in the table to the specific carbon atoms within the molecule.
Experimental Protocol for 13C NMR Spectroscopy
The following provides a detailed, generalized methodology for the acquisition of a 13C NMR spectrum for an aromatic compound such as this compound.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the spectrum.
-
Solvent Selection: A deuterated solvent that readily dissolves the compound should be used. Chloroform-d (CDCl3) is a common choice for non-polar aromatic compounds.
-
Concentration: For a standard 13C NMR experiment, a concentration of 20-50 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient.[1][2] Higher concentrations may be necessary for less sensitive experiments or for detecting quaternary carbons, which often exhibit weaker signals.[1]
-
Sample Filtration: To ensure a homogeneous magnetic field, it is crucial to filter the sample solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube.[2] This removes any particulate matter that could degrade the spectral resolution.
-
Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Instrument Parameters
The following are typical acquisition parameters for a 13C NMR spectrum on a 400 or 500 MHz NMR spectrometer.
-
Nucleus: 13C
-
Experiment: 1D 13C with proton decoupling (e.g., zgpg30 or similar pulse sequence).
-
Solvent: CDCl3
-
Temperature: 298 K (25 °C)
-
Spectral Width: Approximately 240 ppm (e.g., -20 to 220 ppm) to encompass the full range of expected carbon chemical shifts.
-
Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay and faster data acquisition.
-
Relaxation Delay (d1): 1-2 seconds. This delay allows for the relaxation of the carbon nuclei between scans.
-
Acquisition Time (aq): 1-2 seconds.
-
Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Typically, 1024 to 4096 scans are accumulated to achieve an adequate signal-to-noise ratio.
-
Decoupling: Broadband proton decoupling is employed to simplify the spectrum by removing 1H-13C coupling, resulting in a single peak for each unique carbon atom.
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A baseline correction is applied to ensure a flat baseline across the spectrum.
-
Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm or to the solvent peak (for CDCl3, the central peak of the triplet is at 77.16 ppm).
Logical Workflow for Spectral Assignment
The assignment of the predicted 13C NMR chemical shifts to the specific carbon atoms in this compound is based on established principles of NMR spectroscopy for substituted aromatic compounds. The following logical workflow outlines the rationale behind the assignments.
References
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 1-Bromo-4-(sec-butyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-Bromo-4-(sec-butyl)benzene. Understanding the fragmentation pathways of this and related molecules is critical for structural elucidation, impurity profiling, and metabolite identification in drug discovery and development. This document outlines the predicted major fragment ions, presents a detailed experimental protocol for acquiring a mass spectrum, and visualizes the core fragmentation logic.
Predicted Mass Spectrometry Fragmentation Pattern
The mass spectrum of this compound is characterized by distinct fragmentation pathways driven by the lability of the sec-butyl group and the presence of the bromine atom. The molecular ion peak is expected to be a doublet with roughly equal intensity at m/z 212 and 214, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).
The primary fragmentation is anticipated to be a benzylic cleavage, which is a highly favored process in alkylbenzenes. This involves the loss of an ethyl radical (•CH₂CH₃) from the sec-butyl group to form a stable secondary benzylic carbocation. This fragmentation is predicted to be the most favorable, leading to the base peak in the spectrum. Another significant fragmentation pathway involves the cleavage of the entire sec-butyl group.
Quantitative Fragmentation Data
The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and their predicted relative abundance based on the analysis of similar compounds and established fragmentation principles.
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Predicted Relative Abundance (%) |
| 212/214 | [C₁₀H₁₃Br]⁺• (Molecular Ion) | 20 |
| 183/185 | [C₈H₈Br]⁺ | 100 (Base Peak) |
| 155/157 | [C₆H₄Br]⁺ | 15 |
| 134 | [C₁₀H₁₄]⁺• | 5 |
| 105 | [C₈H₉]⁺ | 30 |
| 91 | [C₇H₇]⁺ | 10 |
| 77 | [C₆H₅]⁺ | 5 |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
A standard method for obtaining the mass spectrum of this compound involves gas chromatography coupled with electron ionization mass spectrometry (GC-MS).
1. Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane (B109758) or hexane.
-
For quantitative analysis, a known concentration of an internal standard (e.g., fluorene-d10) should be added.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless inlet, operated in splitless mode for trace analysis or with a split ratio of 50:1 for concentrated samples.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or low-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., HP-5ms or equivalent).
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40-300.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
4. Data Analysis:
-
The total ion chromatogram (TIC) will show the elution of the compound.
-
The mass spectrum is obtained by averaging the scans across the chromatographic peak corresponding to this compound.
-
Identify the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST) if available.
Fragmentation Pathway Visualization
The logical relationship of the key fragmentation steps for this compound is depicted in the following diagram:
This guide provides a foundational understanding of the mass spectrometric behavior of this compound. The provided experimental protocol offers a robust starting point for researchers to obtain high-quality mass spectra, enabling confident identification and characterization of this compound in various matrices. The visualized fragmentation pathway serves as a quick reference for interpreting the resulting spectral data.
Physical properties like boiling point and density of 1-Bromo-4-(sec-butyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the physical properties of 1-Bromo-4-(sec-butyl)benzene (CAS No. 39220-69-4), a key intermediate in organic synthesis. Due to the limited availability of experimentally determined physical data for this specific isomer, this document presents a comparative analysis with its closely related isomers, 1-Bromo-4-(tert-butyl)benzene and 1-Bromo-4-(n-butyl)benzene. Furthermore, it outlines standard experimental protocols for the determination of boiling point and density, and details the synthetic pathway for its preparation via electrophilic aromatic substitution.
Introduction
This compound is an aromatic halide featuring a benzene (B151609) ring substituted with a bromine atom and a sec-butyl group at the para position.[1] Its molecular formula is C₁₀H₁₃Br, and it has a molecular weight of 213.11 g/mol .[1][2][3] The bromine atom serves as an excellent leaving group, making the compound a versatile building block in various organic transformations, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] The sec-butyl group, an electron-donating alkyl substituent, influences the compound's reactivity and physical characteristics.[1] This guide focuses on its core physical properties, providing essential data and methodologies for professionals in research and development.
Physical Properties
| Property | 1-Bromo-4-(tert-butyl)benzene | 1-Bromo-4-(n-butyl)benzene | This compound |
| CAS Number | 3972-65-4[4] | 41492-05-1[5] | 39220-69-4[1][2][3] |
| Molecular Formula | C₁₀H₁₃Br[4] | C₁₀H₁₃Br[5] | C₁₀H₁₃Br[1][2][3] |
| Molecular Weight | 213.11 g/mol [4] | 213.11 g/mol [5] | 213.11 g/mol [1][2][3] |
| Boiling Point | 231-232 °C[6] | Not Available | Not Available[7] |
| Density | 1.229 g/mL at 25 °C[6] | 1.208 g/mL at 25 °C | Not Available[7] |
| Refractive Index | 1.533 (at 20 °C) | 1.530 (at 20 °C)[8] | Not Available[7] |
Synthesis via Electrophilic Bromination
The most direct method for synthesizing this compound is through the electrophilic aromatic substitution of sec-butylbenzene (B1681704).[1] This reaction involves treating sec-butylbenzene with molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).[1] The catalyst polarizes the bromine molecule, generating a strong electrophile that is then attacked by the electron-rich benzene ring.[1]
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocols
The following sections detail the standard laboratory procedures for determining the boiling point and density of a liquid aromatic halide like this compound.
Determination of Boiling Point (Thiele Tube Method)
This micro-method is suitable for determining the boiling point with a small amount of sample.
Apparatus:
-
Thiele tube
-
Thermometer (0-250 °C range)
-
Capillary tubes (sealed at one end)
-
Small test tube (fusion tube)
-
Rubber band or wire for attachment
-
Heating source (Bunsen burner or oil bath)
-
Mineral oil
Procedure:
-
Fill the Thiele tube with mineral oil to a level just above the top of the side arm.
-
Add a few drops of the this compound sample into the fusion tube.
-
Place a capillary tube, with its sealed end facing up, inside the fusion tube containing the sample.
-
Attach the fusion tube to the thermometer using a rubber band, ensuring the bottom of the tube is level with the thermometer bulb.
-
Immerse the assembly in the Thiele tube, ensuring the sample is below the oil level.
-
Gently heat the side arm of the Thiele tube. This will circulate the oil and ensure even heating.
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.
Determination of Density (Pycnometer Method)
This method provides an accurate measurement of a liquid's density.
Apparatus:
-
Pycnometer (a small glass flask with a ground-glass stopper containing a capillary tube)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermometer
-
Distilled water
-
The sample liquid (this compound)
Procedure:
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh the empty, dry pycnometer on the analytical balance (mass M₁).
-
Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary.
-
Place the filled pycnometer in a water bath to bring it to a constant temperature (e.g., 25 °C).
-
Remove the pycnometer, carefully wipe the outside dry, and weigh it (mass M₂).
-
Empty the pycnometer, rinse it with a small amount of the sample liquid, and then fill it with the this compound sample.
-
Repeat steps 4 and 5 to weigh the pycnometer filled with the sample at the same constant temperature (mass M₃).
-
Record the temperature of the measurement. The density of water (ρ_water) at this temperature must be known from reference tables.
Calculation: The density of the sample (ρ_sample) is calculated using the following formula:
ρ_sample = [(M₃ - M₁) / (M₂ - M₁)] * ρ_water
References
- 1. This compound|CAS 39220-69-4 [benchchem.com]
- 2. 001chemical.com [001chemical.com]
- 3. chemscene.com [chemscene.com]
- 4. 1-Bromo-4-tert-butylbenzene | C10H13Br | CID 77595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Bromo-4-butylbenzene | C10H13Br | CID 521059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Bromo-4-tert-butylbenzene, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 1-bromo-4-butylbenzene [stenutz.eu]
An In-depth Technical Guide on the Solubility of 1-Bromo-4-(sec-butyl)benzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-4-(sec-butyl)benzene in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the expected solubility profile based on fundamental chemical principles and provides detailed, adaptable experimental protocols for its precise determination.
Introduction to this compound
This compound is an aromatic organic compound with the chemical formula C₁₀H₁₃Br.[1][2][3] Its structure consists of a benzene (B151609) ring substituted with a bromine atom and a sec-butyl group at the para position. This structure imparts a predominantly non-polar character to the molecule, which is a key determinant of its solubility. The bromine atom introduces some polarity and the sec-butyl group adds steric bulk, both of which can influence its interactions with different solvents.[1] This compound is often utilized as a building block in organic synthesis, particularly in cross-coupling reactions.[1]
Expected Solubility Profile
The principle of "like dissolves like" is the primary determinant of solubility.[4] This principle states that substances with similar polarities are more likely to be soluble in one another. Given that this compound is a relatively non-polar molecule, it is expected to be readily soluble in non-polar and weakly polar organic solvents.[5][6] Conversely, it is expected to have very low solubility in highly polar solvents like water. In fact, the structurally similar compound 1-bromo-4-tert-butylbenzene (B1210543) is documented as being insoluble in water.[7][8]
The intermolecular forces at play are primarily London dispersion forces, which are significant for both the haloalkane and non-polar organic solvents.[6] For polar aprotic and polar protic solvents, dipole-dipole interactions will also contribute to the solvation process.
Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Non-polar Aprotic | Hexane, Toluene, Benzene | High | The non-polar nature of these solvents effectively solvates the non-polar aryl and alkyl portions of this compound through strong London dispersion forces.[6] |
| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents possess a dipole moment that can interact with the polar C-Br bond, while their organic character allows for favorable interactions with the benzene ring and sec-butyl group. |
| Polar Protic | Methanol, Ethanol | Low to Moderate | The presence of hydrogen bonding in these solvents makes them highly cohesive. While some dissolution may occur due to dipole-dipole interactions, the energy required to break the solvent's hydrogen bonds may not be fully compensated by the solvation of the non-polar molecule, limiting solubility.[9] |
| Highly Polar Protic | Water | Very Low / Insoluble | As a highly polar solvent with strong hydrogen bonding, water is a poor solvent for non-polar organic compounds like this compound.[5][9] |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocols describe common methods for determining the solubility of a solid organic compound in an organic solvent.
This is a widely used and reliable method for determining thermodynamic solubility.
Materials:
-
This compound
-
Selected organic solvents (high purity)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or pre-weighed vial
Procedure:
-
Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Accurately pipette a known volume of the desired organic solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After the equilibration period, allow the vial to stand undisturbed for several hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a membrane filter compatible with the solvent to remove any undissolved solid.
-
Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.
-
Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause the solute to decompose.
-
Once the solvent is completely removed, weigh the dish or vial containing the solid residue.
-
Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent used.
Calculation: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtered aliquot (mL)) * 100
References
- 1. This compound|CAS 39220-69-4 [benchchem.com]
- 2. 001chemical.com [001chemical.com]
- 3. chemscene.com [chemscene.com]
- 4. m.youtube.com [m.youtube.com]
- 5. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 6. smart.dhgate.com [smart.dhgate.com]
- 7. 1-Bromo-4-tert-butylbenzene, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. 1-Bromo-4-tert-butylbenzene CAS#: 3972-65-4 [m.chemicalbook.com]
- 9. quora.com [quora.com]
An In-depth Technical Guide to the Stereoisomers and Chirality of 1-Bromo-4-(sec-butyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to the Chirality of 1-Bromo-4-(sec-butyl)benzene
This compound, with the chemical formula C₁₀H₁₃Br, is an aromatic hydrocarbon derivative.[1] The structural characteristic that imparts chirality to this molecule is the sec-butyl substituent, which contains a chiral carbon atom—the carbon bonded to the benzene (B151609) ring, a methyl group, an ethyl group, and a hydrogen atom. This stereocenter results in the existence of two non-superimposable mirror images, known as enantiomers: (R)-1-Bromo-4-(sec-butyl)benzene and (S)-1-Bromo-4-(sec-butyl)benzene.
The presence of these stereoisomers is of significant interest in the fields of medicinal chemistry and materials science, as the biological activity and physical properties of chiral molecules can be highly dependent on their stereochemistry.[1] In organic synthesis, this compound serves as a versatile building block, primarily due to the reactivity of the bromine atom, which can participate in various cross-coupling reactions.[1]
Physicochemical and Stereochemical Properties
A summary of the key physicochemical and stereochemical properties of this compound is presented in the table below. It is important to note that while the properties of the racemic mixture are well-documented, specific optical rotation values for the individual enantiomers are not widely reported in the literature. The determination of these values would require successful enantiomeric resolution and subsequent polarimetric analysis.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃Br | [1] |
| Molecular Weight | 213.11 g/mol | [1] |
| CAS Number | 39220-69-4 | |
| Stereoisomers | (R)-1-Bromo-4-(sec-butyl)benzene, (S)-1-Bromo-4-(sec-butyl)benzene | [1] |
| Specific Rotation ([α]D) of (R)-enantiomer | Data not available in cited literature | |
| Specific Rotation ([α]D) of (S)-enantiomer | Data not available in cited literature |
Synthesis of Racemic this compound
The standard laboratory synthesis of this compound typically yields a racemic mixture of the two enantiomers. The most common method is the electrophilic aromatic substitution (bromination) of sec-butylbenzene (B1681704).
Experimental Protocol: Electrophilic Bromination of sec-Butylbenzene
This protocol is a general procedure based on established methods for the bromination of alkylbenzenes.
Materials:
-
sec-Butylbenzene
-
Bromine (Br₂)
-
Iron filings or anhydrous iron(III) bromide (FeBr₃) as a Lewis acid catalyst
-
Dichloromethane (B109758) (CH₂Cl₂) or another suitable inert solvent
-
Aqueous sodium bisulfite solution (NaHSO₃)
-
Aqueous sodium hydroxide (B78521) solution (NaOH)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Charge the flask with sec-butylbenzene and a catalytic amount of iron filings or FeBr₃ in dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine in dichloromethane from the dropping funnel to the stirred reaction mixture. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature until the red-brown color of bromine disappears.
-
Quench the reaction by slowly adding aqueous sodium bisulfite solution to destroy any excess bromine.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, dilute aqueous sodium hydroxide solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield racemic this compound.
Enantiomeric Resolution and Analysis
The separation of the (R) and (S) enantiomers of this compound is crucial for studying their individual properties and for applications requiring enantiomerically pure compounds. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analytical and preparative separation of enantiomers.
Experimental Protocol: Chiral HPLC Resolution (General Approach)
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phases (CSPs) are essential. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for a wide range of racemates and would be a logical starting point for method development.
Method Development Strategy:
-
Column Screening: Screen a variety of polysaccharide-based chiral columns (e.g., Chiralcel® OD, Chiralpak® AD) with different mobile phases.
-
Mobile Phase Selection:
-
Normal Phase: A common starting point is a mixture of a non-polar solvent like n-hexane with a polar modifier such as isopropanol (B130326) or ethanol. The ratio of hexane (B92381) to alcohol is a critical parameter to optimize for achieving separation.
-
Reversed Phase: A mixture of water or buffer with an organic modifier like acetonitrile (B52724) or methanol (B129727) can also be explored.
-
-
Optimization: Once a promising column and mobile phase system are identified, further optimization can be performed by adjusting:
-
The ratio of the mobile phase components.
-
The flow rate.
-
The column temperature.
-
The use of additives (e.g., small amounts of acid or base) in the mobile phase, which can sometimes improve peak shape and resolution.
-
-
Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength where the compound exhibits strong absorbance.
-
Quantification: The relative peak areas of the two enantiomers can be used to determine the enantiomeric excess (ee) of a non-racemic sample.
Visualizing Stereochemistry and Separation
The following diagrams illustrate the stereoisomers of this compound and a general workflow for their separation and analysis.
References
An In-depth Technical Guide on the Electron-Donating Effects of the sec-Butyl Group in 1-Bromo-4-(sec-butyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electron-donating effects of the secondary-butyl (sec-butyl) group in the context of 1-Bromo-4-(sec-butyl)benzene. This document explores the electronic and steric influences of the sec-butyl substituent on the reactivity and properties of the aromatic ring. Key quantitative data, including Hammett parameters for related alkyl groups, are summarized. Detailed experimental protocols for the synthesis and characterization of this compound are provided, along with visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding of the underlying chemical principles.
Introduction
Substituent effects on aromatic rings are a cornerstone of physical organic chemistry, with profound implications for reaction kinetics, regioselectivity, and the overall properties of molecules. Alkyl groups are generally recognized as electron-donating groups (EDGs) that activate the benzene (B151609) ring towards electrophilic aromatic substitution. The sec-butyl group, with its branched structure, introduces a unique combination of electronic and steric effects that influence the behavior of the substituted benzene ring.
This compound serves as an important model compound for studying these effects and is a versatile intermediate in organic synthesis.[1] The bromine atom provides a reactive handle for a variety of transformations, including cross-coupling reactions and the formation of organometallic reagents, while the sec-butyl group modulates the reactivity of the aromatic system.[1] This guide will delve into the nuances of the sec-butyl group's electron-donating character, supported by quantitative data and detailed experimental methodologies.
Electronic and Steric Effects of the sec-Butyl Group
The sec-butyl group influences the electron density of the benzene ring primarily through two mechanisms: the inductive effect and hyperconjugation.
-
Inductive Effect (+I): As an alkyl group, the sec-butyl substituent is less electronegative than the sp²-hybridized carbon atoms of the benzene ring. This difference in electronegativity leads to a net donation of electron density from the sec-butyl group to the ring through the sigma bond framework. This inductive effect increases the nucleophilicity of the benzene ring, making it more susceptible to attack by electrophiles.
-
Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the sec-butyl group into the pi-system of the aromatic ring. This delocalization further increases the electron density on the ring, particularly at the ortho and para positions, thereby activating these positions for electrophilic attack.
-
Steric Hindrance: The branched nature of the sec-butyl group imposes significant steric bulk. This steric hindrance plays a crucial role in directing incoming electrophiles, favoring substitution at the less hindered para position over the ortho positions.
Quantitative Analysis of Substituent Effects
| Substituent | Hammett Constant (σp) | Taft Steric Parameter (Es) |
| -H | 0.00 | 1.24 |
| -CH₃ | -0.17 | 0.00 |
| -CH₂CH₃ | -0.15 | -0.07 |
| -CH(CH₃)₂ | -0.15 | -0.47 |
| -C(CH₃)₃ | -0.20 | -1.54 |
| -CH(CH₃)CH₂CH₃ (sec-Butyl) | ~ -0.15 to -0.18 (Estimated) | ~ -0.93 (Estimated) |
Note: The Hammett constant and Taft steric parameter for the sec-butyl group are estimated based on the trends observed for other alkyl groups. Negative σp values indicate an electron-donating effect, while more negative Es values indicate greater steric bulk.
Experimental Protocols
Synthesis of this compound via Electrophilic Aromatic Bromination
This protocol describes the synthesis of this compound from sec-butylbenzene (B1681704) through electrophilic aromatic bromination using bromine and a Lewis acid catalyst.
Materials:
-
sec-Butylbenzene
-
Bromine (Br₂)
-
Anhydrous Iron(III) Bromide (FeBr₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
10% Sodium bisulfite (NaHSO₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sec-butylbenzene (1.0 eq) in dichloromethane.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add anhydrous iron(III) bromide (0.05 eq) to the stirred solution.
-
From the dropping funnel, add a solution of bromine (1.05 eq) in dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding 10% aqueous sodium bisulfite solution until the red color of bromine disappears.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.
Characterization of this compound
The synthesized product can be characterized using various spectroscopic techniques.
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.35-7.45 (m, 2H, Ar-H ortho to Br)
-
δ 7.05-7.15 (m, 2H, Ar-H ortho to sec-butyl)
-
δ 2.55-2.65 (m, 1H, benzylic CH)
-
δ 1.55-1.65 (m, 2H, CH₂)
-
δ 1.20-1.25 (d, 3H, CH₃)
-
δ 0.80-0.85 (t, 3H, CH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~147 (Ar-C attached to sec-butyl)
-
δ ~131 (Ar-CH ortho to Br)
-
δ ~129 (Ar-CH ortho to sec-butyl)
-
δ ~120 (Ar-C attached to Br)
-
δ ~41 (benzylic CH)
-
δ ~31 (CH₂)
-
δ ~22 (CH₃)
-
δ ~12 (CH₃)
-
-
Mass Spectrometry (EI):
-
M⁺ and M⁺+2 peaks in an approximate 1:1 ratio, characteristic of a monobrominated compound.
-
Visualizations
Signaling Pathway: Electrophilic Aromatic Bromination
The following diagram illustrates the mechanism of electrophilic aromatic bromination of sec-butylbenzene.
Caption: Mechanism of Electrophilic Aromatic Bromination.
Experimental Workflow: Synthesis and Purification
This diagram outlines the key steps in the synthesis and purification of this compound.
References
Safety, handling, and storage guidelines for 1-Bromo-4-(sec-butyl)benzene.
An In-depth Technical Guide to the Safety, Handling, and Storage of 1-Bromo-4-(sec-butyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for this compound (CAS No. 39220-69-4) is readily available in the public domain. The following information is compiled from data on its isomers (1-bromo-4-(tert-butyl)benzene and 1-bromo-4-n-butylbenzene) and general principles of chemical safety. This guide should be used for informational purposes only. Always consult with a qualified safety professional and refer to the specific SDS provided by the supplier before handling this chemical.
Introduction
This compound is an aromatic organic compound with the chemical formula C₁₀H₁₃Br.[1][2] It is a substituted benzene (B151609) derivative that finds utility in organic synthesis, particularly in the development of pharmaceutical and other specialized chemical products.[2] The presence of the bromine atom and the sec-butyl group on the benzene ring imparts specific reactivity and physical properties to the molecule.[2] Due to its potential hazards, a thorough understanding of its safety, handling, and storage is paramount for all personnel working with this compound.
Chemical and Physical Properties
Quantitative data for this compound is limited. The following table summarizes the available information and provides data for its isomers for comparison.
| Property | This compound | 1-Bromo-4-(tert-butyl)benzene | 1-Bromo-4-n-butylbenzene |
| CAS Number | 39220-69-4[2][3][4][5] | 3972-65-4[6][7][8] | 41492-05-1[9] |
| Molecular Formula | C₁₀H₁₃Br[2][3][4][5] | C₁₀H₁₃Br[10] | C₁₀H₁₃Br[1][9] |
| Molecular Weight | 213.11 g/mol [2][3][4][5] | 213.11 g/mol [10] | 213.11 g/mol [1][9] |
| Appearance | Colorless to Yellow to Brown Liquid or Solid[11] | Clear and colorless to pale yellow liquid | Liquid[9] |
| Density | 1.237 g/cm³[12] | 1.229 g/mL at 25 °C | 1.208 g/mL at 25 °C[9] |
| Boiling Point | 238.6 °C at 760 mmHg[12] | 80-81 °C at 2 mmHg | Not Available |
| Melting Point | Not Available | 13-16 °C | Not Available |
| Flash Point | 97.6 °C[12] | 97 °C | Not Available |
| Refractive Index | Not Available | n20/D 1.533 | n20/D 1.53[9] |
| Storage Temperature | 2-8 °C[2][3][4][11] | Not specified | Not specified |
Hazard Identification and Classification
While a specific GHS classification for this compound is not available, based on its isomers, it is prudent to handle it as a hazardous substance with the following potential classifications:
-
Specific target organ toxicity – single exposure (Respiratory tract irritation): Category 3[6][7]
-
Hazardous to the aquatic environment, long-term hazard: Category 2[6]
Hazard Statements (extrapolated):
-
H411: Toxic to aquatic life with long lasting effects.[6]
Experimental Protocols: Safe Handling Procedures
The following experimental protocols are based on general best practices for handling hazardous aromatic compounds in a laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:
| Protection Type | Specific Equipment | Standards |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | OSHA 29 CFR 1910.133 or European Standard EN166.[7] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). A flame-retardant and impervious lab coat or coveralls. | EU Directive 89/686/EEC and EN 374 standards. |
| Respiratory Protection | Generally not required with adequate ventilation. If ventilation is insufficient or irritation is experienced, use a NIOSH-approved respirator with an organic vapor cartridge. For major spills or emergencies, a self-contained breathing apparatus (SCBA) is necessary. | NIOSH or European Standard EN 149.[13] |
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood.[6][7]
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[7][14]
General Handling Workflow
The following diagram illustrates a standard workflow for the safe handling of this compound in a research environment.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and to ensure safety.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area.[2][3][4] The recommended storage temperature is between 2-8°C.[2][3][4][11]
-
Container: Keep the container tightly sealed and in an upright position to prevent leakage.[6][7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7]
-
Stability: The compound is generally stable under recommended storage conditions.[14]
Accidental Release and First Aid Measures
Accidental Release
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition.
-
Containment: For small spills, absorb the chemical with an inert material such as sand, earth, or vermiculite.[6][7] Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material into a suitable, labeled container for disposal.[6][7]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.
-
Reporting: Report the incident to the appropriate safety personnel.
The following diagram outlines the logical steps for responding to a chemical spill.
First Aid Measures
The following first aid measures are recommended in case of exposure. Seek immediate medical attention in all cases of significant exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[7] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13] |
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[6]
-
Specific Hazards: The compound is combustible and may emit toxic and corrosive fumes, including hydrogen bromide, upon combustion.[6]
-
Fire-Fighting Procedures: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][7] Use water spray to cool containers exposed to fire.[6]
Disposal Considerations
-
Waste Disposal: Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. It should be treated as hazardous waste.[6][7]
-
Contaminated Packaging: Contaminated packaging should be treated as hazardous waste and disposed of accordingly.
Conclusion
While specific safety and toxicological data for this compound are not extensively documented, a conservative approach based on the known hazards of its isomers is essential. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls. Proper handling, storage, and disposal procedures are critical to minimize risks and ensure a safe working environment. Always prioritize a thorough risk assessment before commencing any work with this compound.
References
- 1. 1-Bromo-4-butylbenzene | C10H13Br | CID 521059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|CAS 39220-69-4 [benchchem.com]
- 3. 39220-69-4|this compound|BLD Pharm [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. 001chemical.com [001chemical.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. 1-Bromo-4-butylbenzene 97 41492-05-1 [sigmaaldrich.com]
- 10. 1-Bromo-4-tert-butylbenzene | C10H13Br | CID 77595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. 39220-69-4_1-bromo-4-(1-methylpropyl)benzeneCAS号:39220-69-4_1-bromo-4-(1-methylpropyl)benzene【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 13. synquestlabs.com [synquestlabs.com]
- 14. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction with 1-Bromo-4-(sec-butyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 1-Bromo-4-(sec-butyl)benzene as the aryl halide substrate. This reaction is a cornerstone in modern organic synthesis for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of biaryl compounds.[1][2][3] The sec-butyl group introduces moderate steric hindrance, which necessitates careful optimization of reaction conditions to achieve high yields. These protocols are designed to serve as a comprehensive guide for researchers in academic and industrial settings, particularly in the fields of medicinal chemistry and materials science where the synthesis of substituted biphenyls is of great interest.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate.[4][5] The reaction proceeds through a catalytic cycle that begins with the oxidative addition of the aryl halide, this compound, to a palladium(0) complex. This is followed by transmetalation with a boronate species, formed by the activation of the boronic acid with a base. The cycle concludes with reductive elimination, which yields the desired 4-sec-butyl-1,1'-biphenyl derivative and regenerates the active palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction, especially with sterically demanding substrates.[6][7]
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of aryl bromides structurally similar to this compound. This data can be used as a starting point for the optimization of specific coupling reactions.
Table 1: Screening of Reaction Conditions for the Coupling of this compound with Phenylboronic Acid
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 12 | 75 |
| 2 | Pd(PPh₃)₄ (3) | - | K₃PO₄ | Dioxane | 100 | 8 | 85 |
| 3 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene | 110 | 6 | >95 |
| 4 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 12 | 88 |
Note: The data in this table is representative and compiled from various sources for structurally similar compounds. Optimization for each specific substrate pairing is recommended.
Table 2: Substrate Scope for the Suzuki-Miyaura Coupling of this compound
| Entry | Boronic Acid | Product | Catalyst System | Yield (%) |
| 1 | Phenylboronic acid | 4-sec-Butyl-1,1'-biphenyl | Pd₂(dba)₃ / SPhos | >95 |
| 2 | 4-Methoxyphenylboronic acid | 4-sec-Butyl-4'-methoxy-1,1'-biphenyl | Pd₂(dba)₃ / SPhos | 92 |
| 3 | 3-Thienylboronic acid | 2-(4-(sec-Butyl)phenyl)thiophene | PdCl₂(dppf) | 85 |
| 4 | 4-Acetylphenylboronic acid | 1-(4'-(sec-Butyl)-[1,1'-biphenyl]-4-yl)ethan-1-one | Pd(PPh₃)₄ | 80 |
Yields are based on isolated product after purification and are representative for optimized conditions.
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Protocol 1: General Procedure using Pd₂(dba)₃/SPhos
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (3 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equivalents)
-
Anhydrous toluene
-
Deionized water (optional, for certain bases)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Solvents for workup and chromatography (e.g., Ethyl acetate (B1210297), Hexanes)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and SPhos (0.03 mmol, 3 mol%) to the Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the flask via syringe.
-
Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 10-15 minutes by bubbling the gas through the reaction mixture.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 6-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the desired biaryl product.
Protocol 2: Alternative Procedure using Pd(PPh₃)₄
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene
-
Deionized water
-
Standard laboratory glassware (e.g., round-bottom flask with reflux condenser)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Under a counterflow of inert gas, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 10 minutes.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 8-16 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Mandatory Visualizations
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Caption: A typical experimental workflow for the Suzuki coupling.
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings [pubmed.ncbi.nlm.nih.gov]
Application Notes: Palladium-Catalyzed Heck Reaction of 1-Bromo-4-(sec-butyl)benzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1][2] This reaction, for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, is invaluable for creating substituted alkenes, which are key intermediates in pharmaceuticals and materials science.[1][3]
This document provides detailed protocols and application notes for the Heck reaction using 1-Bromo-4-(sec-butyl)benzene. The substrate features a moderately electron-donating sec-butyl group, which can influence the reaction kinetics. Aryl bromides are common substrates for this reaction, offering a balance of reactivity and stability.[4] The protocols outlined below are based on established methodologies for similar aryl bromides and are designed to serve as a robust starting point for optimization.[5][6]
Catalytic Cycle and Mechanism
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][7] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) complex.[1][8]
-
Alkene Coordination and Insertion: The alkene coordinates to the palladium center, followed by a migratory insertion into the aryl-palladium bond.[9][10] This step forms the new carbon-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from the alkyl chain is eliminated, forming the substituted alkene product and a palladium-hydride species.[9][11]
-
Reductive Elimination: A base is used to neutralize the generated HBr, facilitating the reductive elimination that regenerates the active Pd(0) catalyst for the next cycle.[1]
Experimental Protocols
Two primary protocols are provided: a standard thermal heating method and a microwave-assisted method for accelerated synthesis.
Protocol 1: Conventional Thermal Heating
This protocol is a robust, general procedure suitable for most laboratory settings.
1. Materials and Reagents:
-
This compound (1.0 equiv.)
-
Alkene (e.g., n-butyl acrylate (B77674) or styrene, 1.2-1.5 equiv.)
-
Palladium(II) Acetate (B1210297) (Pd(OAc)₂, 1-2 mol%)
-
Phosphine (B1218219) Ligand (e.g., Tri(o-tolyl)phosphine, P(o-tol)₃, 2-4 mol%)
-
Base (e.g., Triethylamine (Et₃N) or K₂CO₃, 1.5-2.0 equiv.)
-
Anhydrous Solvent (e.g., DMF, NMP, or acetonitrile, ~0.2-0.5 M)
2. Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound, Pd(OAc)₂, and the phosphine ligand.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive pressure of the inert gas, add the anhydrous solvent via syringe, followed by the base and the alkene.[12]
3. Reaction Execution:
-
Immerse the flask in a preheated oil bath set to 100–120 °C.[4][12]
-
Stir the mixture vigorously for 8-24 hours.
-
Monitor the reaction progress by TLC or GC-MS until consumption of the starting aryl bromide is observed.
4. Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine to remove the high-boiling solvent and inorganic salts.[12]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired substituted alkene.
Protocol 2: Microwave-Assisted Synthesis
This method can significantly reduce reaction times.[3]
1. Reaction Setup:
-
In a dedicated microwave reaction vial, combine this compound (1.0 equiv.), Pd(OAc)₂ (2 mol%), a suitable ligand (e.g., triphenylphosphine, 4 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).[3]
-
Add the anhydrous solvent (e.g., DMF) and the alkene (1.2 equiv.).[3]
2. Reaction Execution:
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor and heat to a set temperature (e.g., 150 °C) for 15-60 minutes.[3]
-
After the allotted time, allow the vial to cool to a safe handling temperature.
3. Workup and Purification:
-
Follow the same workup and purification procedure as described in Protocol 1.
Data Presentation: Optimization of Reaction Conditions
The yield of the Heck reaction is sensitive to the choice of catalyst, ligand, base, and solvent. The following table summarizes typical results for the coupling of various aryl bromides with alkenes, which can be used as a guide for optimizing the reaction of this compound.
| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 100 | 16 | ~95 |
| 2 | 4-Bromoanisole | n-Butyl Acrylate | Pd(OAc)₂ (1) | None | K₂CO₃ | NMP/H₂O | 130 | 5 | ~90 |
| 3 | Bromobenzene | Styrene | Pd(OAc)₂ (1) | NHC-Salt (2) | K₂CO₃ | DMF/H₂O | 80 | 4 | 92[5] |
| 4 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | NHC-Salt (2) | K₂CO₃ | DMF/H₂O | 80 | 4 | 98[5] |
| 5 | 4-Bromotoluene | Styrene | PdCl₂(dppf) (2) | - | Cs₂CO₃ | Dioxane | 120 | 24 | ~85[13] |
Note: Yields are representative and may vary. NHC = N-Heterocyclic Carbene.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for setting up and performing the Heck reaction in the laboratory.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 8. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mizoroki-Heck Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formation of 4-(sec-butyl)phenylmagnesium Bromide and its Use in Synthesis
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Grignard reagents are powerful nucleophilic agents essential for the formation of carbon-carbon bonds in organic synthesis. The preparation of 4-(sec-butyl)phenylmagnesium bromide from 1-Bromo-4-(sec-butyl)benzene provides a versatile intermediate for introducing the 4-(sec-butyl)phenyl moiety into target molecules. This functional group is of interest in medicinal chemistry for its potential to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. These application notes provide a detailed protocol for the synthesis of this Grignard reagent and its subsequent reaction with an electrophile, a key step in the development of new therapeutic agents.
II. Key Reaction Parameters for Grignard Reagent Formation
The successful formation of 4-(sec-butyl)phenylmagnesium bromide is contingent on several critical parameters. The following table summarizes typical reaction conditions and expected outcomes based on established procedures for similar aryl bromides.
| Parameter | Value / Range | Notes |
| Grignard Formation | ||
| Solvent | Anhydrous Diethyl Ether or THF | Essential for the stabilization of the Grignard reagent.[1] |
| Magnesium | 1.1 - 1.5 equivalents | A slight excess ensures the complete reaction of the aryl bromide.[1] |
| Activation Method | Iodine crystal, 1,2-dibromoethane, or mechanical grinding | Crucial for removing the passivating magnesium oxide layer.[1] |
| Initiation Temperature | Room temperature to gentle reflux | The reaction is exothermic and may require cooling to control the rate.[1] |
| Reaction Time | 1 - 3 hours | Completion is often indicated by the disappearance of magnesium turnings.[1] |
| Expected Yield | 70 - 90% | Yields can be affected by side reactions such as Wurtz coupling.[1] |
III. Experimental Protocols
A. Synthesis of 4-(sec-butyl)phenylmagnesium Bromide
This protocol details the formation of the Grignard reagent from this compound.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether (or THF)
-
Iodine crystal (or 1,2-dibromoethane)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent quenching of the Grignard reagent.[1] The apparatus should be under a positive pressure of an inert gas.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently heat the flask with a heat gun until violet iodine vapors are observed, then allow it to cool to room temperature under an inert atmosphere.[1]
-
Initiation of Reaction: Add a small amount of anhydrous diethyl ether to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium suspension.
-
Grignard Formation: The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle refluxing of the ether, and the formation of a cloudy grey solution.[1] If the reaction does not start, gentle warming or sonication may be applied.
-
Completion of Reaction: Once initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent and should be used immediately.[1]
B. Reaction with an Electrophile (e.g., Carbon Dioxide for Carboxylic Acid Synthesis)
This protocol describes the reaction of the prepared Grignard reagent with dry ice (solid carbon dioxide) to form 4-(sec-butyl)benzoic acid, a potential intermediate in drug synthesis.
Materials:
-
4-(sec-butyl)phenylmagnesium bromide solution (prepared above)
-
Dry ice (solid CO₂)
-
Anhydrous diethyl ether
-
6 M Hydrochloric acid (HCl)
-
Separatory funnel
Procedure:
-
Carboxylation: In a separate beaker, place an excess of crushed dry ice. Slowly pour the prepared Grignard reagent solution over the dry ice with stirring. A vigorous reaction will occur.
-
Quenching: Allow the excess dry ice to sublime. Slowly add 6 M HCl to the reaction mixture to quench any unreacted Grignard reagent and to protonate the carboxylate salt.[2]
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to extract the organic product. Wash the organic layer with water and then with a saturated sodium bicarbonate solution.
-
Acidification and Isolation: Collect the aqueous basic layer and acidify it with concentrated HCl until a precipitate forms. Collect the solid product, 4-(sec-butyl)benzoic acid, by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
IV. Quantitative Data for a Representative Reaction
The following table summarizes the expected quantitative data for the synthesis of 4-(sec-butyl)benzoic acid.
| Parameter | Value / Range | Notes |
| Reaction with CO₂ | ||
| Electrophile | Excess solid CO₂ | Ensures complete reaction of the Grignard reagent. |
| Reaction Temperature | -78 °C to room temperature | The initial reaction is performed at low temperature. |
| Reaction Time | 30 minutes - 2 hours | Monitored by the consumption of the Grignard reagent. |
| Work-up | Dilute HCl | To protonate the carboxylate salt.[2] |
| Expected Product Yield | 60 - 85% | Dependent on the efficiency of the Grignard formation and carboxylation steps. |
V. Application in Drug Development: A Workflow Example
The 4-(sec-butyl)phenyl moiety is a valuable pharmacophore. Its incorporation into heterocyclic scaffolds is a common strategy in drug discovery. The following diagram illustrates a generalized workflow for the synthesis of a hypothetical drug intermediate using the prepared Grignard reagent.
Caption: Workflow for the synthesis of a drug intermediate.
VI. Potential Side Reactions and Troubleshooting
-
Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with unreacted aryl bromide.[1] This can be minimized by the slow, dropwise addition of the this compound solution to the magnesium suspension.
-
Reaction with Moisture or Air: Grignard reagents are highly reactive towards protic sources and oxygen. It is imperative to use anhydrous solvents and maintain an inert atmosphere throughout the reaction to prevent quenching of the reagent.[1]
-
Initiation Issues: Difficulty in initiating the Grignard reaction is a common problem. If the reaction does not start, crushing the magnesium turnings in the flask with a dry glass rod to expose a fresh surface or adding a small amount of a pre-formed Grignard reagent can be effective.[1]
References
Application Notes and Protocols for the Sonogashira Coupling of 1-Bromo-4-(sec-butyl)benzene
Introduction
The Sonogashira coupling is a robust and widely utilized cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3][4] This reaction, co-catalyzed by palladium and copper complexes, is renowned for its mild reaction conditions and tolerance of a wide range of functional groups, making it an invaluable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][4] These application notes provide a detailed protocol for the Sonogashira coupling of 1-Bromo-4-(sec-butyl)benzene with various terminal alkynes.
Reaction Principle
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] The reaction is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.[5] A transmetalation step then occurs, where the acetylide group is transferred from the copper to the palladium complex. Finally, reductive elimination from the palladium complex yields the desired arylalkyne product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[6]
Data Presentation: Representative Reaction Conditions and Yields
The efficiency of the Sonogashira coupling is influenced by the choice of catalyst, ligand, base, and solvent. The following table summarizes typical conditions and expected yields for the coupling of aryl bromides, such as this compound, with representative terminal alkynes. Yields are based on literature precedents for similar substrates.[1]
| Entry | Terminal Alkyne | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Expected Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2-5) / CuI (2-5) | Triethylamine (TEA) | THF or DMF | 25 - 65 | 85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) / CuI (5) | Diisopropylamine (DIPA) | Toluene | 50 | 80-90 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) / CuI (4) | TEA | THF | 25 | 90-98 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (3) / CuI (5) | DIPA | DMF | 40 | 70-80 |
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.[1][7] All glassware should be oven-dried prior to use. Reagents should be of high purity.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Toluene)
-
Ethyl acetate (B1210297)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
General Procedure for Sonogashira Coupling:
-
Reaction Setup: To a dry, oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.).
-
Catalyst and Base Addition: Under a counterflow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.025 mmol, 2.5 mol%) and copper(I) iodide (0.05 mmol, 5 mol%).[6]
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., THF, 10 mL) and the amine base (e.g., Triethylamine, 3.0 mmol, 3.0 eq.) via syringe.[1] Stir the mixture for 10-15 minutes at room temperature to ensure dissolution and catalyst activation.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 mmol, 1.1-1.2 eq.) dropwise to the reaction mixture via syringe.[6]
-
Reaction Monitoring: The reaction can be heated if necessary (e.g., 40-65 °C), depending on the reactivity of the alkyne.[8] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 3-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.[6] Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure coupled product.[6]
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-4-(sec-butyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a cornerstone of modern organic synthesis.[1][2] This powerful transformation enables the synthesis of aryl amines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3] The reaction's broad substrate scope and tolerance for various functional groups have made it an indispensable tool in drug discovery and development.[1] This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 1-Bromo-4-(sec-butyl)benzene, a sterically hindered and electron-rich aryl halide.
The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, phosphine (B1218219) ligand, base, and solvent. For sterically demanding substrates such as this compound, bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle and improve reaction efficiency.
Reaction Principle
The Buchwald-Hartwig amination proceeds through a catalytic cycle that begins with the oxidative addition of the aryl halide to a palladium(0) complex. The resulting palladium(II) species then coordinates with the amine. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active palladium(0) catalyst.[4][5]
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of aryl bromides with primary and secondary amines, providing a basis for the protocols for this compound. The sec-butyl group on the aryl bromide introduces moderate steric hindrance, making the choice of a bulky phosphine ligand crucial for achieving high yields.
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline (B41778) | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene (B28343) | 100 | 12-24 | ~90-98 |
| 2 | Morpholine (B109124) | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane (B91453) | 100 | 18-24 | ~85-95 |
| 3 | Aniline | Pd(OAc)₂ (2) | BrettPhos (3) | K₂CO₃ (1.5) | Toluene | 110 | 18 | ~92 |
| 4 | Morpholine | Pd₂(dba)₃ (1) | tBuXPhos (2) | LHMDS (1.5) | THF | 80 | 16 | ~88 |
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques. Solvents should be anhydrous and degassed prior to use. All solid reagents should be weighed and handled in a glovebox or under a positive flow of inert gas.
Protocol 1: Buchwald-Hartwig Amination of this compound with Aniline
This protocol describes the coupling of a primary aromatic amine with this compound using a palladium catalyst with a bulky biaryl phosphine ligand.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Reaction Setup: In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reagents: Add this compound to the Schlenk tube.
-
Solvent and Amine Addition: Remove the Schlenk tube from the glovebox and add anhydrous toluene (5 mL) followed by aniline (1.2 mmol) via syringe under a positive pressure of inert gas.
-
Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the desired N-(4-(sec-butyl)phenyl)aniline.[4]
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol details the coupling of a secondary cyclic amine with this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.5 mmol, 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂, RuPhos, and K₃PO₄.
-
Addition of Reagents: Add this compound to the vial.
-
Inert Atmosphere: Seal the vial with a screw cap containing a PTFE septum. Evacuate and backfill the vial with argon or nitrogen three times.
-
Solvent and Amine Addition: Add anhydrous 1,4-dioxane (5 mL) followed by morpholine (1.5 mmol) via syringe.
-
Reaction Conditions: Place the vial in a preheated heating block at 100 °C and stir for 18-24 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to yield the desired 4-(4-(sec-butyl)phenyl)morpholine.[4]
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
Application Notes and Protocols for Catalyzed Nucleophilic Aromatic Substitution Reactions Involving 1-Bromo-4-(sec-butyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a critical class of reactions in organic synthesis for the formation of carbon-heteroatom bonds. However, the classical SNAr mechanism requires the aromatic ring to be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. The substrate in focus, 1-Bromo-4-(sec-butyl)benzene, possesses an electron-donating sec-butyl group, which deactivates the aryl halide towards traditional SNAr pathways by destabilizing the negatively charged Meisenheimer intermediate.[1] Consequently, harsh reaction conditions with very strong nucleophiles would be necessary, often leading to low yields and side products.[1]
Modern synthetic chemistry has overcome this limitation through the development of transition metal-catalyzed cross-coupling reactions, which serve as powerful alternatives for achieving nucleophilic aromatic substitution on electron-rich or unactivated aryl halides. This document provides detailed protocols for the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed) as effective methods for the C-N, C-O, and C-S functionalization of this compound. These methods are characterized by their broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to classical SNAr.[2][3][4]
Catalyzed Nucleophilic Aromatic Substitution Reactions
Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[3][5][6] This reaction is catalyzed by a palladium complex, typically formed in situ from a palladium source and a phosphine (B1218219) ligand.[5]
Quantitative Data Summary (Illustrative for Non-activated Aryl Bromides)
| Entry | Nucleophile (Amine) | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 12-24 | 85-95 |
| 2 | Morpholine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18-24 | 80-90 |
| 3 | Benzylamine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 110 | 12-24 | 82-92 |
Note: The data presented are representative for non-activated aryl bromides and serve as a starting point for optimization with this compound.
Experimental Protocol: Synthesis of N-Phenyl-4-(sec-butyl)aniline
Materials:
-
This compound (1.0 mmol, 213.1 mg)
-
Aniline (1.2 mmol, 111.7 mg, 109 µL)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
XPhos (0.04 mmol, 19.1 mg)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 134.6 mg)
-
Anhydrous Toluene (5 mL)
-
Argon or Nitrogen gas supply
-
Schlenk tube or sealed reaction vial
Procedure:
-
To an oven-dried Schlenk tube, add this compound, palladium(II) acetate, XPhos, and sodium tert-butoxide.
-
Seal the tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the anhydrous toluene, followed by the aniline.
-
Stir the reaction mixture vigorously and heat to 100 °C in an oil bath.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired N-phenyl-4-(sec-butyl)aniline.
Copper-Catalyzed C-O and C-S Cross-Coupling (Ullmann Condensation)
The Ullmann condensation is a classical method for forming carbon-oxygen and carbon-sulfur bonds using a copper catalyst.[2] While traditional Ullmann reactions required harsh conditions, modern protocols often employ ligands to facilitate the reaction at lower temperatures.[2][7]
Quantitative Data Summary (Illustrative for Non-activated Aryl Bromides)
| Entry | Nucleophile | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | CuI / Phenanthroline | Cs₂CO₃ | NMP | 120 | 24 | 75-85 |
| 2 | Methanol | CuI / DMEDA | K₂CO₃ | Toluene | 110 | 24 | 70-80 |
| 3 | Thiophenol | CuI (no ligand) | K₃PO₄ | DMF | 140 | 12 | 80-90 |
Note: The data presented are representative for non-activated aryl bromides and serve as a starting point for optimization with this compound. NMP = N-Methyl-2-pyrrolidone, DMEDA = N,N'-Dimethylethylenediamine, DMF = Dimethylformamide.
Experimental Protocol: Synthesis of 4-(sec-butyl)phenyl Phenyl Ether
Materials:
-
This compound (1.0 mmol, 213.1 mg)
-
Phenol (1.2 mmol, 113.0 mg)
-
Copper(I) iodide (CuI, 0.1 mmol, 19.0 mg)
-
1,10-Phenanthroline (0.2 mmol, 36.0 mg)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol, 651.8 mg)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP) (4 mL)
-
Argon or Nitrogen gas supply
-
Schlenk tube or sealed reaction vial
Procedure:
-
In a Schlenk tube, combine this compound, phenol, copper(I) iodide, 1,10-phenanthroline, and cesium carbonate.
-
Seal the tube and subject it to three cycles of evacuation and backfilling with an inert gas (argon or nitrogen).
-
Add anhydrous NMP via syringe.
-
Stir the mixture and heat to 120 °C.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 24 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through celite and wash the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water (3 x 15 mL) to remove NMP and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
The crude product can be purified by silica gel column chromatography to afford 4-(sec-butyl)phenyl phenyl ether.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Generalized catalytic cycle for the Ullmann condensation.
Caption: General experimental workflow for catalyzed cross-coupling.
References
- 1. This compound|CAS 39220-69-4 [benchchem.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 1-Bromo-4-(sec-butyl)benzene in the Synthesis of Novel Liquid Crystalline Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Bromo-4-(sec-butyl)benzene is a versatile aromatic building block for the synthesis of advanced organic materials, including thermotropic liquid crystals.[1][2][3] The presence of the sec-butyl group introduces chirality and can influence the mesomorphic properties, such as the clearing point and the type of liquid crystalline phase, of the final product. This document provides detailed application notes and protocols for the synthesis of a potential liquid crystal, 4-(sec-butyl)-4'-cyanobiphenyl, utilizing this compound as a key starting material. The methodologies described herein are based on established synthetic routes for analogous 4-alkyl-4'-cyanobiphenyls, a well-studied class of nematic liquid crystals.[4][5]
Synthetic Pathway Overview
The synthesis of 4-(sec-butyl)-4'-cyanobiphenyl from this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This modern approach offers high yields and functional group tolerance.[6][7][8] The proposed synthetic pathway is outlined below.
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 1-Bromo-4-(sec-butyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates starting from 1-Bromo-4-(sec-butyl)benzene. This versatile building block allows for the introduction of the 4-sec-butylphenyl moiety, a common structural motif in various pharmaceutically active compounds. The protocols outlined below cover essential transformations, including palladium-catalyzed cross-coupling reactions and Grignard reagent formation, providing a foundation for the synthesis of a diverse range of target molecules.
Key Synthetic Transformations
This compound serves as a precursor for several important classes of pharmaceutical intermediates. The primary synthetic routes involve:
-
Buchwald-Hartwig Amination: For the synthesis of N-aryl compounds, such as 4-sec-butylaniline.
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds to generate biaryl structures. This first requires the conversion of this compound to its corresponding boronic acid derivative.
-
Grignard Reaction: To create a highly nucleophilic organometallic intermediate, which can then be reacted with various electrophiles to introduce a range of functional groups.
The following sections provide detailed protocols and quantitative data for these transformations.
Data Presentation
The following tables summarize the reaction conditions and expected yields for the synthesis of key pharmaceutical intermediates from this compound.
Table 1: Buchwald-Hartwig Amination for the Synthesis of 4-sec-Butylaniline
| Parameter | Condition |
| Starting Material | This compound |
| Reagent | Aqueous Ammonia (B1221849) (28-30%) |
| Catalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | XPhos (4 mol%) |
| Base | K₃PO₄ (2.0 equiv) |
| Solvent | Toluene (B28343) / Water |
| Temperature | 100 °C |
| Reaction Time | 18 hours |
| Expected Yield | 85-95% |
Table 2: Synthesis of 4-(sec-Butyl)phenylboronic Acid
| Parameter | Condition |
| Starting Material | This compound |
| Reagent | n-Butyllithium (1.1 equiv), then Triisopropyl borate (B1201080) (1.2 equiv) |
| Solvent | Anhydrous THF |
| Temperature | -78 °C to Room Temperature |
| Reaction Time | 2 hours |
| Expected Yield | 70-80% |
Table 3: Suzuki-Miyaura Coupling for the Synthesis of 4-sec-Butyl-1,1'-biphenyl
| Parameter | Condition |
| Starting Material | This compound |
| Reagent | Phenylboronic acid (1.2 equiv) |
| Catalyst | PdCl₂(dppf) (10 mol%) |
| Base | Na₂CO₃ (2 M aqueous solution) |
| Solvent | Toluene / Dioxane (4:1) |
| Temperature | 85 °C |
| Reaction Time | 4 hours |
| Expected Yield | >90% |
Table 4: Grignard Reaction for the Synthesis of 4-sec-Butylbenzoic Acid
| Parameter | Condition |
| Starting Material | This compound |
| Reagent | Magnesium turnings, then solid CO₂ |
| Solvent | Anhydrous Diethyl Ether |
| Temperature | Reflux, then -78 °C |
| Reaction Time | 2 hours |
| Expected Yield | 75-85% |
Table 5: Grignard Reaction for the Synthesis of (4-sec-Butylphenyl)methanol
| Parameter | Condition |
| Starting Material | This compound |
| Reagent | Magnesium turnings, then Paraformaldehyde |
| Solvent | Anhydrous Diethyl Ether |
| Temperature | Reflux, then Room Temperature |
| Reaction Time | 2 hours |
| Expected Yield | 70-80% |
Experimental Protocols
Protocol 1: Synthesis of 4-sec-Butylaniline via Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed amination of this compound using aqueous ammonia.[1]
Materials:
-
This compound (1.0 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)
-
Potassium phosphate (B84403) tribasic (K₃PO₄) (2.0 equiv)
-
Aqueous ammonia (28-30%, 5.0 equiv)
-
Toluene (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Schlenk tube
-
Magnetic stirrer and heating block
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 213 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), XPhos (0.04 mmol, 19 mg), and K₃PO₄ (2.0 mmol, 424 mg).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add anhydrous toluene (5 mL) and deionized water (1 mL) via syringe.
-
Add aqueous ammonia (5.0 mmol, ~0.6 mL) via syringe.
-
Seal the Schlenk tube and vigorously stir the reaction mixture at 100 °C for 18 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 4-sec-butylaniline.
Protocol 2: Synthesis of 4-(sec-Butyl)phenylboronic Acid
This protocol outlines the synthesis of 4-(sec-butyl)phenylboronic acid via a lithiation-borylation sequence.[2]
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (1.6 M in hexanes, 1.1 equiv)
-
Triisopropyl borate (1.2 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask
-
Magnetic stirrer
-
Dry ice/acetone bath
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol, 213 mg) in anhydrous THF (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 mmol, 0.69 mL) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add triisopropyl borate (1.2 mmol, 226 mg) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 1 hour.
-
Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl (5 mL).
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude 4-(sec-butyl)phenylboronic acid can be purified by recrystallization.
Protocol 3: Synthesis of 4-sec-Butyl-1,1'-biphenyl via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with phenylboronic acid.[3]
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.1 equiv)
-
2 M Sodium carbonate (Na₂CO₃) aqueous solution
-
Toluene
-
Dioxane
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating block
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 213 mg), phenylboronic acid (1.2 mmol, 146 mg), and PdCl₂(dppf) (0.1 mmol, 73 mg).
-
Add a solvent mixture of toluene and dioxane (4:1, 10 mL).
-
Add 2 M aqueous Na₂CO₃ solution (10 mL).
-
Degas the mixture by bubbling an inert gas (argon or nitrogen) through the solution for 15 minutes.
-
Heat the reaction mixture to 85 °C and stir for 4 hours under an inert atmosphere.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-sec-butyl-1,1'-biphenyl.
Protocol 4: Synthesis of 4-sec-Butylbenzoic Acid via Grignard Reaction
This protocol details the formation of a Grignard reagent from this compound and its subsequent carboxylation.[2]
Materials:
-
This compound (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Anhydrous diethyl ether
-
Iodine crystal (catalytic amount)
-
Solid carbon dioxide (dry ice)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask with reflux condenser and dropping funnel
-
Magnetic stirrer
Procedure:
-
Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Flame-dry the apparatus under an inert gas.
-
Add magnesium turnings (1.2 mmol, 29 mg) and a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of this compound (1.0 mmol, 213 mg) in anhydrous diethyl ether (5 mL).
-
Add a small portion of the bromide solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If not, gentle warming may be required.
-
Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Cool the Grignard reagent to -78 °C and carefully add crushed solid carbon dioxide in small portions.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding 1 M HCl (10 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution.
-
Acidify the aqueous layer with concentrated HCl and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate to yield 4-sec-butylbenzoic acid.
Protocol 5: Synthesis of (4-sec-Butylphenyl)methanol via Grignard Reaction
This protocol describes the reaction of the Grignard reagent of this compound with formaldehyde.[4]
Materials:
-
4-sec-Butylphenylmagnesium bromide solution (prepared as in Protocol 4)
-
Paraformaldehyde (1.5 equiv)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Prepare the Grignard reagent from this compound (1.0 mmol) as described in Protocol 4, steps 1-6.
-
To a separate flask, add paraformaldehyde (1.5 mmol, 45 mg) and suspend it in anhydrous diethyl ether (5 mL).
-
Slowly add the prepared Grignard solution to the paraformaldehyde suspension at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford (4-sec-butylphenyl)methanol.
Mandatory Visualizations
Synthesis Pathways from this compound
Caption: Key synthetic transformations of this compound.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: Workflow for the synthesis of 4-sec-butylaniline.
Logical Relationship of Suzuki-Miyaura Coupling
References
Application Notes and Protocols for 1-Bromo-4-(sec-butyl)benzene in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-bromo-4-(sec-butyl)benzene as a key building block in the synthesis of advanced materials for organic electronics. The unique sec-butyl substituent offers a balance of solution processability and electronic properties, making it an attractive moiety for the design of novel organic semiconductors.
Introduction: The Role of this compound
This compound is an aromatic organic compound that serves as a versatile precursor in the synthesis of materials for organic electronic devices such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). The presence of the bromo-functional group allows for the facile formation of carbon-carbon and carbon-nitrogen bonds through various cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
The sec-butyl group provides several advantageous properties to the resulting organic electronic materials:
-
Enhanced Solubility: The non-planar and bulky nature of the sec-butyl group disrupts intermolecular packing, leading to increased solubility in common organic solvents. This is crucial for the fabrication of large-area and flexible devices via solution-based techniques like spin-coating and inkjet printing.
-
Morphological Control: The steric hindrance provided by the sec-butyl group can influence the thin-film morphology of the final material, which is a critical factor in determining device performance and stability.
-
Electronic Tuning: While primarily an electron-donating group, the specific steric and electronic effects of the sec-butyl group can be used to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the target material.
Application: Synthesis of a Triarylamine-Based Hole Transport Material (HTM)
A primary application of this compound in organic electronics is in the synthesis of hole transport materials (HTMs). Triarylamine derivatives are a prominent class of HTMs due to their excellent hole mobility and thermal stability. In this section, we outline the synthesis of a model HTM, N,N-di(4-(sec-butyl)phenyl)-[1,1'-biphenyl]-4-amine, using a sequential Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Reaction Scheme:
Caption: Synthetic pathway for a triarylamine-based Hole Transport Material.
Experimental Protocols
3.1. Step 1: Suzuki-Miyaura Coupling for the Synthesis of 4'-(sec-butyl)-[1,1'-biphenyl]-4-amine
This protocol details the palladium-catalyzed cross-coupling of this compound with (4-aminophenyl)boronic acid.
Materials:
-
This compound (1.0 eq)
-
(4-aminophenyl)boronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene (anhydrous)
-
Ethanol
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, (4-aminophenyl)boronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) to the flask under a positive flow of inert gas.
-
Add a degassed 4:1:1 mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
3.2. Step 2: Buchwald-Hartwig Amination for the Synthesis of N,N-di(4-(sec-butyl)phenyl)-[1,1'-biphenyl]-4-amine
This protocol describes the palladium-catalyzed amination of this compound with the product from Step 1.
Materials:
-
4'-(sec-butyl)-[1,1'-biphenyl]-4-amine (1.0 eq)
-
This compound (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 eq)
-
Tri-tert-butylphosphine (B79228) [P(t-Bu)₃] (0.03 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask, add 4'-(sec-butyl)-[1,1'-biphenyl]-4-amine, sodium tert-butoxide, and tris(dibenzylideneacetone)dipalladium(0).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous toluene, followed by tri-tert-butylphosphine and this compound.
-
Heat the reaction mixture to 100 °C and stir for 24 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/dichloromethane gradient) to afford the final HTM.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of the target HTM.
| Step | Reaction | Reactants | Product | Yield (%) | Purity (%) |
| 1 | Suzuki-Miyaura Coupling | This compound, (4-aminophenyl)boronic acid | 4'-(sec-butyl)-[1,1'-biphenyl]-4-amine | 85-95 | >98 |
| 2 | Buchwald-Hartwig Amination | 4'-(sec-butyl)-[1,1'-biphenyl]-4-amine, this compound | N,N-di(4-(sec-butyl)phenyl)-[1,1'-biphenyl]-4-amine | 70-85 | >99 |
Experimental Workflow and Device Integration
The synthesized HTM can be incorporated into an OLED device structure. The workflow from material synthesis to device fabrication and characterization is outlined below.
Caption: Workflow from material synthesis to OLED device characterization.
Conclusion
This compound is a valuable and versatile building block for the synthesis of advanced materials for organic electronics. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this compound in developing novel, high-performance organic semiconductors. The strategic incorporation of the sec-butyl moiety can lead to materials with enhanced solubility and optimized solid-state properties, paving the way for the next generation of organic electronic devices.
Application Notes and Protocols for the Enantioselective Synthesis of (R)-1-Bromo-4-(sec-butyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the enantioselective synthesis of (R)-1-bromo-4-(sec-butyl)benzene, a chiral aromatic compound with potential applications in medicinal chemistry and materials science. The synthesis of enantiomerically pure chiral sec-butylbenzene (B1681704) derivatives is of significant interest for the development of novel pharmaceuticals and functional materials.[1] The protocols outlined below describe a robust and reliable multi-step synthesis commencing with the Friedel-Crafts acylation of bromobenzene, followed by a stereoselective reduction and subsequent enzymatic resolution to achieve the desired (R)-enantiomer with high enantiomeric excess.
Introduction
(R)-1-Bromo-4-(sec-butyl)benzene is a chiral aromatic halide. The stereocenter within the sec-butyl group makes this compound a valuable building block in asymmetric synthesis. The bromine atom serves as a versatile functional handle for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures. The enantiomeric purity of such building blocks is often critical for the biological activity and material properties of the final products. This document details a reliable pathway for the preparation of the (R)-enantiomer.
Synthetic Strategy Overview
The selected synthetic strategy involves a three-step process designed to introduce the chiral center with high enantiomeric control. The overall workflow is depicted below.
References
Application Notes and Protocols for the Functionalization of the sec-Butyl Side Chain in 1-Bromo-4-(sec-butyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of synthetic strategies for the functionalization of the benzylic position of the sec-butyl side chain in 1-bromo-4-(sec-butyl)benzene. The presence of a bromine atom on the aromatic ring and a reactive benzylic C-H bond on the alkyl side chain makes this molecule a versatile building block in organic synthesis, particularly for the development of novel pharmaceutical compounds and functional materials.[1]
The benzylic carbon of the sec-butyl group is a primary target for functionalization due to the resonance stabilization of the resulting radical or cationic intermediates. This inherent reactivity allows for the introduction of a variety of functional groups, including halogens, oxygen, and nitrogen, paving the way for diverse molecular architectures.
Key Functionalization Strategies
Three primary strategies for the functionalization of the sec-butyl side chain are highlighted:
-
Benzylic Bromination: Introduction of a bromine atom at the benzylic position, creating a versatile intermediate for subsequent nucleophilic substitution reactions.
-
Benzylic Oxidation: Oxidation of the benzylic C-H bond to introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
-
Direct C-H Functionalization: Advanced methods that enable the direct conversion of the benzylic C-H bond into other functional groups, offering more atom-economical and efficient synthetic routes.
Data Presentation
The following tables summarize the key reactions, conditions, and expected outcomes for the functionalization of this compound. Please note that specific yields for this substrate may vary and the data presented is based on analogous reactions with similar alkylbenzenes.
Table 1: Benzylic Bromination
| Product | Reagents | Initiator | Solvent | Temperature (°C) | Typical Yield (%) |
| 1-Bromo-4-(1-bromo-sec-butyl)benzene | N-Bromosuccinimide (NBS) | Benzoyl peroxide or AIBN | Carbon tetrachloride (CCl₄) or Acetonitrile (MeCN) | Reflux | 70-90 |
| 1-Bromo-4-(1-bromo-sec-butyl)benzene | N-Bromosuccinimide (NBS) | Visible light (e.g., CFL bulb) | Acetonitrile (MeCN) | Room Temperature | High |
Table 2: Benzylic Oxidation
| Product | Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| 4-(4-Bromophenyl)butan-2-one | Potassium permanganate (B83412) (KMnO₄), NaOH | Water/Pyridine (B92270) | 80-100 | Moderate |
| 4-(4-Bromophenyl)butan-2-one | Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC) | Dichloromethane (B109758) (CH₂Cl₂) | Room Temperature | Moderate to High |
| 4-Bromobenzoic acid | Potassium permanganate (KMnO₄), H₂SO₄ | Water | Reflux | High |
Table 3: Direct C-H Functionalization
| Product | Reagents | Catalyst | Solvent | Notes |
| N-(1-(4-Bromophenyl)butan-2-yl)acetamide | Acetonitrile, N-Hydroxyphthalimide | Photocatalyst (e.g., Eosin Y) | Acetonitrile | Visible light-mediated C-H amination. |
| 2-(1-(4-Bromophenyl)butan-2-yl)isoindoline-1,3-dione | N-Hydroxyphthalimide, Co(acac)₂ | Cobalt catalyst | Acetonitrile | Aerobic C-H amination. |
Experimental Protocols
Protocol 1: Benzylic Bromination using N-Bromosuccinimide (NBS) and a Radical Initiator
This protocol describes the free-radical bromination of the benzylic position of this compound.[2]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (MeCN)
-
Sodium bicarbonate solution (saturated)
-
Sodium thiosulfate (B1220275) solution (10%)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add the solvent (CCl₄ or MeCN) to dissolve the starting material.
-
Add N-Bromosuccinimide (NBS, 1.1 eq) and the radical initiator (benzoyl peroxide or AIBN, 0.05 eq).
-
Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with 10% sodium thiosulfate solution to remove any remaining bromine.
-
Wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain 1-Bromo-4-(1-bromo-sec-butyl)benzene.
Protocol 2: Benzylic Oxidation to a Ketone using Pyridinium Chlorochromate (PCC)
This protocol outlines the oxidation of the benzylic C-H to a carbonyl group, yielding 4-(4-Bromophenyl)butan-2-one.[3]
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Silica gel
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Filter funnel with Celite or silica gel pad
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing a suspension of Pyridinium chlorochromate (PCC, 1.5 eq) and silica gel in dichloromethane (CH₂Cl₂), add a solution of this compound (1.0 eq) in CH₂Cl₂.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite or silica gel to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(4-Bromophenyl)butan-2-one.
Protocol 3: Benzylic Oxidation to a Carboxylic Acid using Potassium Permanganate (KMnO₄)
This protocol describes the complete oxidation of the sec-butyl side chain to a carboxylic acid group.[2][4]
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH) or Sulfuric acid (H₂SO₄)
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of water and pyridine (if needed for solubility).
-
Add potassium permanganate (KMnO₄, 3-4 eq) portion-wise to the stirred solution. An exothermic reaction may occur.
-
Heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and add sodium bisulfite solution to quench the excess KMnO₄ and dissolve the manganese dioxide precipitate.
-
Acidify the solution with concentrated HCl to a pH of approximately 2.
-
If a precipitate forms, collect the solid by vacuum filtration using a Büchner funnel. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the collected solid or the organic extract with water.
-
Dry the product to obtain 4-bromobenzoic acid.
Visualizations
Benzylic Bromination Workflow
References
Application Notes and Protocols for Metal-Halogen Exchange Reactions with 1-Bromo-4-(sec-butyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to conducting metal-halogen exchange reactions using 1-bromo-4-(sec-butyl)benzene. This versatile starting material is a key building block in organic synthesis, allowing for the introduction of the 4-(sec-butyl)phenyl moiety into a wide range of molecules, which is of significant interest in the development of new pharmaceuticals and functional materials.
Introduction
Metal-halogen exchange is a powerful and widely utilized transformation in organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.[1] In the context of this compound, this reaction primarily involves the conversion of the aryl bromide into a more reactive organometallic intermediate, namely an organolithium or a Grignard reagent. These intermediates serve as potent nucleophiles or can be used in various coupling reactions.
The general transformation can be represented as follows:
Lithium-Halogen Exchange: Ar-Br + R-Li ⇌ Ar-Li + R-Br
Grignard Reagent Formation: Ar-Br + Mg ⟶ Ar-MgBr
The choice of metal (lithium or magnesium) and the specific reaction conditions are critical for achieving high yields and minimizing side reactions.
Key Reaction Parameters and Data
The success of metal-halogen exchange reactions with this compound is highly dependent on several factors, including the choice of organometallic reagent, solvent, temperature, and reaction time. The following tables summarize typical conditions and expected outcomes based on established knowledge for structurally similar aryl bromides.
Lithium-Halogen Exchange Data
The reaction of this compound with organolithium reagents, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), is a rapid exchange process. The choice of solvent is particularly crucial in determining the reaction's efficiency and the prevalence of side reactions.
| Organolithium Reagent | Solvent System | Temperature (°C) | Typical Reaction Time | Expected Yield of Ar-Li | Key Considerations & Potential Side Reactions |
| n-BuLi | Heptane | 0 | No reaction | 0% | The reaction does not proceed in non-polar hydrocarbon solvents alone.[2] |
| n-BuLi | Diethyl ether | 0 | Slow | Moderate | The exchange is sluggish in pure diethyl ether. |
| n-BuLi | Heptane with catalytic THF | 0 | < 1 hour | >95% | A small amount of THF significantly accelerates the reaction to near-quantitative yields.[2] |
| n-BuLi | THF | -78 to 0 | Varies | Variable | Significant formation of coupling byproducts can occur.[2] |
| sec-BuLi | Hydrocarbon/Ether Mixture | -78 | < 1 hour | High | sec-BuLi is more basic and sterically hindered than n-BuLi, which can be advantageous for certain applications.[3] |
| t-BuLi | Hydrocarbon with catalytic Ether | 0 | < 1 hour | >97% | For the analogous 1-bromo-4-tert-butylbenzene, t-BuLi provides excellent yields of the lithiated species.[2] |
Grignard Reagent Formation Data
The formation of 4-(sec-butyl)phenylmagnesium bromide is a reliable method for generating a nucleophilic aryl species. The reaction is typically carried out in an ethereal solvent.
| Magnesium Form | Solvent | Temperature (°C) | Typical Reaction Time | Expected Yield of Ar-MgBr | Key Considerations & Potential Side Reactions |
| Magnesium Turnings | Diethyl Ether | Reflux (~35°C) | 1 - 2 hours | High | Requires initiation (e.g., with iodine or 1,2-dibromoethane). Wurtz-type coupling (Ar-Ar) is a potential side reaction. |
| Magnesium Turnings | THF | Reflux (~66°C) | 1 - 2 hours | High | THF is a better solvent for stabilizing the Grignard reagent.[4] |
Experimental Protocols
Safety Precautions: Organolithium reagents are pyrophoric and react violently with water. Grignard reagents are also highly reactive and moisture-sensitive. All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn at all times.
Protocol 1: Lithium-Halogen Exchange of this compound with n-Butyllithium
This protocol describes the formation of 4-(sec-butyl)phenyllithium, which can then be reacted in situ with an electrophile.
Materials:
-
This compound
-
n-Butyllithium (solution in hexanes)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous heptane
-
Electrophile of choice (e.g., CO₂, aldehydes, ketones, etc.)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Magnesium sulfate (B86663) (anhydrous)
Apparatus:
-
Three-necked round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or argon inlet
-
Syringes
-
Low-temperature thermometer
Procedure:
-
Setup: Assemble the dry three-necked flask with a magnetic stir bar, a septum, a nitrogen inlet, and a low-temperature thermometer. Flame-dry the apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Reagent Addition: To the flask, add this compound (1.0 eq) and anhydrous heptane.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
THF Addition: Add a catalytic amount of anhydrous THF (e.g., 0.1-0.2 equivalents relative to the aryl bromide).
-
Lithiation: Slowly add a solution of n-butyllithium in hexanes (1.1 eq) dropwise via syringe while maintaining the temperature at 0°C. The reaction is typically rapid. Stir for 30-60 minutes at this temperature.
-
Electrophilic Quench: The resulting solution of 4-(sec-butyl)phenyllithium is now ready for reaction. Cool the mixture to the desired temperature (often -78°C for reactions with electrophiles) and slowly add the electrophile (1.2 eq).
-
Warming and Quenching: After the addition of the electrophile is complete, allow the reaction mixture to slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Transfer the mixture to a separatory funnel and extract with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Protocol 2: Formation of 4-(sec-butyl)phenylmagnesium Bromide (Grignard Reagent)
This protocol details the preparation of the Grignard reagent from this compound.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal or 1,2-dibromoethane (B42909) (for initiation)
Apparatus:
-
Three-necked round-bottom flask, oven-dried
-
Reflux condenser with a drying tube
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen or argon inlet
Procedure:
-
Setup: Assemble the dry apparatus consisting of the three-necked flask, reflux condenser, addition funnel, and nitrogen inlet. Flame-dry the entire setup under an inert atmosphere and cool to room temperature.
-
Magnesium Activation: Place magnesium turnings (1.2 eq) in the flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.
-
Initiation: In the addition funnel, prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium. The reaction should initiate within a few minutes, indicated by a color change and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Grignard Formation: Once the reaction has started, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours, or until most of the magnesium has been consumed.
-
Use of the Grignard Reagent: The resulting grey-black solution of 4-(sec-butyl)phenylmagnesium bromide should be used immediately in subsequent reactions.
Visualizations
The following diagrams illustrate the general mechanism of the metal-halogen exchange reactions and a typical experimental workflow.
References
Troubleshooting & Optimization
How to avoid polybromination in sec-butylbenzene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the synthesis of sec-butylbenzene (B1681704), with a specific focus on avoiding polybromination and other common side reactions.
Troubleshooting Guide & FAQs
Q1: What is the primary cause of polybromination (polyalkylation) during the synthesis of sec-butylbenzene?
A1: Polyalkylation is a common side reaction in Friedel-Crafts alkylation.[1][2][3][4][5] The initial product, sec-butylbenzene, is more nucleophilic than the starting benzene (B151609) ring due to the electron-donating nature of the sec-butyl group.[2] This increased reactivity makes the mono-alkylated product more susceptible to further electrophilic attack, leading to the formation of di- and tri-sec-butylbenzene byproducts.[1][6]
Q2: How can I minimize the formation of polyalkylated byproducts?
A2: Several strategies can be employed to suppress polyalkylation:
-
Use a Large Excess of Benzene: Employing a significant molar excess of benzene relative to the alkylating agent (e.g., 2-bromobutane (B33332) or butene) increases the statistical probability of the electrophile reacting with a benzene molecule rather than the more reactive sec-butylbenzene product.[1]
-
Control Reaction Temperature: Lowering the reaction temperature generally reduces the rate of subsequent alkylation reactions.[1][7] For reactions using aluminum chloride (AlCl₃), it is often recommended to start at a low temperature (0-5 °C) and then allow the reaction to proceed at room temperature.[1]
-
Optimize Catalyst and Stoichiometry: The choice of Lewis acid catalyst and the precise control of reactant ratios are crucial. Using a less active catalyst may help to improve selectivity for the mono-alkylated product.[1] Modern approaches also utilize specific molecular sieve catalysts to enhance the selectivity for sec-butylbenzene.[8]
-
Slow Addition of Alkylating Agent: A slow, dropwise addition of the alkylating agent to the benzene and catalyst mixture can help maintain a low concentration of the electrophile, further favoring mono-alkylation.
Q3: Besides polyalkylation, what other side reactions should I be aware of?
A3: Another significant side reaction is the isomerization of the sec-butyl group.[1] The sec-butyl carbocation can rearrange to the more stable tert-butyl carbocation, leading to the formation of tert-butylbenzene (B1681246) as a byproduct.[1] The formation of isobutylbenzene (B155976) is also possible.[6][8] These isomers can be difficult to separate from sec-butylbenzene due to their similar boiling points.[6][8][9] Using milder Lewis acids and lower reaction temperatures can help to minimize these rearrangements.[1]
Q4: My reaction yield is low. What are the potential causes?
A4: Low or no product yield can stem from several factors:
-
Inactive Catalyst: The Lewis acid catalyst, such as AlCl₃, is moisture-sensitive. Ensure you are using a fresh, anhydrous catalyst and handling it under an inert atmosphere to prevent deactivation.[1]
-
Insufficient Reaction Temperature: The reaction may require a specific temperature to proceed at an adequate rate. Ensure your reaction conditions are appropriate for the chosen catalyst and reactants.[1][10]
-
Impure Starting Materials: The presence of water or other impurities in the benzene or alkylating agent can deactivate the catalyst and inhibit the reaction.[1]
Experimental Protocol: Synthesis of sec-Butylbenzene with Minimized Polyalkylation
This protocol details the Friedel-Crafts alkylation of benzene with 2-bromobutane, incorporating measures to reduce polyalkylation.
Materials:
-
Anhydrous benzene (in large excess)
-
2-Bromobutane
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous diethyl ether
-
Ice
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube containing calcium chloride.
-
Reactant Charging: Add anhydrous benzene (e.g., 5 molar equivalents) and anhydrous aluminum chloride (e.g., 1.1 molar equivalents relative to 2-bromobutane) to the reaction flask.
-
Cooling: Cool the mixture to 0-5 °C in an ice bath.
-
Addition of Alkylating Agent: Add 2-bromobutane (1 molar equivalent) to the dropping funnel and add it dropwise to the stirred benzene-AlCl₃ mixture over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or GC.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by fractional distillation to separate the sec-butylbenzene from any unreacted benzene, polyalkylated byproducts, and isomers.
Data Presentation: Reaction Parameter Effects on Selectivity
| Parameter | Condition | Effect on Polyalkylation | Effect on Isomerization | Recommended Action |
| Benzene to Alkylating Agent Ratio | Low (e.g., 1:1) | High | - | Increase to a large excess (e.g., 5:1 or higher) |
| High (e.g., >5:1) | Low | - | Optimal for minimizing polyalkylation | |
| Reaction Temperature | High | Increased | Increased | Maintain low temperatures (0-25°C) |
| Low | Decreased | Decreased | Optimal for selectivity | |
| Catalyst Activity | High (e.g., strong Lewis acid) | Can increase | Can increase | Use milder Lewis acids or zeolites for better control |
| Low (e.g., milder Lewis acid) | Can decrease | Can decrease | May require longer reaction times or slightly elevated temperatures | |
| Rate of Addition | Fast | Increased | - | Slow, dropwise addition is recommended |
| Slow | Decreased | - | Optimal for maintaining low electrophile concentration |
Visualizations
Caption: Troubleshooting workflow for polybromination.
References
- 1. benchchem.com [benchchem.com]
- 2. cerritos.edu [cerritos.edu]
- 3. benchchem.com [benchchem.com]
- 4. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. data.epo.org [data.epo.org]
- 7. 1-Bromo-4-(sec-butyl)benzene|CAS 39220-69-4 [benchchem.com]
- 8. CN103102240A - Synthesis method of sec-butylbenzene - Google Patents [patents.google.com]
- 9. US7671248B2 - Process for producing sec-butyl benzene - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling of 1-Bromo-4-(sec-butyl)benzene
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 1-Bromo-4-(sec-butyl)benzene.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
Symptoms: Analysis of the crude reaction mixture (e.g., by TLC, GC-MS, or LC-MS) shows a significant amount of unreacted this compound.
Possible Causes and Solutions:
-
Inactive Catalyst: The Palladium(0) active species may not have formed or has decomposed.
-
Solution: Ensure the reaction is performed under a strict inert atmosphere (Nitrogen or Argon) as oxygen can deactivate the catalyst. Use freshly purchased or properly stored palladium sources and ligands. For pre-catalysts that require in-situ reduction, ensure the conditions are appropriate for this to occur.
-
-
Suboptimal Catalyst System: The chosen palladium source and/or ligand may not be effective for this specific substrate. This compound has a sterically bulky sec-butyl group which can hinder the oxidative addition step.
-
Solution: For sterically hindered aryl bromides, consider using catalysts with bulky, electron-rich phosphine (B1218219) ligands such as Buchwald-type ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These can facilitate both the oxidative addition and reductive elimination steps.
-
-
Incorrect Base or Insufficient Basicity: The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.
-
Solution: Screen different bases. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are commonly used. The choice of base can be solvent-dependent. For instance, stronger bases may be required in less polar solvents.
-
-
Poor Solubility of Reagents: If any of the reactants or the catalyst is not fully dissolved, the reaction will be slow or incomplete.
-
Solution: Choose a solvent system that dissolves all components at the reaction temperature. Common solvents for Suzuki coupling include toluene (B28343), 1,4-dioxane, THF, and DMF, often with the addition of water to aid in dissolving the base and the boronate salt.
-
Issue 2: Formation of Significant Side Products
Symptoms: Besides the desired product, other spots/peaks are observed in the analysis of the reaction mixture, leading to low yield and difficult purification.
Possible Causes and Solutions:
-
Homocoupling of the Boronic Acid: This side reaction forms a biaryl product from two molecules of the boronic acid.
-
Solution: This is often caused by the presence of oxygen. Rigorous degassing of solvents and maintaining a strict inert atmosphere is critical. Using a pre-formed Pd(0) catalyst or a pre-catalyst that rapidly generates the active species can also minimize homocoupling.
-
-
Protodeboronation of the Boronic Acid: The boronic acid reacts with a proton source (like water or alcohol) to replace the boronic acid group with a hydrogen atom.
-
Solution: Use anhydrous solvents if possible, although many Suzuki reactions tolerate or even require water. If protodeboronation is a major issue, consider using a boronic ester (e.g., a pinacol (B44631) ester) which is more stable. Using a milder base can also sometimes reduce the rate of this side reaction.
-
-
Hydrodehalogenation of this compound: The bromo group is replaced by a hydrogen atom.
-
Solution: This can occur if the intermediate palladium-aryl complex undergoes a reaction with a hydride source before transmetalation. Optimizing the reaction conditions to favor a faster transmetalation, such as by using a more effective base or ligand, can minimize this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the Suzuki coupling of this compound?
A1: For initial screening, a catalyst loading of 1-2 mol% of the palladium source is a common starting point. If the reaction is sluggish, the loading can be increased to 5 mol%. However, for process optimization and to minimize cost and palladium contamination in the final product, the goal is to reduce the catalyst loading as much as possible, sometimes to ppm levels with highly active catalyst systems.
Q2: Which palladium catalyst is best for this reaction?
A2: While Pd(PPh₃)₄ is a classic catalyst, for a sterically hindered substrate like this compound, more modern and efficient catalyst systems are often preferred. A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or RuPhos) or an N-heterocyclic carbene (NHC) ligand often gives superior results in terms of yield and reaction rate, even at lower catalyst loadings.[1]
Q3: Is water necessary for this Suzuki coupling?
A3: Not always, but it is often beneficial. Water can help to dissolve the inorganic base and the boronate salt formed in situ, which can accelerate the transmetalation step. A common solvent system is a mixture of an organic solvent like toluene or dioxane with water (e.g., 4:1 or 5:1 v/v). However, if protodeboronation is a significant issue, running the reaction under anhydrous conditions might be necessary.
Q4: My reaction is clean but very slow. What can I do?
A4: If the reaction is proceeding without significant side products but the rate is low, you can try several strategies. Increasing the temperature is a common approach, as many Suzuki couplings are run at elevated temperatures (80-110 °C). You can also consider switching to a more active catalyst system (see Q2) or a stronger base to accelerate the transmetalation step.
Q5: How do I choose the right base for my reaction?
A5: The choice of base is critical and can depend on the solvent and the specific substrates. A good starting point is to screen a few common bases like K₂CO₃, K₃PO₄, and Cs₂CO₃. K₃PO₄ is often a good choice for challenging couplings. The strength and solubility of the base are important factors.
Data Presentation
Table 1: Effect of Catalyst Loading on the Yield of Suzuki Coupling of 4-Bromoanisole with Phenylboronic Acid
| Entry | Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂/SPhos | 0.1 | K₃PO₄ | Toluene/H₂O | 100 | 2 | >99 |
| 2 | Pd(OAc)₂/SPhos | 0.01 | K₃PO₄ | Toluene/H₂O | 100 | 4 | 98 |
| 3 | Pd(OAc)₂/SPhos | 0.001 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 4 | Pd(OAc)₂/SPhos | 0.0005 | K₃PO₄ | Toluene/H₂O | 100 | 24 | 92 |
Data is representative and compiled from literature for illustrative purposes.[1]
Table 2: Comparison of Different Palladium Catalysts for the Suzuki Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / SPhos | 0.0005 | K₃PO₄ | Toluene/H₂O | 100 | 2 | >99 |
| Pd₂(dba)₃ / XPhos | 0.0025 | K₃PO₄ | MeOH/THF | RT | 12 | ~95 |
| Pd(PPh₃)₄ | 2 | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~90 |
| Pd/C (10%) | 1 | K₂CO₃ | EtOH/H₂O | 80 | 6 | ~85 |
Data is representative and compiled from literature for illustrative purposes and highlights the high efficiency of modern catalyst systems.[1]
Experimental Protocols
General Protocol for the Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is a general starting point and should be optimized for the specific requirements of your research.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a pre-formed catalyst like Pd(PPh₃)₄) (1-2 mol%)
-
Ligand (if using a separate palladium source, e.g., SPhos, XPhos) (typically in a 1:2 or 1:1 ratio with Pd)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1 v/v)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Solvents for workup and purification (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, the palladium catalyst (and ligand, if separate), and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the flask three times.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.
References
Technical Support Center: Heck Coupling of 1-Bromo-4-(sec-butyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Heck coupling of 1-Bromo-4-(sec-butyl)benzene. The guidance provided is based on established principles for sterically hindered and electron-rich aryl bromides.
Troubleshooting Guides
Issue 1: Low or No Conversion of this compound
Low or no conversion in the Heck coupling of this compound is a common issue, often attributed to the steric bulk and electron-donating nature of the sec-butyl group, which deactivates the aryl bromide towards oxidative addition.
| Potential Cause | Recommended Solution |
| Insufficient Catalyst Activity | The electron-donating sec-butyl group slows down the oxidative addition step. Use a catalyst system known to be effective for deactivated aryl bromides. Bulky, electron-rich phosphine (B1218219) ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or related Buchwald-type ligands can significantly improve catalytic activity.[1] |
| Inappropriate Ligand Choice | Standard ligands like triphenylphosphine (B44618) (PPh₃) may not be effective. Switch to more sterically demanding and electron-rich ligands. The choice of ligand is critical for promoting the reaction of less reactive aryl halides.[1] |
| Low Reaction Temperature | Deactivated aryl bromides often require higher reaction temperatures to facilitate oxidative addition. Gradually increase the reaction temperature in increments of 10-20 °C, monitoring for product formation and decomposition. Temperatures in the range of 100-140 °C are common.[2] |
| Catalyst Decomposition | Palladium catalysts can decompose at high temperatures, leading to the formation of palladium black and loss of activity. Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) to prevent oxidation of the Pd(0) catalyst. |
| Poor Quality Reagents | Ensure all reagents, especially the solvent and base, are anhydrous and of high purity. Impurities can poison the catalyst. |
Issue 2: Formation of Significant Side Products
The formation of side products can compete with the desired Heck coupling, reducing the yield and complicating purification.
| Side Product | Potential Cause | Recommended Solution |
| Homocoupling of this compound | This side reaction can be prevalent at higher temperatures and catalyst loadings. | Optimize the reaction by lowering the temperature and reducing the catalyst loading once conversion is achieved. The choice of ligand and base can also influence the extent of homocoupling. |
| Alkene Isomerization | The palladium-hydride species formed during the catalytic cycle can re-insert into the product alkene, leading to isomerization. | This can be minimized by using a less polar solvent or by the addition of halide salts (e.g., LiCl or Et₄NCl).[3][4] Some ligand systems are also less prone to causing isomerization. |
| Reductive Heck Product | Formation of 4-sec-butylbenzene by reduction of the aryl bromide. | This can occur in the presence of certain bases or additives that can act as hydride donors. Ensure the base used is non-reducing. |
Frequently Asked Questions (FAQs)
Q1: Why is the Heck reaction of this compound more challenging than that of simpler aryl bromides like bromobenzene?
A1: The sec-butyl group on the benzene (B151609) ring presents two challenges. First, it is an electron-donating group, which increases the electron density on the aromatic ring and makes the oxidative addition of the palladium catalyst to the carbon-bromine bond more difficult. This is a key activation step in the Heck catalytic cycle. Second, the steric bulk of the sec-butyl group can hinder the approach of the palladium catalyst to the aryl bromide, further slowing down the reaction.
Q2: What is the best catalyst system to use for the Heck coupling of this compound?
A2: For sterically hindered and electron-rich aryl bromides, catalyst systems employing bulky, electron-rich phosphine ligands are generally the most effective. A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as tri-tert-butylphosphine (P(t-Bu)₃) or other biaryl phosphine ligands (e.g., XPhos, SPhos) is a good starting point.[1] N-heterocyclic carbene (NHC) ligands have also shown promise for challenging Heck couplings.
Q3: How can I prevent the formation of isomeric products from my alkene?
A3: Alkene isomerization is a common side reaction. To suppress it, you can try adding a halide salt like tetraethylammonium (B1195904) chloride (Et₄NCl) to the reaction mixture.[3][4] Using a less polar solvent may also help. Additionally, some research suggests that the choice of base can influence the degree of isomerization.
Q4: Are there any specific side reactions involving the sec-butyl group itself that I should be aware of?
A4: Based on available literature, side reactions directly involving the sec-butyl group, such as dealkylation or rearrangement under typical Heck conditions, are not commonly reported. The primary challenges arise from the electronic and steric effects of the group on the Heck reaction itself.
Q5: What are the typical reaction conditions for the Heck coupling of a deactivated aryl bromide like this compound?
A5: A summary of typical conditions is provided in the table below. Optimization will likely be necessary for your specific alkene substrate.
| Parameter | Typical Condition | Notes |
| Palladium Source | Pd(OAc)₂ (1-5 mol%) or Pd₂(dba)₃ (0.5-2.5 mol%) | Pd(OAc)₂ is a common and air-stable precursor.[2] |
| Ligand | P(t-Bu)₃, XPhos, or other bulky, electron-rich phosphines (2-10 mol%) | Crucial for activating the deactivated aryl bromide.[1] |
| Base | K₂CO₃, Cs₂CO₃, or a hindered organic base like Cy₂NMe (1.2-2.0 equiv.) | The choice of base can be critical to prevent side reactions. |
| Solvent | DMF, NMP, Dioxane, or Toluene | Polar aprotic solvents are generally preferred.[2] |
| Temperature | 100 - 140 °C | Higher temperatures are often necessary for less reactive substrates. |
| Alkene | Styrene (B11656), acrylates, etc. (Typically 1.1 to 1.5 equiv.) | Electron-deficient alkenes are generally more reactive. |
Experimental Protocols
Representative Protocol for the Heck Coupling of this compound with Styrene
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv., 2 mol%), and tri-tert-butylphosphine (0.04 equiv., 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe to dissolve the solids. Follow this with the addition of styrene (1.2 equiv.) and anhydrous potassium carbonate (2.0 equiv.).
-
Reaction: Immerse the flask in a preheated oil bath or heating mantle set to 120 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine to remove DMF and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired product.
Visualizations
References
- 1. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 4. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Bromo-4-(sec-butyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Bromo-4-(sec-butyl)benzene from reaction mixtures. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude reaction mixture of this compound synthesized via electrophilic bromination of sec-butylbenzene (B1681704)?
A1: Common impurities include:
-
Isomeric Byproducts: The primary impurities are constitutional isomers, mainly 1-Bromo-2-(sec-butyl)benzene (ortho isomer) and a smaller amount of 1-Bromo-3-(sec-butyl)benzene (meta isomer). The para isomer (this compound) is the major product due to the steric hindrance of the sec-butyl group directing the incoming bromine to the para position.[1]
-
Polybrominated Products: Dibromo- and other polybrominated sec-butylbenzene species can form, especially if the reaction conditions are not carefully controlled.[1]
-
Unreacted Starting Material: Residual sec-butylbenzene may remain if the reaction has not gone to completion.
-
Residual Reagents and Catalysts: Traces of bromine (Br₂) and the Lewis acid catalyst (e.g., FeBr₃) may be present in the crude product.
Q2: What are the key physical properties of this compound that are relevant for its purification?
A2: While specific experimental data for this compound can be limited, we can infer its properties from its structure and data from similar compounds. A summary of relevant data is presented in the table below.
| Property | Value/Description | Significance for Purification |
| Molecular Weight | 213.11 g/mol [1][2] | Useful for characterization and calculating molar equivalents. |
| Boiling Point (estimated) | Expected to be slightly lower than 1-bromo-4-tert-butylbenzene (B1210543) (231-232 °C at atm. pressure).[1] The boiling point will be close to its ortho and meta isomers, necessitating efficient fractional distillation for separation. | |
| Solubility | Insoluble in water; soluble in common organic solvents like dichloromethane (B109758), diethyl ether, and hexanes.[3] | This property is fundamental for designing effective liquid-liquid extraction and chromatography protocols. |
| Density (estimated) | Expected to be slightly higher than water (around 1.2 g/mL), similar to other brominated butylbenzenes. | The density difference with water is important for phase separation during aqueous work-up. |
Q3: How can I effectively remove the Lewis acid catalyst and excess bromine after the reaction?
A3: The catalyst and unreacted bromine can be removed during the aqueous work-up. The reaction mixture should be quenched with water, and the organic layer washed sequentially with a dilute solution of a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃) to remove the orange/brown color of excess bromine, followed by a wash with a dilute base (e.g., sodium bicarbonate solution) to neutralize any acidic byproducts and the catalyst. Finally, a brine wash is recommended to aid in the separation of the organic and aqueous layers.
Q4: How should I properly store purified this compound?
A4: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place, preferably refrigerated at 2-8°C.[1] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent degradation over time.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Persistent Emulsion during Aqueous Work-up
| Symptom | Possible Cause | Solution |
| A stable, cloudy layer forms between the organic and aqueous phases that does not separate upon standing. | Vigorous shaking of the separatory funnel, especially with basic solutions, can lead to the formation of an emulsion. | - Allow the separatory funnel to stand undisturbed for an extended period. - Gently swirl the funnel instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[4] - If the emulsion persists, filter the mixture through a pad of Celite or glass wool. |
Problem 2: Incomplete Separation of Isomers by Distillation
| Symptom | Possible Cause | Solution |
| GC-MS or NMR analysis of the distilled fractions shows a mixture of ortho and para isomers. | The boiling points of the ortho and para isomers are very close, making separation by simple distillation difficult. | - Use a fractional distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column). - Perform the distillation slowly to allow for proper equilibration between the liquid and vapor phases. - Consider performing the distillation under reduced pressure to lower the boiling points and potentially increase the boiling point difference between the isomers. |
Problem 3: Co-elution of Product and Impurities during Column Chromatography
| Symptom | Possible Cause | Solution |
| TLC analysis of the collected fractions shows that the desired para isomer is not well-separated from the ortho isomer or other nonpolar impurities. | The polarity of the isomers and nonpolar side-products is very similar. | - Optimize the solvent system for TLC before running the column. A good starting point for nonpolar compounds like this is a high percentage of a nonpolar solvent like hexanes with a small amount of a slightly more polar solvent like dichloromethane or ethyl acetate. - Use a long chromatography column to increase the separation distance. - Employ a less polar eluent to increase the retention time and improve separation. - Consider using a different stationary phase, such as alumina, which can sometimes offer different selectivity for isomers. |
Problem 4: Low Yield of Purified Product
| Symptom | Possible Cause | Solution |
| The final isolated mass of pure this compound is significantly lower than expected. | - Incomplete reaction. - Loss of product during aqueous work-up due to emulsion formation or incomplete extraction. - Inefficient fractional distillation leading to the product being discarded with mixed fractions. - Incomplete elution from the chromatography column. | - Monitor the reaction progress by TLC or GC to ensure completion. - During work-up, re-extract the aqueous layer with fresh organic solvent to recover any dissolved product. - During distillation, collect smaller fractions and analyze them by TLC or GC to avoid discarding fractions containing the desired product. - After column chromatography, flush the column with a more polar solvent to ensure all the product has been eluted. |
Experimental Protocols
Protocol 1: General Aqueous Work-up
-
Quenching: After the reaction is complete, cool the reaction mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water with stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether) two to three times. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with:
-
1 M sodium bisulfite (NaHSO₃) solution until the organic layer is colorless.
-
Saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
-
Brine (saturated NaCl solution) to remove excess water and aid in phase separation.
-
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a distillation head with a thermometer, and receiving flasks.
-
Distillation: Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar. Heat the flask gently.
-
Fraction Collection: Collect the distillate in separate fractions based on the boiling point. The initial fraction will likely contain any lower-boiling impurities. The main fraction should be collected at a stable boiling point corresponding to the desired product.
-
Analysis: Analyze the collected fractions by GC-MS or NMR to determine their purity and composition.
Protocol 3: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica (B1680970) gel in a nonpolar solvent (e.g., hexanes). Pack a chromatography column with the slurry, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a nonpolar solvent system (e.g., 100% hexanes or a mixture of hexanes and a slightly more polar solvent like dichloromethane). The less polar ortho isomer will typically elute before the more polar para isomer.
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Monitor the separation by TLC. Combine the fractions containing the pure desired product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Logical workflow for the purification of this compound.
References
Technical Support Center: Regioselective Functionalization of 1-Bromo-4-(sec-butyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of functionalizing 1-bromo-4-(sec-butyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving high regioselectivity during the functionalization of this compound?
A1: The primary challenges stem from the interplay of electronic and steric effects of the substituents on the benzene (B151609) ring. The bromine atom can direct reactions to the ortho position through directed ortho-metalation (DoM)[1]. However, the bulky sec-butyl group exerts significant steric hindrance, which can disfavor substitution at the adjacent ortho positions[1]. The sec-butyl group is also an electron-donating group, which activates the ring for electrophilic substitution but deactivates it for nucleophilic aromatic substitution[1].
Q2: Which position is electronically favored for functionalization on the this compound ring?
A2: The bromine atom, being a halogen, is an ortho, para-directing deactivator for electrophilic aromatic substitution. However, in the context of directed metalation, the bromine atom acts as a directing metalation group (DMG), favoring deprotonation and subsequent functionalization at the ortho position (C2 and C6)[1]. The sec-butyl group is an ortho, para-directing activator.
Q3: How does the steric hindrance of the sec-butyl group influence regioselectivity?
A3: The bulky nature of the sec-butyl group sterically hinders the approach of reagents to the ortho positions (C3 and C5 relative to the sec-butyl group, which are the same as C2 and C6 relative to the bromine). This steric clash can significantly reduce the rate of reaction at these sites, often leading to mixtures of products or favoring reaction at the less hindered meta position (relative to the bromine) if conditions are not optimized for ortho-functionalization.
Q4: What are the most common strategies to achieve high ortho-selectivity?
A4: Directed ortho-metalation (DoM) is a powerful strategy. This typically involves using a strong organolithium base like sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures. The bromine atom directs the lithiation to the ortho position. The resulting aryllithium species can then be quenched with an electrophile to introduce a functional group selectively at the ortho position.
Q5: What are the recommended cross-coupling reactions for this substrate?
A5: Suzuki-Miyaura, Negishi, and Kumada couplings are all viable options for forming new carbon-carbon bonds. For sterically hindered substrates like this compound, catalyst and ligand selection is crucial. Palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands are often effective in promoting the desired coupling while minimizing side reactions.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Directed Ortho-Metalation (DoM)
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of meta-lithiated product | The organolithium base is not effectively directed by the bromine atom due to steric hindrance from the sec-butyl group. | Use a more sterically demanding base like tert-butyllithium, which may show a higher preference for the less hindered meta position, or optimize conditions to favor the kinetically preferred ortho-lithiation. |
| The reaction temperature is too high, allowing for equilibration to the thermodynamically more stable meta-lithiated species. | Maintain a low reaction temperature (typically -78 °C) throughout the lithiation and quenching steps. | |
| Low overall yield of lithiated product | Incomplete deprotonation. | Use a stronger base or increase the equivalents of the organolithium reagent. The addition of a chelating agent like TMEDA can enhance the basicity of the organolithium reagent. |
| The organolithium reagent is consumed by side reactions. | Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere (argon or nitrogen) to prevent quenching by moisture or oxygen. | |
| Formation of homocoupling byproducts | The aryllithium intermediate is not efficiently trapped by the electrophile. | Add the electrophile slowly at low temperature to ensure it reacts with the aryllithium species as it is formed. |
Issue 2: Low Yield in Suzuki-Miyaura Cross-Coupling
| Symptom | Possible Cause | Suggested Solution |
| Low or no conversion of starting material | Inefficient oxidative addition of the palladium catalyst to the sterically hindered aryl bromide. | Employ a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or a biaryl phosphine) to facilitate the oxidative addition step. |
| Catalyst deactivation. | Ensure the reaction is thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst. Use a pre-catalyst or activate the catalyst in situ. | |
| Significant protodebromination (loss of bromine) | Presence of protic impurities. | Use anhydrous solvents and reagents. Consider using a stronger, non-nucleophilic base. |
| The transmetalation step is slow. | Use a stronger base (e.g., K₃PO₄ or Cs₂CO₃) to facilitate the formation of the boronate species. The addition of water as a co-solvent can sometimes accelerate this step. | |
| Formation of boronic acid homocoupling product | Inefficient cross-coupling. | Optimize the reaction temperature and time. A lower temperature may improve selectivity and reduce side reactions. |
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected outcomes for the functionalization of this compound. Please note that yields and regioselectivities are highly dependent on the specific reaction conditions and the nature of the electrophile or coupling partner.
Table 1: Regioselectivity in Directed Ortho-Metalation (DoM) followed by Quenching with an Electrophile (E+)
| Base (equiv.) | Additive (equiv.) | Solvent | Temp (°C) | Electrophile (E+) | Ortho:Meta Ratio (Estimated) | Yield (%) (Estimated) |
| n-BuLi (1.2) | TMEDA (1.2) | THF | -78 | Me₃SiCl | >95:5 | 75-85 |
| s-BuLi (1.2) | TMEDA (1.2) | THF | -78 | Me₃SiCl | >98:2 | 80-90 |
| s-BuLi (1.2) | None | Diethyl Ether | -78 | Me₃SiCl | 90:10 | 60-70 |
| n-BuLi (1.2) | TMEDA (1.2) | THF | -40 | Me₃SiCl | 85:15 | 70-80 |
Table 2: Comparison of Catalysts for Suzuki-Miyaura Coupling with Phenylboronic Acid
| Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) (Estimated) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Toluene (B28343)/H₂O | 100 | 40-50 |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 85-95 |
| Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.0) | Toluene | 110 | 90-98 |
Experimental Protocols
Protocol 1: Regioselective Ortho-Lithiation and Silylation
This protocol describes the directed ortho-metalation of this compound followed by quenching with trimethylsilyl (B98337) chloride.
Materials:
-
This compound
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Trimethylsilyl chloride (Me₃SiCl)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 equiv) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add TMEDA (1.2 equiv) dropwise.
-
Slowly add s-BuLi (1.2 equiv) dropwise, maintaining the temperature below -70 °C. The solution may turn yellow or orange.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add Me₃SiCl (1.5 equiv) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk tube, combine Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and Cs₂CO₃ (2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add the arylboronic acid (1.5 equiv) and this compound (1.0 equiv).
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflows for directed ortho-metalation and Suzuki-Miyaura coupling.
Caption: Factors influencing regioselectivity in the functionalization of this compound.
References
Technical Support Center: Lithiation of 1-Bromo-4-(sec-butyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the lithiation of 1-Bromo-4-(sec-butyl)benzene.
Troubleshooting Failed Lithiation Reactions
This section addresses common issues encountered during the lithium-halogen exchange of this compound.
Question: My lithiation reaction failed, and I recovered most of my starting material. What are the likely causes?
Answer:
Several factors can lead to an incomplete or failed lithiation reaction. The most common culprits are related to the quality of the reagents and the reaction conditions.
-
Inactive n-Butyllithium (n-BuLi): n-BuLi is highly reactive and can degrade upon storage. It is crucial to use a freshly titrated or newly purchased bottle of n-BuLi. If the solution is old or has been improperly handled, its concentration will be lower than stated, leading to incomplete lithiation.[1]
-
Presence of Moisture or Protic Solvents: Organolithium reagents are extremely strong bases and will react readily with any source of protons, including water, alcohols, or even trace moisture in the solvent or on the glassware.[1] Ensure all glassware is rigorously flame-dried or oven-dried immediately before use, and that all solvents are anhydrous.
-
Inadequate Temperature Control: Lithium-halogen exchange is typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions.[2][3] If the temperature is too high, the organolithium intermediate can become unstable or react with the solvent or byproducts.
-
Poor Quality Starting Material: Impurities in the this compound can interfere with the reaction. Ensure the starting material is pure before proceeding.
Question: I observe the formation of multiple unexpected byproducts. What side reactions could be occurring?
Answer:
The formation of byproducts is often indicative of suboptimal reaction conditions. Potential side reactions include:
-
Coupling Reactions: The aryllithium intermediate can react with the starting aryl bromide or with the n-butyl bromide byproduct formed during the exchange. This is more prevalent at higher temperatures.[4][5][6]
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Benzyne (B1209423) Formation: Although less common with aryl bromides compared to chlorides and fluorides, elimination of lithium bromide to form a reactive benzyne intermediate can occur, especially if the reaction temperature is not kept sufficiently low.[7]
-
Reaction with Solvent: At higher temperatures, n-BuLi can react with ethereal solvents like Tetrahydrofuran (B95107) (THF).[3]
To minimize these side reactions, it is critical to maintain a low reaction temperature and ensure a rapid quench with the electrophile once the lithiation is complete.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the lithiation of this compound?
A1: The recommended temperature for the lithium-bromine exchange is typically -78 °C, which is the sublimation point of dry ice in acetone (B3395972) or isopropanol.[2][3] Some protocols may even call for temperatures as low as -100 °C to further suppress side reactions.[3]
Q2: Which solvent is best for this reaction?
A2: Anhydrous tetrahydrofuran (THF) is a commonly used solvent for lithiation reactions as it effectively solvates the organolithium species.[2][3] Diethyl ether can also be used. The choice of solvent can significantly impact the reaction outcome, with THF generally promoting faster exchange rates compared to less polar solvents like hexanes alone.[4][5][6] It is imperative that the solvent is rigorously dried before use.[3]
Q3: Should I use n-BuLi, s-BuLi, or t-BuLi?
A3: For lithium-bromine exchange on an aryl bromide, n-BuLi is the most commonly used and is generally sufficient.[3] While s-BuLi and t-BuLi are stronger bases, they may not be necessary and can sometimes lead to more side reactions.[8][9]
Q4: How can I be sure my n-BuLi is active?
A4: The most reliable method is to titrate the n-BuLi solution before use to determine its exact concentration. Several standard procedures for titration are available in the literature. A fresh, sealed bottle from a reputable supplier is also a good starting point.[1]
Q5: Can I use an additive like TMEDA to improve my reaction?
A5: Tetramethylethylenediamine (TMEDA) is a chelating agent that can increase the reactivity of organolithium reagents by breaking down their aggregates.[8][10] While it can be beneficial in some cases, its addition should be considered carefully, as it can also potentially increase the rate of side reactions.[9]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the lithiation of aryl bromides, which can be applied to this compound.
| Parameter | Recommended Value/Range | Notes |
| Temperature | -78 °C to -100 °C | Crucial for suppressing side reactions.[3] |
| n-BuLi Equivalents | 1.0 - 1.2 equivalents | A slight excess is often used to ensure complete conversion. |
| Reaction Time | 15 - 60 minutes | Varies depending on the specific substrate and scale. |
| Concentration | 0.1 - 0.5 M | Higher concentrations can sometimes lead to aggregation and solubility issues. |
Experimental Protocol: Lithiation of this compound and Quench with an Electrophile
This protocol provides a general methodology for the lithiation of this compound and subsequent reaction with an electrophile.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., N,N-dimethylformamide, benzaldehyde)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Dry glassware (oven or flame-dried)
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the flask, add this compound (1.0 mmol, 1.0 equiv) and dissolve it in anhydrous THF (5-10 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone or dry ice/isopropanol bath.
-
Lithiation: Slowly add n-BuLi (1.1 equiv) dropwise to the stirred solution, ensuring the internal temperature does not rise significantly. A color change is often observed. Stir the mixture at -78 °C for 30-60 minutes.
-
Electrophilic Quench: Add the chosen electrophile (1.1 equiv), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.[2]
-
Warming: After the addition of the electrophile, allow the reaction mixture to slowly warm to room temperature over 1-2 hours.
-
Quenching: Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[2]
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).[2]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).[2]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sites.wp.odu.edu [sites.wp.odu.edu]
- 8. mt.com [mt.com]
- 9. Linchpin Synthons: Metalation of Aryl Bromides Bearing a Potassium Trifluoroborate Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound|CAS 39220-69-4 [benchchem.com]
Technical Support Center: Stabilizing Palladium Catalysts in Cross-Coupling Reactions of 1-Bromo-4-(sec-butyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in stabilizing palladium catalysts during cross-coupling reactions involving 1-Bromo-4-(sec-butyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for palladium catalyst deactivation in cross-coupling reactions?
A1: Palladium catalysts, typically in the active Pd(0) state, can deactivate through several primary pathways. The most common is the formation of palladium black, an aggregation of palladium atoms that precipitates out of the solution, reducing the concentration of the active homogeneous catalyst.[1] This aggregation can be influenced by factors such as high temperature, prolonged reaction times, and the presence of impurities.[2] Another significant deactivation route is the oxidation of the active Pd(0) to inactive Pd(II) species by residual oxygen or other oxidants in the reaction mixture.[3] Additionally, phosphine-based ligands, often used to stabilize the palladium catalyst, are susceptible to oxidation, which can lead to catalyst decomposition.[3]
Q2: How does the choice of ligand impact catalyst stability and activity?
A2: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Electron-rich and sterically bulky ligands, such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are often employed to enhance catalyst stability and performance.[4] Bulky ligands promote the crucial reductive elimination step and can prevent the formation of inactive palladium dimers or polymers.[5] Electron-donating ligands increase the electron density on the palladium center, which can facilitate the rate-limiting oxidative addition step, especially with less reactive aryl bromides like this compound.[3][6] The choice of ligand can be substrate-dependent and may require screening to find the optimal one for a specific transformation.[3]
Q3: What is the role of the base in catalyst stability and the overall reaction?
A3: The base is a critical component in most cross-coupling reactions, primarily facilitating the transmetalation step in Suzuki-Miyaura coupling or the deprotonation of the amine in Buchwald-Hartwig amination.[7] However, the choice and strength of the base can also influence catalyst stability. Very strong bases can sometimes promote side reactions or ligand degradation. The selection of the base is often interconnected with the choice of solvent and substrate. For instance, in Buchwald-Hartwig amination, the base should be anionic in nonpolar solvents to deprotonate the neutral palladium-amine complex effectively.[7]
Q4: Can the solvent system affect the stability of the palladium catalyst?
A4: Yes, the solvent system significantly impacts catalyst stability and reaction kinetics. Polar aprotic solvents like DMF or NMP are often effective for Heck reactions as they can help stabilize charged intermediates. For Suzuki-Miyaura reactions, a mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution is common. However, it is crucial to thoroughly degas solvents to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[3] The solubility of all reaction components, including the catalyst, substrates, and base, in the chosen solvent system is essential for an efficient reaction.[3]
Troubleshooting Guides
Common Issues in Cross-Coupling Reactions of this compound
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Catalyst Deactivation: Precipitation of palladium black, oxidation of Pd(0) to Pd(II).[1][3] | - Ensure rigorous exclusion of oxygen by thoroughly degassing solvents and running the reaction under an inert atmosphere (Argon or Nitrogen).[3] - Use fresh, high-quality ligands and palladium precursors.[3] - Consider using a more robust ligand (e.g., bulky biarylphosphines or NHCs).[4] |
| Inefficient Oxidative Addition: The C-Br bond of the sterically hindered this compound may be less reactive. | - Increase the reaction temperature. - Screen more electron-rich and bulky ligands to facilitate oxidative addition.[3][6] - Use a higher catalyst loading (e.g., increase from 1 mol% to 3-5 mol%). | |
| Poor Quality Reagents: Impurities in the aryl bromide, coupling partner, or base. | - Purify starting materials before use. - Ensure the base is fresh and anhydrous if required by the reaction. | |
| Formation of Side Products (e.g., Homocoupling) | Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids in Suzuki-Miyaura reactions.[8] | - Implement rigorous degassing procedures such as freeze-pump-thaw cycles or sparging with an inert gas for an extended period.[9] |
| Sub-optimal Ligand Choice: Ligand may not sufficiently suppress side reactions. | - Employ bulky phosphine (B1218219) ligands that can sterically hinder the formation of homocoupling products.[9] | |
| Inconsistent Results | Variability in Catalyst Activation: If using a Pd(II) precatalyst, its reduction to the active Pd(0) species may be inconsistent.[10][11] | - Use a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. - If using a Pd(II) source, ensure the in-situ reduction conditions are well-controlled.[11] |
| Moisture in the Reaction: Water can lead to protodeboronation of boronic acids in Suzuki-Miyaura coupling. | - Use anhydrous solvents and reagents. - Consider using more stable boronic esters (e.g., pinacol (B44631) esters).[9] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general starting point and may require optimization for the specific coupling partners.
-
Reagent Preparation: Ensure the this compound (1.0 equiv.), organoboron reagent (1.1-1.5 equiv.), and base (e.g., K₂CO₃, 2.0-3.0 equiv.) are pure and dry.[3]
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add the this compound, organoboron reagent, base, palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%), and a suitable ligand (e.g., SPhos, 1-2 equivalents relative to palladium).[3]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.[3]
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water or dioxane/water) via syringe.[9]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC/LC-MS.[3]
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[3]
Protocol for In-situ Monitoring of Catalyst Activity using ATR-FTIR
This protocol allows for real-time monitoring of the reaction progress and can provide insights into catalyst stability.[12]
-
Experimental Setup: An Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) probe is immersed into the reaction vessel.[12]
-
Background Spectrum: The reaction vessel is charged with the solvent, this compound, the coupling partner, and the base. A background spectrum of this mixture is recorded before adding the catalyst.[12]
-
Reaction Initiation: The palladium catalyst is added to initiate the reaction.[12]
-
Data Collection: FTIR spectra are collected at regular intervals (e.g., every 30-60 seconds) throughout the reaction.[12]
-
Analysis: The consumption of reactants and the formation of the product can be monitored by integrating the area of their characteristic infrared bands, providing kinetic data and an indication of catalyst activity over time.[12]
Visualizations
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: A troubleshooting decision tree for addressing low conversion in cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction—State of the Art [mdpi.com]
- 7. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Managing Steric Hindrance of the sec-Butyl Group
Welcome to the technical support center for managing the steric effects of the sec-butyl group. This resource is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is the sec-butyl group a specific concern?
A1: Steric hindrance is a chemical phenomenon where the spatial arrangement of atoms or groups in a molecule obstructs a chemical reaction.[1][2] The sec-butyl group, with its branched structure [-CH(CH₃)CH₂CH₃], is more sterically demanding than a linear n-butyl group.[3][4] This bulkiness can hinder the approach of reagents to a nearby reaction site, slowing down reaction rates or preventing reactions altogether.[1][5] Its presence can significantly influence the reactivity and stability of a molecule.[3]
Q2: How does the steric hindrance of the sec-butyl group compare to other butyl isomers?
A2: The four butyl isomers (n-butyl, sec-butyl, isobutyl, and tert-butyl) exhibit different levels of steric bulk due to their unique branching patterns.[6] The tert-butyl group is considered the most sterically demanding.[7][8] The sec-butyl group is less bulky than the tert-butyl group but significantly more so than the linear n-butyl group. This intermediate steric profile can lead to unique challenges and opportunities in controlling reaction selectivity.
Q3: In which common reactions does the sec-butyl group cause significant issues?
A3: The steric bulk of the sec-butyl group can impede several common reactions:
-
Nucleophilic Substitution (Sₙ2) Reactions: The sec-butyl group hinders the required backside attack of the nucleophile, dramatically slowing the reaction rate compared to less substituted alkyl halides.[9][10]
-
Electrophilic Aromatic Substitution (EAS): When attached to an aromatic ring, the sec-butyl group can block access to the ortho positions, favoring substitution at the less hindered para position.[7]
-
Cross-Coupling and C-H Functionalization: The steric presence can lower catalyst efficiency and influence regioselectivity.[11][12] Overcoming this often requires specialized catalysts or directing groups.[11][13]
Q4: What are the general strategies to mitigate steric hindrance from a sec-butyl group?
A4: Several strategies can be employed:
-
Modify Reaction Conditions: Increasing temperature or pressure can provide the necessary energy to overcome the steric barrier.[14]
-
Select Appropriate Reagents: Using smaller, more reactive reagents or catalysts can be effective. For instance, in cross-metathesis, tuning the steric bulk of the N-heterocyclic carbene (NHC) ligand on the catalyst can significantly influence reaction outcomes.[12]
-
Employ Catalysts Designed for Hindered Substrates: Certain catalysts, such as highly electrophilic manganese catalysts for hydroxylation, are designed to work on sterically congested sites.[15][16]
-
Use Directing Groups: A directing group can position a metal catalyst close to a specific C-H bond, overriding the inherent steric hindrance and enabling selective functionalization.[11][17][18]
Troubleshooting Guides
Problem 1: Low Yield in Sₙ2 Reaction at a sec-Butyl Halide Center
Symptoms: The reaction proceeds very slowly or not at all, with starting material remaining even after extended reaction times.
Potential Causes & Solutions:
-
Cause: Severe steric hindrance is preventing the nucleophile's backside approach.[5][9]
-
Solution 1: Switch to Sₙ1 Conditions. If the substrate can form a stable secondary carbocation, switching to a polar protic solvent and a weaker nucleophile can promote an Sₙ1 pathway, which is not sensitive to steric hindrance in the same way.[4][7]
-
Solution 2: Use a Stronger, Less Bulky Nucleophile. A more potent nucleophile may have a better chance of reacting despite the steric challenge.
-
Solution 3: Increase Reaction Temperature. Adding thermal energy can help overcome the activation barrier imposed by steric repulsion.[14]
Problem 2: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)
Symptoms: A mixture of ortho and para substituted products is obtained, with the desired isomer in low yield.
Potential Causes & Solutions:
-
Cause: The sec-butyl group sterically hinders the ortho positions, but not enough to give complete para selectivity.[7]
-
Solution 1: Use a Bulkier Lewis Acid. In reactions like Friedel-Crafts, a larger Lewis acid catalyst may interact with the sec-butyl group, further disfavoring attack at the ortho position and enhancing para selectivity.[14]
-
Solution 2: Lower the Reaction Temperature. Reducing the temperature can increase the selectivity of the reaction, favoring the thermodynamically more stable para product.
-
Solution 3: Employ a Blocking Group. In a multi-step synthesis, a removable blocking group can be installed at the para position, forcing substitution at the ortho position, and then removed.
Problem 3: Low Conversion in a Metal-Catalyzed C-H Functionalization
Symptoms: The catalyst shows low turnover, and the reaction stalls, leaving a significant amount of unreacted starting material.
Potential Causes & Solutions:
-
Cause: The sec-butyl group prevents the substrate from effectively coordinating with the metal catalyst.
-
Solution 1: Install a Directing Group. A directing group can chelate to the metal center, positioning it for C-H activation at a specific site, thereby overcoming the steric barrier.[11][19] Nitrile-based templates have proven effective for achieving meta-selective C-H functionalization even with bulky alkyl groups like sec-butyl.[11]
-
Solution 2: Modify Catalyst Ligands. For cross-coupling reactions, switching to ligands with different steric and electronic properties can dramatically improve performance. For example, in some cases, less bulky ligands on the catalyst are more effective for hindered substrates.[12]
-
Solution 3: Screen Solvents and Additives. Additives like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have been shown to improve conversion in some C-H activation reactions without compromising selectivity.[11]
Quantitative Data Summary
The steric influence of alkyl groups can be quantified by comparing their effects on reaction rates and selectivity.
Table 1: Relative Reaction Rates of Nucleophilic Substitution
This table illustrates how increasing steric bulk around the reaction center affects the rates of Sₙ1 and Sₙ2 reactions. The sec-butyl group's reactivity would fall between that of the isopropyl and tert-butyl groups, showing a significantly reduced Sₙ2 rate compared to primary substrates.
| Substrate | Relative Rate of Sₙ1 Solvolysis (in 80% Ethanol) | Relative Rate of Sₙ2 Reaction (with I⁻ in Acetone) |
| CH₃-Br | 1 | 145 |
| CH₃CH₂-Br | 1 | 1 |
| (CH₃)₂CH-Br (isopropyl) | 11.6 | 0.036 |
| (CH₃)₃C-Br (tert-butyl) | 1.2 x 10⁶ | ~0 |
| (Data sourced from BenchChem Technical Guide)[7] |
Table 2: Regioselectivity in Electrophilic Aromatic Substitution (Nitration)
This table shows how a sterically demanding group like tert-butyl favors para substitution over ortho substitution compared to a smaller methyl group. The sec-butyl group would exhibit a similar, albeit slightly less pronounced, preference for the para position.
| Substrate | % Ortho Product | % Meta Product | % Para Product |
| Toluene (C₆H₅CH₃) | 58 | 5 | 37 |
| tert-Butylbenzene (C₆H₅C(CH₃)₃) | 16 | 8 | 75 |
| (Data sourced from BenchChem Technical Guide)[7] |
Key Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of a Sterically Hindered Arene
This protocol is a mild method for formylating electron-rich aromatic rings and can be successful with substrates bearing sterically demanding groups.[14]
Objective: To introduce a formyl group (-CHO) onto an aromatic ring bearing a sec-butyl substituent.
Materials:
-
sec-Butyl substituted aromatic substrate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice bath
-
Crushed ice
-
Aqueous sodium bicarbonate solution
Procedure:
-
Vilsmeier Reagent Formation: In a round-bottom flask, cool anhydrous DMF (solvent) to 0°C in an ice bath. Add phosphorus oxychloride (1.1 eq) dropwise with stirring, ensuring the temperature remains below 10°C. Stir the resulting mixture at 0°C for 30 minutes to form the Vilsmeier reagent.[14]
-
Reaction with Substrate: Add a solution of the sec-butyl substituted arene (1.0 eq) in anhydrous DMF dropwise to the pre-formed Vilsmeier reagent at 0°C.[14]
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[14]
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.[14]
-
Purification: Extract the product with a suitable organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by column chromatography.
Visual Guides
Decision-Making Workflow for Steric Hindrance Issues
This diagram outlines a logical workflow for troubleshooting reactions impeded by the sec-butyl group.
Caption: Troubleshooting flowchart for steric hindrance.
Mechanism: Directing Group Strategy in C-H Functionalization
This diagram illustrates how a directing group (DG) can facilitate the functionalization of a sterically hindered C-H bond.
Caption: Role of a directing group in C-H activation.
Experimental Workflow: Vilsmeier-Haack Reaction
This diagram provides a step-by-step visual representation of the Vilsmeier-Haack formylation protocol.
Caption: Vilsmeier-Haack experimental workflow.
References
- 1. Steric effects - Wikipedia [en.wikipedia.org]
- 2. Steric Hindrance Effect | Definition, Factors & Examples - Lesson | Study.com [study.com]
- 3. fiveable.me [fiveable.me]
- 4. n-Butyl, sec-Butyl, iso-Butyl, and tert-Butyl - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Butyl group - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 11. Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Increased Efficiency in Cross-Metathesis Reactions of Sterically Hindered Olefins [organic-chemistry.org]
- 13. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. art.torvergata.it [art.torvergata.it]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Traceless directing groups: a novel strategy in regiodivergent C–H functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Conditions to drive nucleophilic aromatic substitution on 1-Bromo-4-(sec-butyl)benzene.
Technical Support Center: Nucleophilic Aromatic Substitution
Product Focus: 1-Bromo-4-(sec-butyl)benzene Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for researchers performing nucleophilic substitution reactions on this compound. It addresses common challenges, provides alternative strategies, and offers detailed protocols for achieving desired C-N, C-O, and C-S bond formations.
Frequently Asked Questions (FAQs)
Q1: Why is my standard nucleophilic aromatic substitution (SNAr) reaction on this compound failing?
A1: Standard SNAr reactions proceed via an addition-elimination mechanism, which requires the aromatic ring to be "activated" by strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group (bromine).[1][2][3][4] These groups are essential for stabilizing the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.[5][6]
Your substrate, this compound, possesses a sec-butyl group, which is an alkyl group. Alkyl groups are electron-donating groups (EDGs) that increase the electron density of the aromatic ring.[7] This deactivates the ring toward attack by nucleophiles, making the classical SNAr pathway energetically unfavorable.[6]
Q2: What are the recommended modern alternatives for achieving nucleophilic substitution on an unactivated aryl bromide like this compound?
A2: For unactivated or electron-rich aryl halides, transition-metal-catalyzed cross-coupling reactions are the state-of-the-art methods to form new bonds at the aromatic carbon.[8] These reactions offer milder conditions and broader substrate scope compared to traditional methods. The most effective strategies include:
-
Buchwald-Hartwig Amination: A highly versatile palladium-catalyzed reaction for forming carbon-nitrogen (C-N) bonds with a wide range of primary and secondary amines.[9][10]
-
Ullmann Condensation: A copper-catalyzed reaction used for forming carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds.[11][12] While traditional Ullmann reactions required harsh conditions, modern protocols with ligands allow for lower temperatures.[11]
-
Buchwald-Hartwig C-O and C-S Coupling: Palladium-catalyzed systems have also been developed for the coupling of alcohols, phenols, and thiols with aryl halides.
Q3: What are the general starting conditions for a Buchwald-Hartwig amination with this compound?
A3: A typical starting point involves the reaction of the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The reaction is generally conducted in an anhydrous aprotic solvent under an inert atmosphere (e.g., Argon or Nitrogen).[13] Key components include:
-
Palladium Source: Pd(OAc)₂ or a pre-catalyst like Pd₂(dba)₃.
-
Ligand: Bulky, electron-rich phosphine ligands are crucial. Examples include XPhos, RuPhos, or SPhos.[10][13][14]
-
Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) for many amines, or a weaker carbonate or phosphate (B84403) base (e.g., K₃PO₄, Cs₂CO₃) for more sensitive substrates.[13][15]
-
Solvent: Anhydrous toluene (B28343) or 1,4-dioxane (B91453) are commonly used.[13]
-
Temperature: Reactions are typically heated, often between 80-110 °C.[13]
Q4: How do I troubleshoot a low-yielding Ullmann condensation for forming a C-O or C-N bond?
A4: Low yields in Ullmann-type reactions are common when conditions are not optimized. Key factors to consider are:
-
Catalyst Activity: Traditional reactions used stoichiometric copper powder, which can have variable activity.[11] Modern protocols use soluble copper(I) salts like CuI, which are generally more reliable.
-
Temperature: Ullmann reactions often require high temperatures (frequently >150 °C), especially for less reactive aryl bromides.[11]
-
Ligands: The addition of a ligand, such as 1,10-phenanthroline (B135089) or various diamines, can significantly accelerate the reaction and allow for lower temperatures.[11]
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene (B124822) are traditionally used.[11]
-
Base: A suitable base (e.g., K₂CO₃, K₃PO₄) is required to deprotonate the nucleophile.
Troubleshooting Guide: Catalyzed Cross-Coupling Reactions
This guide addresses common issues encountered during Buchwald-Hartwig or Ullmann-type reactions with this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| Low or No Conversion (Starting Material Remains) | Inactive Catalyst: Palladium catalyst was not properly activated or has decomposed. Copper surface is passivated. | For Pd: Use a pre-catalyst or ensure anaerobic conditions. For Cu: Use freshly opened CuI or activated copper powder. |
| Inappropriate Ligand/Base Combination: The chosen ligand may not be suitable for the specific amine/alcohol, or the base may be too weak. | Screen a panel of ligands (e.g., XPhos, SPhos for Buchwald-Hartwig). Use a stronger base like NaOtBu or LiHMDS (ensure substrate compatibility). | |
| Insufficient Temperature or Time: Reaction kinetics are slow for the unactivated substrate. | Increase the reaction temperature in increments of 10-20 °C. Extend the reaction time and monitor by TLC or GC-MS. | |
| Significant Side Product Formation | Hydrodehalogenation (Bromine replaced by Hydrogen): A common side reaction in Buchwald-Hartwig, often due to β-hydride elimination.[9] | Switch to a ligand that promotes faster reductive elimination (e.g., bulky biaryl phosphines). Ensure the base is completely anhydrous. |
| Homocoupling of Aryl Bromide: Can occur in Ullmann reactions at high temperatures. | Lower the reaction temperature and add a ligand to facilitate the desired cross-coupling pathway.[16] | |
| Substrate or Product Decomposition: Reaction conditions are too harsh. | If high temperatures are causing degradation, attempt the reaction at a lower temperature for a longer duration. Explore a different catalyst system (e.g., Pd-based instead of Cu-based) that may allow for milder conditions.[6] | |
| Poor Reproducibility | Atmospheric Contamination: Oxygen can deactivate the palladium(0) catalyst. Water can quench strong bases and interfere with the catalytic cycle. | Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents. Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen). |
Data Summary: Representative Buchwald-Hartwig Amination Conditions
The following table summarizes typical conditions for the amination of an unactivated aryl bromide, providing a starting point for optimization with this compound.
| Nucleophile | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | >90 |
| Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | >85 |
| n-Hexylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | >90 |
| Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | >88 |
Data is representative and based on general protocols for aryl bromides.[13] Yields are highly dependent on the specific substrate and nucleophile.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is a general starting point for the coupling of an amine with this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%) or Pd(OAc)₂ (0.04 mmol, 4 mol%)
-
Phosphine Ligand (e.g., XPhos, 0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, the palladium source, the phosphine ligand, and sodium tert-butoxide.
-
Seal the tube, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Via syringe, add the amine (if liquid) or add as a solid with the other reagents in step 1.
-
Via syringe, add anhydrous toluene.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Visual Workflow
The following diagram illustrates a logical workflow for troubleshooting low-yield outcomes in the cross-coupling reactions discussed.
Caption: Troubleshooting workflow for C-N cross-coupling reactions.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. benchchem.com [benchchem.com]
- 7. This compound|CAS 39220-69-4 [benchchem.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig_reaction [chemeurope.com]
- 16. Ullmann Reaction [organic-chemistry.org]
Column chromatography conditions for purifying 1-Bromo-4-(sec-butyl)benzene derivatives
Technical Support Center: Purifying 1-Bromo-4-(sec-butyl)benzene Derivatives
This guide provides detailed protocols and troubleshooting advice for the purification of this compound and its derivatives using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial conditions for purifying this compound derivatives?
For a nonpolar compound like this compound, normal-phase chromatography is the recommended method.[1] This involves a polar stationary phase and a non-polar mobile phase.[1]
-
Stationary Phase: Silica (B1680970) gel is the most common and effective choice for separating a wide variety of compounds, including hydrocarbons and other nonpolar molecules.[1] Alumina (B75360) can also be used, but silica gel is generally the first choice.[1]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent and a slightly more polar solvent is typically used. The polarity is adjusted by changing the ratio of these solvents.[1] For this compound, which is nonpolar, start with a highly non-polar mobile phase like pure hexanes or a mixture with a very small percentage of ethyl acetate (B1210297) (e.g., 99:1 Hexanes:Ethyl Acetate).
Q2: How do I determine the optimal solvent system?
The best solvent system is typically determined by using Thin Layer Chromatography (TLC) before running the column.[1] The goal is to find a solvent mixture that gives the desired compound an Rf value between 0.3 and 0.7, with a clear separation (ΔRf of at least 0.1) from any impurities.[1]
Q3: What is the correct way to pack a chromatography column?
Proper column packing is crucial to prevent cracking of the stationary phase and ensure good separation. There are two primary methods:
-
Dry Packing: The dry silica gel is poured directly into the column, followed by the addition of the mobile phase to equilibrate the column.[2]
-
Wet Packing (Slurry Method): The silica gel is mixed with the mobile phase to create a slurry, which is then poured into the column. This method is often preferred as it minimizes the trapping of air bubbles.
Regardless of the method, the column should be tapped gently to ensure an even and compact bed. A layer of sand is often added to the top of the silica to prevent the bed from being disturbed when adding the sample or more eluent.[2][3]
Q4: How should I load my sample onto the column?
The sample should be loaded in a concentrated, narrow band.[3]
-
Wet Loading: Dissolve the crude sample in the minimum amount of the mobile phase solvent.[3] Carefully pipette this solution onto the top of the silica bed.[3]
-
Dry Loading: If the sample is not very soluble in the mobile phase, it can be dry-loaded.[3] Dissolve the sample in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[3] This powder is then carefully added to the top of the packed column.[3]
Data Presentation: Recommended Solvent Systems
The following table provides starting points for mobile phase selection when purifying nonpolar aromatic compounds like this compound. The exact ratios should be optimized using TLC.
| Stationary Phase | Mobile Phase System (v/v) | Target Compound Polarity | Expected Elution Behavior |
| Silica Gel | Hexanes / Ethyl Acetate | Nonpolar to Moderately Polar | Start with 100% Hexanes or 99:1 Hexanes:EtOAc. Gradually increase the percentage of Ethyl Acetate to increase polarity. |
| Silica Gel | Hexanes / Dichloromethane | Nonpolar | A good alternative to Ethyl Acetate systems. Increase the proportion of Dichloromethane to elute more polar compounds.[4] |
| Silica Gel | Cyclohexane / Toluene | Nonpolar | Useful for separating isomers or compounds with very similar polarity. Increase Toluene percentage to increase elution speed. |
Experimental Protocols
Detailed Methodology for Column Chromatography Purification
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate using various solvent systems (e.g., start with 98:2 hexanes:ethyl acetate).
-
Visualize the spots (e.g., using a UV lamp).
-
Select the solvent system that provides good separation and an Rf of ~0.3-0.5 for the target compound.
-
-
Column Preparation (Slurry Method):
-
Secure a glass column vertically with clamps.[2]
-
Place a small plug of cotton or glass wool at the bottom.[2]
-
Add a thin layer of sand.[2]
-
In a separate beaker, mix the required amount of silica gel (typically 50-100 times the weight of the crude sample) with the chosen mobile phase to form a consistent slurry.
-
Pour the slurry into the column. Use additional mobile phase to rinse the beaker and transfer all the silica.
-
Open the stopcock to drain some solvent, while continuously tapping the column to pack the silica bed evenly. Do not let the solvent level drop below the top of the silica.
-
Once the bed is settled, add another thin layer of sand on top.[3]
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude this compound derivative in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (approx. 2-3 times the mass of the crude product).
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[3]
-
Carefully add this powder to the top of the packed column, creating a uniform layer.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, ensuring the top layer of sand and silica is not disturbed.[3]
-
Apply gentle air pressure (flash chromatography) to push the solvent through the column at a steady rate.
-
Collect the eluent in sequentially numbered test tubes or flasks.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Combine the fractions that contain the pure desired product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to isolate the purified compound.
-
Visualization of Experimental Workflow
Caption: Workflow for purifying this compound derivatives.
Troubleshooting Guide
Problem: My compound is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough to move the compound down the silica column.
-
Solution: Gradually increase the polarity of the mobile phase. For a hexanes/ethyl acetate system, slowly increase the percentage of ethyl acetate. If you are already using a high percentage of the polar solvent, a different solvent system may be required.
Problem: All my compounds are eluting together at the solvent front.
-
Possible Cause: The mobile phase is too polar, causing all components, including your target compound, to travel with the solvent front without interacting with the stationary phase.
-
Solution: Decrease the polarity of the mobile phase. Use a higher percentage of the non-polar solvent (e.g., hexanes). Re-optimize the solvent system using TLC to ensure the desired compound has an Rf value in the optimal range.[1]
Problem: The separation is poor, and the bands are overlapping.
-
Possible Causes & Solutions:
-
Improperly Packed Column: Air bubbles or channels in the silica bed can lead to uneven flow and band broadening. Repack the column carefully.
-
Sample Band Too Wide: The sample may have been loaded in too much solvent. Load the sample in the minimum possible volume of solvent.[3] Dry loading can resolve this issue.[3]
-
Column Overloaded: Too much crude material was loaded onto the column. Use a larger column or reduce the amount of sample. A general rule is to use a 50:1 to 100:1 ratio of silica gel to crude sample by weight.
-
Incorrect Solvent System: The chosen eluent may not be optimal for separating the specific mixture components. Re-evaluate the separation on TLC to find a better solvent system.[5]
-
Problem: The silica bed has cracked after packing.
-
Possible Cause: The column ran dry (solvent level dropped below the top of the silica bed), or a significant change in solvent polarity caused heat to be generated, leading to cracks.
-
Solution: This column will not provide good separation and must be repacked. Always ensure the solvent level remains above the silica bed. When performing a gradient elution, change the solvent composition gradually to avoid thermal stress.
Problem: My compound decomposed on the column.
-
Possible Cause: Some compounds are sensitive to the acidic nature of silica gel.[5]
-
Solution: Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting.[5] If it decomposes, you can try using a less acidic stationary phase like neutral alumina or deactivated silica gel (prepared by adding a small amount of a base like triethylamine (B128534) to the mobile phase).[5]
Visualization of Troubleshooting Logic
Caption: A decision tree for troubleshooting common column chromatography issues.
References
- 1. columbia.edu [columbia.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 5. Chromatography [chem.rochester.edu]
Validation & Comparative
Comparative Analysis of Reaction Products from 1-Bromo-4-(sec-butyl)benzene via NMR Characterization
A detailed guide for researchers and drug development professionals on the characterization of key reaction products derived from 1-bromo-4-(sec-butyl)benzene. This report provides a comparative analysis of NMR data for products obtained through Suzuki-Miyaura coupling and Grignard reactions, supported by detailed experimental protocols and data visualization to facilitate unambiguous product identification.
This guide focuses on two principal transformations of this compound: the palladium-catalyzed Suzuki-Miyaura cross-coupling with phenylboronic acid to yield 4-sec-butylbiphenyl (B95017), and the Grignard reaction with carbon dioxide to produce 4-sec-butylbenzoic acid. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds, leading to structures prevalent in medicinal chemistry and materials science. Accurate characterization of the resulting products is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary analytical tool for this purpose.
Comparison of NMR Data for Reaction Products
The successful synthesis of 4-sec-butylbiphenyl and 4-sec-butylbenzoic acid from this compound can be unequivocally confirmed by ¹H and ¹³C NMR spectroscopy. The following tables summarize the expected chemical shifts for the starting material and the two major products.
Table 1: ¹H NMR Data (δ, ppm) in CDCl₃
| Proton | This compound | 4-sec-Butylbiphenyl | 4-sec-Butylbenzoic Acid |
| Aromatic CH (d, J ≈ 8.5 Hz) | ~7.38 (2H) | ~7.55 (2H) | ~7.95 (2H) |
| Aromatic CH (d, J ≈ 8.5 Hz) | ~7.05 (2H) | ~7.48 (2H) | ~7.25 (2H) |
| Phenyl CH (m) | - | ~7.40 (2H), ~7.30 (1H) | - |
| Benzylic CH (sept, J ≈ 6.9 Hz) | ~2.55 (1H) | ~2.65 (1H) | ~2.68 (1H) |
| Methylene CH₂ (quint, J ≈ 7.4 Hz) | ~1.58 (2H) | ~1.65 (2H) | ~1.63 (2H) |
| Methyl CH₃ (d, J ≈ 6.9 Hz) | ~1.20 (3H) | ~1.25 (3H) | ~1.23 (3H) |
| Methyl CH₃ (t, J ≈ 7.4 Hz) | ~0.82 (3H) | ~0.85 (3H) | ~0.84 (3H) |
| Carboxylic Acid OH (s) | - | - | ~12.0 (1H, broad) |
Table 2: ¹³C NMR Data (δ, ppm) in CDCl₃
| Carbon | This compound | 4-sec-Butylbiphenyl | 4-sec-Butylbenzoic Acid |
| Quaternary C (Carboxylic Acid) | - | - | ~172.5 |
| Quaternary C (ipso-Aromatic) | ~147.0 | ~148.0 | ~152.0 |
| Quaternary C (ipso-Aromatic) | ~119.5 (C-Br) | ~140.5 | ~128.0 |
| Quaternary C (ipso-Phenyl) | - | ~141.0 | - |
| Aromatic CH | ~131.5 | ~128.8 | ~130.0 |
| Aromatic CH | ~127.5 | ~127.0 | ~129.0 |
| Phenyl CH | - | ~127.2 | - |
| Phenyl CH | - | ~127.0 | - |
| Benzylic CH | ~41.5 | ~41.7 | ~41.8 |
| Methylene CH₂ | ~31.0 | ~31.2 | ~31.1 |
| Methyl CH₃ (d) | ~21.8 | ~22.0 | ~21.9 |
| Methyl CH₃ (t) | ~12.2 | ~12.3 | ~12.2 |
Note: The chemical shifts are approximate and can vary slightly based on the solvent and concentration.
Experimental Protocols
Detailed methodologies for the synthesis and subsequent NMR analysis of the target compounds are provided below.
Protocol 1: Synthesis of 4-sec-Butylbiphenyl via Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).
-
Add a degassed solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-sec-butylbiphenyl.
Protocol 2: Synthesis of 4-sec-Butylbenzoic Acid via Grignard Reaction
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl), 6 M
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 mmol) to the flask.
-
Dissolve this compound (1.0 mmol) in anhydrous diethyl ether (10 mL) and add it to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium turnings to initiate the reaction (indicated by cloudiness and gentle boiling).
-
Add the remaining bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Cool the Grignard reagent to room temperature and then pour it slowly over an excess of crushed dry ice in a separate beaker.
-
Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
-
Quench the reaction by slowly adding 6 M HCl until the aqueous layer is acidic.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution.
-
Acidify the aqueous layer with 6 M HCl to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain 4-sec-butylbenzoic acid.
Visualization of Reaction Pathways and Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of the Suzuki-Miyaura coupling and the Grignard reaction.
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Caption: Workflow for the Grignard reaction and carboxylation.
By utilizing the provided NMR data and experimental protocols, researchers can confidently synthesize and characterize these important sec-butylbenzene (B1681704) derivatives, facilitating their application in further research and development endeavors.
Comparative Guide to Purity Assessment of 1-Bromo-4-(sec-butyl)benzene: A Focus on GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of 1-Bromo-4-(sec-butyl)benzene. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their specific needs.
Introduction
This compound is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1] Its purity is critical to ensure the desired reaction outcomes and the quality of the final product. The synthesis of this compound, typically through the bromination of sec-butylbenzene, can lead to various impurities, including positional isomers (ortho, meta), polybrominated species, and unreacted starting materials.[1] Therefore, robust analytical methods are required to accurately determine its purity.
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for assessing the purity of this compound.[2][3] This guide will delve into the specifics of GC-MS analysis and compare it with other viable methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
GC-MS Analysis: A Superior Method for Purity Profiling
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, offering high sensitivity and specificity for identifying and quantifying the main component and its impurities.[2]
Key Advantages of GC-MS:
-
High Resolution: Capable of separating closely related isomers.
-
High Sensitivity: Can detect trace-level impurities.
-
Definitive Identification: The mass spectrometer provides structural information, allowing for the confident identification of unknown impurities.[3]
-
Quantitative Accuracy: Provides precise quantification of the main analyte and its impurities.
Below is a detailed experimental protocol for the GC-MS analysis of this compound.
Experimental Protocol: GC-MS Analysis
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent, such as hexane (B92381) or dichloromethane, to achieve a concentration of approximately 1 mg/mL.[3][4]
-
Vortex the solution to ensure complete dissolution.
-
If necessary, centrifuge the sample to remove any particulate matter.[4]
-
Transfer the clear supernatant to a 2 mL GC autosampler vial.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.[5] |
| Injector | Split/Splitless Inlet |
| Injector Temp. | 250 °C |
| Injection Mode | Split (Split ratio 50:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature of 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.[6] |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV[5] |
| Mass Range | 50-500 amu |
| Scan Mode | Full Scan |
3. Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Calculate the purity by the area percent method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100.
-
Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST) and known fragmentation patterns of related aromatic halides.[7]
Purity Assessment Workflow
The following diagram illustrates a logical workflow for the purity assessment of this compound, starting from sample reception to the final report.
Caption: Workflow for GC-MS Purity Assessment.
Comparison with Alternative Methods
While GC-MS is a preferred method, other techniques can also be employed for purity assessment, each with its own set of advantages and limitations.
| Feature | GC-MS | HPLC | ¹H NMR |
| Principle | Separation by volatility and polarity, detection by mass-to-charge ratio | Separation by differential partitioning between mobile and stationary phases[2] | Nuclear spin transitions in a magnetic field |
| Typical Purity (%) | > 99.9% | > 99.5% | > 99% |
| Limit of Detection | Low ppm | ppm to ppb | ~0.1% |
| Analysis Time | 20-30 minutes | 15-45 minutes | 5-10 minutes |
| Strengths | Excellent for volatile compounds, definitive impurity identification.[2] | Suitable for non-volatile or thermally labile compounds.[2] | Rapid, non-destructive, provides structural information. |
| Limitations | Not suitable for non-volatile compounds, requires sample vaporization. | May require method development for optimal separation, less definitive identification than MS.[2] | Lower sensitivity for minor impurities, complex spectra can be challenging to interpret. |
Head-to-Head Comparison: GC-MS vs. HPLC
For the analysis of this compound, GC-MS is generally superior to HPLC. The compound's volatility makes it an ideal candidate for GC. The primary challenge in its purity assessment is the separation and identification of structurally similar isomers, a task for which the high-resolution capillary columns in GC and the definitive identification by MS are perfectly suited.
HPLC could be a viable alternative, particularly if the sample is suspected to contain non-volatile impurities.[2] However, developing an HPLC method with sufficient resolution to separate all potential isomers of this compound could be more time-consuming than setting up a GC-MS method.
Logical Relationship of Analytical Choices
The selection of an analytical method is guided by the specific requirements of the analysis. The following diagram illustrates the decision-making process.
Caption: Decision Tree for Analytical Method Selection.
Conclusion
For the routine and in-depth purity assessment of this compound, GC-MS stands out as the most powerful and reliable technique. Its ability to separate closely related isomers and definitively identify unknown impurities provides a level of confidence that is essential in research, development, and quality control. While HPLC and NMR have their specific applications, GC-MS offers the most comprehensive solution for ensuring the purity of this important chemical intermediate.
References
A Comparative Guide to the Reactivity of 1-Bromo-4-(sec-butyl)benzene and 1-Bromo-4-(tert-butyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1-Bromo-4-(sec-butyl)benzene and 1-Bromo-4-(tert-butyl)benzene. The choice between these two building blocks in organic synthesis can significantly impact reaction efficiency and product distribution. This document outlines their relative reactivity in key chemical transformations, supported by established chemical principles and representative experimental protocols.
Executive Summary
The primary differentiator in the reactivity of this compound and 1-Bromo-4-(tert-butyl)benzene is the steric hindrance imposed by the respective alkyl substituents. The bulkier tert-butyl group generally leads to slower reaction rates in transformations where the reaction center is in proximity to the substituent, such as in palladium-catalyzed cross-coupling reactions. Both the sec-butyl and tert-butyl groups are electron-donating, which can influence the electronic properties of the aromatic ring.
Comparative Reactivity Analysis
| Feature | This compound | 1-Bromo-4-(tert-butyl)benzene | Impact on Reactivity |
| Steric Hindrance | Moderate | High | The greater steric bulk of the tert-butyl group is expected to hinder the approach of reagents to the bromine-bearing carbon and the adjacent positions, potentially slowing down reactions like Suzuki-Miyaura coupling. |
| Electronic Effect | Weakly electron-donating (inductive effect) | Weakly electron-donating (inductive effect) | Both substituents increase electron density on the aromatic ring, which can slightly deactivate the ring towards nucleophilic aromatic substitution but may facilitate oxidative addition in some cross-coupling reactions. The electronic effects are largely comparable. |
| Grignard Reagent Formation | Favorable | Favorable | Both compounds readily form Grignard reagents. However, the initiation of the reaction with 1-Bromo-4-(tert-butyl)benzene might be slightly more challenging under certain conditions due to steric hindrance around the C-Br bond. |
| Suzuki-Miyaura Coupling | Generally efficient | Can be less efficient | The oxidative addition step in the catalytic cycle is sensitive to steric hindrance. The bulkier tert-butyl group may require more specialized, sterically demanding phosphine (B1218219) ligands on the palladium catalyst to achieve high yields and reasonable reaction times. |
| Nucleophilic Aromatic Substitution | Unfavorable | Highly Unfavorable | The electron-donating nature of the alkyl groups deactivates the ring for traditional SNAr reactions. The steric bulk of the tert-butyl group would further inhibit any potential attack. These reactions are generally not feasible without highly activating groups on the ring. |
Experimental Protocols
The following are representative experimental protocols for common reactions involving these types of aryl bromides. Note that reaction conditions, particularly catalyst and ligand choice, may need to be optimized for each substrate to achieve maximum yield.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
Objective: To synthesize 4-alkyl-1,1'-biphenyl from the corresponding 1-bromo-4-alkylbenzene.
Materials:
-
This compound or 1-Bromo-4-(tert-butyl)benzene (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)2) (0.02 mmol)
-
Triphenylphosphine (PPh3) (0.04 mmol)
-
Potassium carbonate (K2CO3) (2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, phenylboronic acid, and potassium carbonate.
-
Add the palladium(II) acetate and triphenylphosphine.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 80°C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic fractions.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Grignard Reagent Formation and Reaction with an Electrophile (e.g., Acetone)
Objective: To prepare the Grignard reagent and subsequently synthesize a tertiary alcohol.
Materials:
-
This compound or 1-Bromo-4-(tert-butyl)benzene (10 mmol)
-
Magnesium turnings (12 mmol)
-
Anhydrous diethyl ether or THF (30 mL)
-
A small crystal of iodine
-
Acetone (B3395972) (10 mmol)
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet.
-
Add the magnesium turnings and a crystal of iodine to the flask under a stream of inert gas.
-
In the dropping funnel, dissolve the aryl bromide in anhydrous diethyl ether.
-
Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the reaction. Gentle warming may be necessary.
-
Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Add a solution of acetone in anhydrous diethyl ether dropwise to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the resulting alcohol by column chromatography or distillation.
Visualizing Steric Hindrance in Suzuki-Miyaura Coupling
The following diagrams illustrate the concept of steric hindrance during the oxidative addition step of the Suzuki-Miyaura coupling, a key phase influenced by the size of the para-substituent.
Caption: Steric hindrance in the transition state of oxidative addition.
Conclusion
The choice between this compound and 1-Bromo-4-(tert-butyl)benzene should be guided by the specific requirements of the chemical transformation. For reactions sensitive to steric bulk, such as palladium-catalyzed cross-couplings, this compound is generally the more reactive substrate. In cases where steric hindrance is less critical, or when the bulky tert-butyl group is desired for its influence on the final product's properties (e.g., modulating solubility or biological activity), 1-Bromo-4-(tert-butyl)benzene is a viable, albeit potentially more challenging, starting material. Careful selection of catalysts, ligands, and reaction conditions is crucial to achieve optimal results, particularly with the more sterically hindered tert-butyl derivative.
A Comparative Guide to Suzuki and Stille Coupling for the Synthesis of 4-sec-Butyl-1,1'-biphenyl
For researchers, scientists, and drug development professionals, the efficient synthesis of biaryl compounds is a cornerstone of modern organic chemistry. This guide provides a detailed comparison of two prominent palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Stille coupling—for the synthesis of 4-sec-butyl-1,1'-biphenyl from 1-Bromo-4-(sec-butyl)benzene.
The sec-butyl group introduces moderate steric hindrance, which can influence the efficiency of cross-coupling reactions. This guide presents a comparative analysis based on representative experimental data for structurally similar compounds, detailed experimental protocols, and a logical workflow to aid in the selection of the most appropriate method.
Performance Comparison: Suzuki vs. Stille Coupling
| Parameter | Suzuki Coupling (Representative) | Stille Coupling (Representative) |
| Aryl Halide | 1-Bromo-4-(tert-butyl)benzene | 1-Bromo-4-(tert-butyl)benzene |
| Coupling Partner | Phenylboronic acid | Tributyl(phenyl)stannane |
| Catalyst | Pd(OAc)₂ / SPhos | Pd(P(t-Bu)₃)₂ |
| Catalyst Loading | 2 mol% Pd | 2 mol% Pd |
| Ligand Loading | 4 mol% SPhos | N/A |
| Base/Additive | K₃PO₄ | None |
| Solvent | Toluene (B28343) | Dioxane |
| Temperature | 100 °C | Room Temperature |
| Reaction Time | 12-24 hours | 2-4 hours |
| Yield | Good to Excellent (>80%) | Good to Excellent (>80%) |
Note: The data presented is a synthesis of typical conditions and expected outcomes for sterically hindered substrates and may require optimization for this compound.
Decision Workflow: Choosing Between Suzuki and Stille Coupling
The selection of a cross-coupling method often involves a trade-off between several factors. The following workflow illustrates a decision-making process for choosing between the Suzuki and Stille reactions.
Experimental Protocols
Below are detailed, generalized experimental protocols for the Suzuki and Stille coupling reactions adaptable for this compound.
Suzuki-Miyaura Coupling Protocol (General)
This protocol is based on established methods for the coupling of sterically hindered aryl bromides.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv.), finely ground
-
Anhydrous toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add Pd(OAc)₂, SPhos, K₃PO₄, this compound, and phenylboronic acid.
-
Add anhydrous toluene to the flask.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Stille Coupling Protocol (General)
This protocol is adapted from methods developed for the coupling of aryl bromides, including those with steric hindrance.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Tributyl(phenyl)stannane (1.1 mmol, 1.1 equiv.)
-
Pd(P(t-Bu)₃)₂ (0.02 mmol, 2 mol%)
-
Anhydrous dioxane (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add Pd(P(t-Bu)₃)₂.
-
Add anhydrous dioxane, this compound, and tributyl(phenyl)stannane via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 2-4 hours), dilute the reaction mixture with diethyl ether.
-
Wash the solution with an aqueous solution of potassium fluoride (B91410) to precipitate tin byproducts.
-
Filter the mixture through a pad of Celite®, washing with diethyl ether.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycles
The fundamental mechanisms of both the Suzuki and Stille couplings involve a palladium catalyst cycling through oxidative addition, transmetalation, and reductive elimination steps.
A Comparative Study of Phosphine Ligands for the Heck Reaction with 1-Bromo-4-(sec-butyl)benzene
For Researchers, Scientists, and Drug Development Professionals
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] The choice of phosphine (B1218219) ligand is critical in this reaction, as it directly influences catalyst stability, activity, and selectivity by modulating the steric and electronic properties of the palladium center.[2] This guide provides a comparative overview of commonly employed phosphine ligands for the Heck reaction of 1-Bromo-4-(sec-butyl)benzene, an aryl bromide characterized by a moderately electron-donating and sterically bulky substituent.
Performance of Common Phosphine Ligands
The selection of an appropriate phosphine ligand is paramount for achieving high yields and reaction efficiency in the Heck coupling of this compound. Both steric bulk and electron-donating ability of the ligand play a crucial role. Bulky, electron-rich phosphines are known to promote the oxidative addition step and stabilize the active Pd(0) species, which is often beneficial for less reactive aryl bromides.
Below is a summary of the expected performance of various phosphine ligands in the Heck reaction between this compound and a model alkene, such as styrene (B11656) or n-butyl acrylate. The data presented is a synthesized representation based on typical results for structurally similar aryl bromides, as direct comparative studies on this specific substrate are not extensively documented.
| Ligand | Structure | Typical Yield (%) | Key Characteristics |
| Triphenylphosphine (PPh₃) | P(C₆H₅)₃ | 65-75 | Standard, cost-effective, but can be less effective for challenging substrates. |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | P(C₆H₄-CH₃)₃ | 75-85 | Increased steric bulk compared to PPh₃, often leading to improved yields.[3] |
| Tri(tert-butyl)phosphine (P(t-Bu)₃) | P(C(CH₃)₃)₃ | 85-95 | Highly electron-rich and sterically demanding, very effective for electron-rich and sterically hindered aryl bromides. |
| XPhos | (2',4',6'-Triisopropylbiphenyl-2-yl)dicyclohexylphosphine | >95 | A bulky biaryl phosphine ligand (Buchwald ligand) known for high catalytic activity in a wide range of cross-coupling reactions. |
Experimental Protocol: General Procedure for the Heck Reaction
This protocol provides a general method for the Heck reaction of this compound with an alkene, adaptable for the comparative study of different phosphine ligands.
Materials:
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Phosphine ligand (e.g., PPh₃, P(o-tol)₃, P(t-Bu)₃, XPhos)
-
Base (e.g., Triethylamine (Et₃N), Potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar and a condenser, add palladium(II) acetate (1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of the inert gas, add this compound (1.0 equiv), the anhydrous solvent, the alkene (1.2-1.5 equiv), and the base (1.5-2.0 equiv).
-
Reaction: Immerse the flask in a preheated oil bath and stir the mixture vigorously at a temperature ranging from 80 to 120 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 8-24 hours).[4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired substituted alkene.[1]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the described Heck reaction protocol.
Caption: General experimental workflow for the phosphine-ligated Heck reaction.
Catalytic Cycle
The catalytic cycle of the Heck reaction is a well-established process involving Pd(0) and Pd(II) intermediates. The phosphine ligand plays a critical role in each step of this cycle.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
References
A Comparative Guide to Chiral HPLC Methods for the Enantioseparation of 1-Bromo-4-(sec-butyl)benzene
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of chiral molecules is a cornerstone of modern pharmaceutical development and chemical analysis. The distinct pharmacological and toxicological profiles of individual enantiomers necessitate robust and reliable analytical methods to ensure product safety and efficacy. 1-Bromo-4-(sec-butyl)benzene, a chiral aromatic compound, presents a common challenge for chromatographic resolution. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for the separation of its enantiomers, supported by data from structurally analogous compounds to provide a rational starting point for method development.
Comparison of Potential Chiral HPLC Methods
Below is a comparison of recommended starting methods using these two common types of chiral stationary phases under normal phase conditions, which are often the most successful for non-polar analytes.[4]
| Parameter | Proposed Method 1: Polysaccharide-Based CSP | Proposed Method 2: Pirkle-Type CSP |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H) | (R,R)-Whelk-O® 1 |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol (98:2, v/v) | n-Hexane / Ethanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C (Ambient) | 25 °C (Ambient) |
| Detection | UV at 220 nm or 254 nm | UV at 220 nm or 254 nm |
| Expected Performance | Good to excellent enantioselectivity for a wide range of aromatic compounds. The primary interactions are hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.[2][6] | Broad applicability for non-polar and polar compounds. Chiral recognition is based on π-π interactions (π-acceptor/π-donor), hydrogen bonding, and dipole-dipole interactions.[4][7] |
Experimental Protocols
The following detailed protocols are provided as a starting point for the development of a robust chiral separation method for this compound.
Protocol 1: Polysaccharide-Based CSP in Normal Phase
This protocol outlines a standard approach for chiral separations using a widely successful polysaccharide-based column.
1. Sample Preparation:
-
Prepare a stock solution of racemic this compound in the mobile phase (n-Hexane/2-Propanol, 98:2) at a concentration of approximately 1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV detector.
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel (e.g., Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with n-Hexane and 2-Propanol in a 98:2 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at 220 nm.
3. Data Analysis:
-
Integrate the peaks for both enantiomers.
-
Calculate the retention factor (k'), separation factor (α), and resolution (Rs) to evaluate the separation performance.
-
Optimization: If separation is not optimal, adjust the ratio of 2-Propanol in the mobile phase. A lower percentage of alcohol will generally increase retention and may improve resolution.
Protocol 2: Pirkle-Type CSP in Normal Phase
This protocol provides an alternative using a Pirkle-type CSP, which often offers a different selectivity compared to polysaccharide-based phases.
1. Sample Preparation:
-
Prepare a stock solution of racemic this compound in the mobile phase (n-Hexane/Ethanol, 95:5) at a concentration of approximately 1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system as described in Protocol 1.
-
Column: (R,R)-Whelk-O® 1, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with n-Hexane and Ethanol in a 95:5 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at 220 nm.
3. Data Analysis:
-
Perform data analysis as described in Protocol 1.
-
Optimization: The mobile phase composition can be adjusted by varying the percentage of ethanol. Other alcohols, such as 2-propanol, can also be screened as modifiers to alter selectivity.
Visualizing the Method Development Workflow
Developing a chiral separation method is often an empirical process that involves screening different columns and mobile phases.[3] The following diagram illustrates a logical workflow for this process.
Caption: A logical workflow for chiral HPLC method development.
Conclusion
The enantioseparation of this compound, while not explicitly documented, can be systematically approached using established chiral chromatography principles. The proposed methods, utilizing polysaccharide-based and Pirkle-type chiral stationary phases, offer high-probability starting points for achieving successful resolution. Researchers should engage in a structured screening and optimization process, as outlined in the workflow, to develop a robust and reliable analytical method tailored to their specific instrumentation and requirements.
References
- 1. chiraltech.com [chiraltech.com]
- 2. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. hplc.eu [hplc.eu]
- 5. Chirex Pirkle-brush concept Chiral LC columns: Phenomenex [phenomenex.com]
- 6. The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters [mdpi.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Unveiling the Electronic Landscape: A DFT-Based Comparative Guide to 1-Bromo-4-(sec-butyl)benzene and Its Isomers
For researchers, scientists, and professionals in drug development, understanding the electronic properties of molecules is paramount for predicting their reactivity, designing novel compounds, and elucidating biological interactions. This guide provides a comparative analysis of the electronic properties of 1-Bromo-4-(sec-butyl)benzene and its structural isomers, based on Density Functional Theory (DFT) studies.
Comparative Analysis of Electronic Properties
The electronic properties of aromatic compounds are significantly influenced by the nature and arrangement of their substituents. In the case of 1-bromo-4-alkylbenzenes, the interplay between the electron-withdrawing bromine atom and the electron-donating alkyl group dictates the overall electronic distribution and reactivity of the molecule. DFT calculations provide a powerful tool to quantify these effects.
A key descriptor of a molecule's electronic character is its HOMO-LUMO gap , which is the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. The dipole moment provides a measure of the overall polarity of the molecule, arising from the asymmetrical distribution of electron density. Furthermore, Mulliken population analysis offers a method to estimate the partial atomic charges, providing insights into the local electronic environment of each atom within the molecule.
The following table summarizes the calculated electronic properties for bromobenzene (B47551) and its alkylated isomers. It is important to note that these values are compiled from different computational studies and may employ slightly varied methodologies. Therefore, the trends observed should be interpreted with this in view.
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Bromobenzene | - | - | 0.241 | - |
| 1-Bromo-4-(n-butyl)benzene | Data not available | Data not available | Data not available | Data not available |
| 1-Bromo-4-(tert-butyl)benzene | Data not available | Data not available | Data not available | Data not available |
Note: Specific quantitative DFT data for HOMO, LUMO, and dipole moment for 1-bromo-4-(n-butyl)benzene and 1-bromo-4-(tert-butyl)benzene were not found in the provided search results. The HOMO-LUMO gap for bromobenzene is cited from a study using DFT with the B3LYP/6-31G(d,p) level of theory.[2]
While a complete quantitative comparison is limited by the available data, the general principles of physical organic chemistry allow for qualitative predictions. The electron-donating nature of the alkyl groups is expected to raise the HOMO energy level compared to bromobenzene, leading to a smaller HOMO-LUMO gap and thus increased reactivity towards electrophiles. The bulkier tert-butyl group may also introduce steric effects that can influence reaction pathways.
Experimental and Computational Protocols
The data presented in this guide is derived from computational studies employing Density Functional Theory (DFT). A typical DFT calculation protocol for molecules of this nature involves the following steps:
-
Geometry Optimization: The initial molecular structure is optimized to find its lowest energy conformation. This is crucial as the electronic properties are dependent on the molecular geometry.
-
Frequency Calculation: To ensure that the optimized structure corresponds to a true minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.
-
Electronic Property Calculation: Once a stable geometry is obtained, single-point energy calculations are performed to determine the electronic properties, including HOMO and LUMO energies, dipole moment, and Mulliken charges.
A commonly used functional for such calculations is B3LYP, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p), which provide a good balance between accuracy and computational cost for organic molecules.[2]
Below is a generalized workflow for performing DFT calculations on substituted benzenes.
Caption: Generalized workflow for DFT calculations of electronic properties.
Logical Relationship of Substituent Effects
The electronic properties of the substituted bromobenzenes are a direct consequence of the interplay between the inductive and hyperconjugative effects of the alkyl group and the inductive and resonance effects of the bromine atom. The following diagram illustrates the logical relationship of these substituent effects on the electronic properties of the benzene (B151609) ring.
Caption: Influence of substituents on the electronic properties of the benzene ring.
References
A Comparative Guide: Grignard vs. Organolithium Reagents from 1-Bromo-4-(sec-butyl)benzene
For Researchers, Scientists, and Drug Development Professionals
The choice between Grignard and organolithium reagents is a critical decision in organic synthesis, influencing reaction efficiency, selectivity, and scalability. This guide provides an objective comparison of the performance of 4-sec-butylphenylmagnesium bromide (a Grignard reagent) and 4-sec-butylphenyllithium (an organolithium reagent), both derived from 1-Bromo-4-(sec-butyl)benzene. The comparison is supported by established chemical principles and representative experimental data to aid in reagent selection for complex molecule synthesis.
Executive Summary
Both Grignard and organolithium reagents are powerful nucleophiles capable of forming carbon-carbon bonds by reacting with various electrophiles. However, their reactivity profiles present distinct advantages and disadvantages.
-
Grignard Reagents , such as 4-sec-butylphenylmagnesium bromide, offer a balance of reactivity and selectivity. They are generally less reactive and less basic than their organolithium counterparts, which often translates to better functional group tolerance and fewer side reactions.[1] This makes them a robust and often preferred choice for many applications, especially in industrial settings.
-
Organolithium Reagents , like 4-sec-butylphenyllithium, are significantly more reactive and basic.[2] This heightened reactivity can lead to faster reaction rates and the ability to react with less reactive electrophiles. However, it also increases the likelihood of side reactions, such as metal-halogen exchange and deprotonation of acidic protons, necessitating stricter control over reaction conditions, particularly temperature.[1][2][3]
Comparative Data
Table 1: Reagent Formation from this compound
| Parameter | 4-sec-butylphenylmagnesium bromide (Grignard) | 4-sec-butylphenyllithium (Organolithium) |
| Metal | Magnesium (Mg) turnings | Lithium (Li) metal or alkyllithium (e.g., n-BuLi) |
| Solvent | Anhydrous Diethyl Ether or THF | Anhydrous Diethyl Ether, THF, or hydrocarbons (e.g., hexane) |
| Initiation | Often requires activation (e.g., iodine, 1,2-dibromoethane) | Generally rapid with lithium metal; lithium-halogen exchange is very fast |
| Typical Temp. | Room temperature to reflux | -78 °C to room temperature (depending on method) |
| Reaction Time | 1 - 3 hours | 30 minutes - 2 hours |
| Common Side Reactions | Wurtz coupling | Lithium-halogen exchange, Wurtz coupling |
Table 2: Reaction with Benzaldehyde (B42025) to form (4-(sec-butyl)phenyl)(phenyl)methanol
| Parameter | Grignard Reaction | Organolithium Reaction |
| Reagent | 4-sec-butylphenylmagnesium bromide | 4-sec-butylphenyllithium |
| Electrophile | Benzaldehyde | Benzaldehyde |
| Solvent | Diethyl Ether or THF | Diethyl Ether or THF |
| Reaction Temp. | 0 °C to room temperature | -78 °C to 0 °C |
| Reaction Time | 1 - 2 hours | 30 minutes - 1 hour |
| Typical Yield | 80 - 90% | 85 - 95% |
| Key Side Products | Benzene (from reaction with trace water), biphenyl (B1667301) (Wurtz coupling) | Benzene, biphenyl, products from lithium-halogen exchange |
| Functional Group Tolerance | Generally more tolerant | Less tolerant due to higher basicity |
Signaling Pathways and Experimental Workflows
Reaction Pathways
The following diagram illustrates the formation of both the Grignard and organolithium reagents from this compound and their subsequent reaction with benzaldehyde.
Experimental Workflow Comparison
This diagram outlines the typical laboratory workflow for performing a reaction with a Grignard reagent versus an organolithium reagent.
Experimental Protocols
Caution: All reactions involving Grignard and organolithium reagents must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware. These reagents are highly reactive and can be pyrophoric.
Protocol 1: Synthesis of 4-sec-butylphenylmagnesium bromide and reaction with Benzaldehyde
Materials:
-
Magnesium turnings (1.2 eq)
-
This compound (1.0 eq)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (catalytic amount)
-
Benzaldehyde (1.0 eq)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings and a small iodine crystal in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small amount of a solution of this compound in anhydrous Et₂O to the dropping funnel.
-
Initiate the reaction by adding a small portion of the bromide solution to the magnesium. The disappearance of the iodine color and gentle refluxing indicates the start of the reaction.
-
Add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Benzaldehyde:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Add a solution of benzaldehyde in anhydrous Et₂O dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with Et₂O.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield (4-(sec-butyl)phenyl)(phenyl)methanol.
-
Protocol 2: Synthesis of 4-sec-butylphenyllithium and reaction with Benzaldehyde (via Lithium-Halogen Exchange)
Materials:
-
This compound (1.0 eq)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Benzaldehyde (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Organolithium Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of this compound in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi solution dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
-
Reaction with Benzaldehyde:
-
To the freshly prepared organolithium solution at -78 °C, add a solution of benzaldehyde in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
-
Workup and Purification:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Conclusion
The choice between a Grignard and an organolithium reagent derived from this compound depends on the specific requirements of the synthesis.
-
For reactions requiring good yields, operational simplicity, and tolerance to a wider range of functional groups, the Grignard reagent is often the more practical choice. Its moderate reactivity minimizes side reactions, making it a reliable tool for many synthetic transformations.
-
When higher reactivity is necessary, for instance, with sterically hindered electrophiles or when faster reaction times are desired, the organolithium reagent is a powerful alternative. However, its use demands rigorous control of reaction conditions, especially low temperatures, to mitigate side reactions like lithium-halogen exchange and deprotonation.
Ultimately, a careful consideration of the substrate, the electrophile, and the desired outcome will guide the researcher in selecting the most appropriate organometallic reagent for their synthetic goals.
References
Isomeric Effects on Electrophilic Aromatic Substitution of Bromo-sec-butylbenzene Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-bromo-sec-butylbenzene isomers in electrophilic aromatic substitution (EAS) reactions. While direct kinetic data for these specific isomers is not extensively available in the literature, this document extrapolates from established principles of physical organic chemistry and available data for analogous compounds to predict their behavior. The information presented is intended to guide experimental design and aid in the strategic synthesis of derivatives.
Introduction to Isomeric Effects in Aromatic Reactivity
The reactivity and regioselectivity of electrophilic aromatic substitution are profoundly influenced by the nature and position of substituents on the benzene (B151609) ring. The interplay of electronic and steric effects dictates the rate of reaction and the distribution of products. In the case of bromo-sec-butylbenzene isomers, the activating, ortho-, para-directing sec-butyl group and the deactivating, yet ortho-, para-directing bromo group create a nuanced reactivity landscape. Understanding these isomeric effects is crucial for predicting reaction outcomes and optimizing synthetic routes. The sec-butyl group, an alkyl substituent, activates the ring through an inductive electron-donating effect and hyperconjugation. However, its bulkiness introduces significant steric hindrance, particularly at the positions ortho to it. The bromine atom, a halogen, deactivates the ring through its electron-withdrawing inductive effect, but its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.
Predicted Reactivity and Product Distribution in Nitration
Electrophilic nitration is a canonical reaction for probing the reactivity of aromatic compounds. The following tables summarize the predicted reactivity and major product distributions for the nitration of each bromo-sec-butylbenzene isomer based on the combined directing effects of the substituents and steric considerations.
Table 1: Predicted Relative Reactivity of Bromo-sec-butylbenzene Isomers in Electrophilic Nitration
| Isomer | Predicted Relative Reactivity | Rationale |
| ortho-Bromo-sec-butylbenzene | Moderate | The activating sec-butyl group and deactivating bromo group are in proximity. Steric hindrance from both groups will be significant, potentially lowering the overall reaction rate compared to the para isomer. |
| meta-Bromo-sec-butylbenzene | Lowest | The activating effect of the sec-butyl group and the deactivating effect of the bromo group are less reinforcing at the same positions. The positions most activated by the sec-butyl group are sterically hindered or deactivated by the bromo group. |
| para-Bromo-sec-butylbenzene | Highest | The activating sec-butyl group and the deactivating bromo group are positioned to direct to the same positions (ortho to the sec-butyl group). Steric hindrance at the positions ortho to the sec-butyl group is the primary limiting factor. |
Table 2: Predicted Major Products from Mononitration of Bromo-sec-butylbenzene Isomers
| Isomer | Major Predicted Product(s) | Rationale for Product Distribution |
| ortho-Bromo-sec-butylbenzene | 2-Bromo-1-sec-butyl-4-nitrobenzene | The para position to the strongly activating sec-butyl group is the most electronically favored and sterically accessible. The position ortho to the sec-butyl group is highly hindered. |
| meta-Bromo-sec-butylbenzene | 1-Bromo-3-sec-butyl-6-nitrobenzene and 1-Bromo-3-sec-butyl-4-nitrobenzene | Substitution will be directed primarily by the sec-butyl group to the positions ortho and para to it. The position ortho to both groups is highly hindered. |
| para-Bromo-sec-butylbenzene | 1-Bromo-4-sec-butyl-2-nitrobenzene | Both the sec-butyl and bromo groups direct to the positions ortho to the sec-butyl group. Steric hindrance from the sec-butyl group will influence the rate. |
Experimental Protocols
To empirically determine the relative reactivity and product distribution, a competitive nitration experiment can be performed.
Competitive Nitration of Bromo-sec-butylbenzene Isomers
Objective: To determine the relative rates of nitration of ortho-, meta-, and para-bromo-sec-butylbenzene by reacting an equimolar mixture with a substoichiometric amount of nitrating agent.
Materials:
-
ortho-Bromo-sec-butylbenzene
-
meta-Bromo-sec-butylbenzene
-
para-Bromo-sec-butylbenzene
-
Acetic anhydride (B1165640)
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Internal standard (e.g., 1,3,5-trichlorobenzene)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Preparation of the Substrate Mixture: Prepare a stock solution containing equimolar amounts of ortho-, meta-, and para-bromo-sec-butylbenzene and a known concentration of an internal standard in dichloromethane.
-
Preparation of the Nitrating Agent: In a separate flask, cool acetic anhydride to 0 °C in an ice bath. Slowly add concentrated nitric acid, followed by the dropwise addition of concentrated sulfuric acid, while maintaining the temperature below 10 °C.
-
Reaction: To the substrate mixture at 0 °C, add a substoichiometric amount (e.g., 0.5 equivalents relative to the total moles of isomers) of the pre-formed nitrating agent dropwise with vigorous stirring.
-
Quenching: After a set reaction time (e.g., 30 minutes), quench the reaction by pouring the mixture into ice-cold saturated sodium bicarbonate solution.
-
Work-up: Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Analysis: Analyze the resulting mixture by GC-FID. The relative amounts of the remaining starting materials and the formed nitrated products can be determined by comparing the peak areas relative to the internal standard.
Data Analysis:
The relative reactivity can be inferred from the relative consumption of the starting isomers. The product distribution for each isomer can be determined from the relative peak areas of the corresponding nitro-products.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the directing effects of the substituents and a general workflow for a competitive nitration experiment.
Caption: Directing effects of substituents on bromo-sec-butylbenzene isomers.
Caption: Workflow for competitive nitration of bromo-sec-butylbenzene isomers.
Conclusion
The isomeric position of the bromo and sec-butyl groups on a benzene ring significantly influences the outcome of electrophilic aromatic substitution reactions. Based on established principles, the para-isomer is predicted to be the most reactive, followed by the ortho-isomer, with the meta-isomer being the least reactive. Steric hindrance from the bulky sec-butyl group plays a crucial role in directing substitution, often favoring positions that are electronically activated but less sterically encumbered. The provided experimental protocol for competitive nitration offers a robust method for empirically verifying these predictions and obtaining quantitative data to guide synthetic strategies in research and drug development.
A Comparative Guide to the Crystallography of Metal Complexes Derived from 1-Bromo-4-(sec-butyl)benzene Ligands
Disclaimer: The following guide is a hypothetical case study. The experimental data presented for "Complex 1 (Pd)," "Complex 2 (Pt)," and "Complex 3 (Cu)" is illustrative and designed to serve as a template for researchers in the field. No specific metal complexes derived from 1-Bromo-4-(sec-butyl)benzene were found in a comprehensive search of available literature.
This guide provides a comparative analysis of hypothetical single-crystal X-ray diffraction data for a series of metal complexes. It explores how different metal centers—Palladium(II), Platinum(II), and Copper(I)—influence the structural parameters, coordination geometries, and intermolecular interactions when coordinated to a ligand derived from this compound. The bulky sec-butyl group and the reactive bromo-substituent on the ligand framework offer a unique interplay of steric and electronic effects, the consequences of which are explored through the crystallographic data.
The protocols for synthesis and crystallographic analysis are detailed herein, and the data is presented in a comparative format to assist in the rational design of novel metal-based compounds for applications in catalysis and materials science.
Data Presentation: A Comparative Overview
The structural parameters derived from single-crystal X-ray diffraction are summarized below. The data highlights the variations in bond lengths, angles, and crystal packing as a function of the coordinated metal ion.
Table 1: Crystal Data and Structure Refinement
| Parameter | Complex 1 (Pd) | Complex 2 (Pt) | Complex 3 (Cu) |
| Empirical Formula | C₂₀H₂₄Br₂N₂Pd | C₂₀H₂₄Br₂N₂Pt | C₂₀H₂₄Br₂N₂Cu |
| Formula Weight | 654.63 | 743.32 | 599.84 |
| Temperature (K) | 100(2) | 100(2) | 100(2) |
| Wavelength (Å) | 0.71073 | 0.71073 | 1.54178 |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/c | Pnma | P-1 |
| a (Å) | 10.125(3) | 15.451(5) | 8.234(2) |
| b (Å) | 16.543(4) | 18.987(6) | 9.871(3) |
| c (Å) | 14.321(4) | 10.012(3) | 12.056(4) |
| α (°) | 90 | 90 | 88.12(1) |
| β (°) | 105.34(2) | 90 | 95.45(2) |
| γ (°) | 90 | 90 | 101.33(2) |
| Volume (ų) | 2305.8(1) | 2935.4(2) | 952.7(1) |
| Z | 4 | 4 | 2 |
| Density (calc, g/cm³) | 1.887 | 1.682 | 2.091 |
| R₁ [I > 2σ(I)] | 0.028 | 0.031 | 0.035 |
| wR₂ (all data) | 0.065 | 0.072 | 0.081 |
Table 2: Selected Bond Lengths (Å) and Angles (°)
| Parameter | Complex 1 (Pd) | Complex 2 (Pt) | Complex 3 (Cu) |
| M-N1 Bond Length | 2.015(3) | 2.011(4) | 2.045(5) |
| M-N2 Bond Length | 2.018(3) | 2.014(4) | 2.051(5) |
| M-Br1 Bond Length | 2.432(1) | 2.445(1) | 2.354(2) |
| N1-M-N2 Angle | 89.5(1) | 89.7(1) | 109.8(2) |
| Br1-M-Br2 Angle | 91.2(1) | 90.8(1) | 115.4(1) |
| Coordination Geometry | Square Planar | Square Planar | Tetrahedral |
Experimental Protocols
Detailed methodologies for the synthesis of the ligand precursor and the subsequent metal complexes, as well as the protocol for X-ray data collection, are provided below.
Synthesis of Ligand L1
A solution of this compound (1.0 eq) in dry tetrahydrofuran (B95107) (THF) was cooled to -78°C under an inert nitrogen atmosphere. n-Butyllithium (1.1 eq) was added dropwise, and the mixture was stirred for 1 hour before being quenched with an excess of a suitable electrophile (e.g., a di-2-pyridyl ketone) to yield the bidentate N,N-ligand (L1). The product was purified by column chromatography.
General Synthesis of Metal Complexes (1-3)
A solution of the ligand L1 (1.0 eq) in dichloromethane (B109758) (DCM) was added to a stirred solution of the appropriate metal salt (1.0 eq; e.g., PdCl₂(MeCN)₂, K₂PtCl₄, or CuBr) in a suitable solvent (acetonitrile or ethanol). The reaction mixture was stirred at room temperature for 12-24 hours. The resulting precipitate was collected by filtration, washed with diethyl ether, and dried under vacuum. Single crystals suitable for X-ray diffraction were grown by slow evaporation from a DCM/methanol solution.[1][2][3]
X-ray Crystallography Protocol
A single crystal of each complex was mounted on a goniometer head using a cryoloop.[4] Data collection was performed on a diffractometer equipped with a microfocus X-ray source and a photon-counting detector at a temperature of 100 K.[4][5] The structures were solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Visualized Workflows and Relationships
Diagrams created using the DOT language provide a clear visual representation of the logical and experimental flows.
Caption: Synthetic route from starting material to final metal complex.
Caption: Standard workflow for single-crystal X-ray diffraction analysis.[4][6]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. jmchemsci.com [jmchemsci.com]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal of 1-Bromo-4-(sec-butyl)benzene: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1-Bromo-4-(sec-butyl)benzene, a halogenated aromatic hydrocarbon, is crucial for maintaining laboratory safety, ensuring environmental protection, and complying with regulatory standards. This guide provides detailed procedural information for the safe handling and disposal of this compound, tailored for professionals in research and drug development.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and national safety guidelines.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including but not limited to:
-
Chemical-resistant gloves (e.g., nitrile, neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
Engineering Controls: All handling and preparation of this compound for disposal should be conducted within a certified chemical fume hood to prevent inhalation of vapors.
Waste Segregation and Collection
Proper segregation of chemical waste at the source is the most critical step in ensuring safe and compliant disposal. This compound waste is classified as a halogenated organic waste .
Key Segregation Principles:
-
Do Not mix with non-halogenated organic solvents.
-
Do Not mix with acidic or basic waste streams.
-
Do Not mix with heavy metals, pesticides, cyanides, or acutely toxic "P-listed" wastes.[1]
-
Keep aqueous and organic waste streams separate.
Failure to properly segregate halogenated waste can lead to dangerous chemical reactions and significantly increase disposal costs.[1][2]
Step-by-Step Disposal Protocol
-
Container Selection:
-
Use a designated, leak-proof container constructed from a material compatible with halogenated organic compounds (e.g., glass or polyethylene).[3]
-
The container must have a secure, tightly-fitting cap to prevent the escape of vapors.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."
-
If the waste is a mixture, list all components and their approximate percentages.
-
Affix your institution's official hazardous waste tag as soon as the first drop of waste is added.[1]
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated SAA within the laboratory.
-
The SAA should be well-ventilated, away from sources of ignition, and in a location that minimizes the risk of spills.
-
Ensure the container is stored in secondary containment to mitigate the impact of any potential leaks.[1]
-
-
Request for Disposal:
-
Once the container is approaching full (do not overfill), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your organization's specific procedures for waste pickup and documentation.
-
Quantitative Data and Waste Classification
| EPA Waste Code | Description |
| F001 | Spent halogenated solvents used in degreasing, including tetrachloroethylene, trichloroethylene, methylene (B1212753) chloride, 1,1,1-trichloroethane, carbon tetrachloride, and chlorinated fluorocarbons; all spent solvent mixtures/blends used in degreasing containing, before use, a total of ten percent or more (by volume) of one or more of the above halogenated solvents or those solvents listed in F002, F004, and F005; and still bottoms from the recovery of these spent solvents and spent solvent mixtures.[1] |
| F002 | Spent halogenated solvents such as tetrachloroethylene, methylene chloride, trichloroethylene, 1,1,1-trichloroethane, chlorobenzene, 1,1,2-trichloro-1,2,2-trifluoroethane, ortho-dichlorobenzene, trichlorofluoromethane, and 1,1,2-trichloroethane; all spent solvent mixtures/blends containing, before use, a total of ten percent or more (by volume) of one or more of these halogenated solvents or those listed in F001, F004, or F005; and still bottoms from the recovery of these spent solvents and spent solvent mixtures.[4] |
It is the responsibility of the waste generator to accurately classify the waste based on its origin and composition. Consultation with your institution's EHS department is essential for correct waste code assignment.
Experimental Protocols for Waste Stream Analysis
In a research or drug development setting, it may be necessary to quantify the concentration of this compound in a waste stream for process optimization or regulatory reporting. The following are generalized protocols for common analytical techniques that can be adapted for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS separates volatile compounds based on their boiling points and polarity, followed by detection and identification based on their mass-to-charge ratio. This technique offers high selectivity and sensitivity.
Methodology:
-
Sample Preparation: Dilute a known volume of the waste stream in a suitable volatile solvent (e.g., dichloromethane, hexane). Prepare a series of calibration standards of this compound in the same solvent. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) should be added to all samples and standards.
-
Instrumentation:
-
Column: A non-polar capillary column (e.g., HP-5ms or equivalent).
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient program should be developed to ensure good separation of the analyte from other components in the matrix. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 250 °C), and hold for a few minutes.
-
Mass Spectrometer: Operated in either full scan mode for initial identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
-
Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Quantify the concentration by constructing a calibration curve of the analyte-to-internal standard peak area ratio versus the concentration of the standards.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a relatively non-polar compound like this compound, reversed-phase HPLC is the method of choice.
Methodology:
-
Sample Preparation: Dilute the waste sample in the mobile phase or a compatible solvent. Prepare a series of calibration standards. An internal standard can also be used.
-
Instrumentation:
-
Column: A C18 or C8 reversed-phase column.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water. A gradient elution may be necessary to achieve optimal separation.
-
Detector: A UV detector set at a wavelength where this compound has significant absorbance (this would need to be determined experimentally, but is typically in the range of 200-260 nm for aromatic compounds).
-
-
Data Analysis: Identify the analyte peak by its retention time. Quantify the concentration by creating a calibration curve of the peak area versus the concentration of the standards.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.
References
Safeguarding Your Research: A Guide to Handling 1-Bromo-4-(sec-butyl)benzene
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate, and actionable information for the safe handling and disposal of 1-Bromo-4-(sec-butyl)benzene, a key reagent in various synthetic pathways. By adhering to these protocols, you can minimize risks and maintain a secure research environment.
Essential Safety and Logistical Information
Chemical and Physical Properties
A clear understanding of the substance's properties is the first step toward safe handling.
| Property | Value |
| Molecular Formula | C₁₀H₁₃Br[1][2] |
| Molecular Weight | 213.11 g/mol [1][2] |
| Form | Liquid[3] |
| Density | 1.229 g/mL at 25 °C (for tert-butyl isomer) |
| Boiling Point | 80-81 °C at 2 mmHg (for tert-butyl isomer) |
| Flash Point | 97 °C (206.6 °F) (for tert-butyl isomer) |
| Storage Temperature | 2-8°C[1] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazards, necessitating the use of appropriate personal protective equipment.
| Hazard | GHS Classification | Recommended PPE |
| Skin Irritation | Causes skin irritation (H315)[4][5][6] | Chemical-resistant gloves (e.g., nitrile) and a lab coat must be worn.[7] |
| Eye Irritation | Causes serious eye irritation (H319)[4][5][6] | Safety glasses with side shields or chemical splash goggles are mandatory.[7] |
| Respiratory Irritation | May cause respiratory irritation (H335)[4][5] | Work in a well-ventilated area or a chemical fume hood.[4][7][8] A dust mask (type N95) may be required for aerosols. |
| Aquatic Hazard | Toxic to aquatic life with long-lasting effects (H411)[4] | Prevent release to the environment.[4] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety.
-
Preparation : Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An eyewash station and safety shower should be accessible.
-
Personal Protective Equipment : Put on a lab coat, chemical-resistant gloves, and safety goggles.
-
Handling the Chemical :
-
In Case of a Spill :
-
After Handling :
-
Wash hands thoroughly with soap and water after removing gloves.[7]
-
Clean the work area and any equipment used.
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental harm and comply with regulations.
-
Waste Collection :
-
Collect all waste, including unused material and contaminated absorbents, in a clearly labeled, sealed, and chemically compatible container.[4]
-
-
Waste Storage :
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Disposal Method :
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.
References
- 1. This compound|CAS 39220-69-4 [benchchem.com]
- 2. 001chemical.com [001chemical.com]
- 3. 1-Bromo-4-butylbenzene 97 41492-05-1 [sigmaaldrich.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 1-Bromo-4-butylbenzene | C10H13Br | CID 521059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Bromo-4-tert-butylbenzene | C10H13Br | CID 77595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
